Methyl 3-fluoroisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQMQPQJSMLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673216 | |
| Record name | Methyl 3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876919-08-3 | |
| Record name | Methyl 3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoroisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 3-fluoroisonicotinate: A Strategic Fluorinated Building Block in Modern Drug Discovery
Abstract This technical guide provides an in-depth analysis of Methyl 3-fluoroisonicotinate, a key fluorinated heterocyclic building block in contemporary research, particularly within medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, the strategic rationale for its use, and its primary application as a precursor for more complex bioactive molecules. The core of this guide focuses on the detailed, step-by-step protocols for its conversion into versatile intermediates and subsequent coupling reactions, emphasizing the chemical logic behind these transformations. By contextualizing its application within the synthesis of kinase inhibitors, this document serves as a practical resource for researchers and scientists aiming to leverage fluorinated scaffolds in the design of novel therapeutic agents.
Introduction to this compound
This compound is a pyridine derivative distinguished by two key functional groups: a methyl ester at the 4-position and a fluorine atom at the 3-position. This specific arrangement makes it an exceptionally valuable starting material in multi-step organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for planning reactions, purification, and storage.[1]
| Property | Value |
| Chemical Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | methyl 3-fluoropyridine-4-carboxylate |
| Boiling Point | 206.8 °C at 760 mmHg |
| Density | 1.243 g/cm³ |
| Flash Point | 78.9 °C |
| Appearance | Typically a solid or oil |
| CAS Number | 876919-08-3 |
The Strategic Importance of the 3-Fluoropyridine Scaffold
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the 3-fluoropyridine motif is particularly advantageous.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at the 3-position can block a potential site of oxidation, thereby increasing the compound's half-life in vivo.[3]
-
Modulation of Basicity (pKa): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density on the pyridine nitrogen, making it less basic. This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).
-
Enhanced Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions or weak hydrogen bonds, which can significantly enhance binding affinity and selectivity.[4]
Core Application: A Versatile Synthetic Building Block
In research, this compound is rarely the final molecule of interest. Instead, it serves as a robust and reliable starting material. The most common synthetic pathway involves two key transformations:
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3-fluoroisonicotinic acid. This unmasks a reactive handle for further chemistry.[5]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form a stable amide bond. This reaction is one of the most widely used transformations in drug discovery for linking different molecular fragments together.[6][7]
This two-step sequence transforms a simple commodity chemical into a customized, high-value intermediate tailored for a specific research program.
Caption: General synthetic workflow for utilizing this compound.
Key Synthetic Transformations and Protocols
The following protocols are foundational for any researcher working with this compound. They are designed to be robust and high-yielding.
Protocol 1: Saponification to 3-Fluoroisonicotinic Acid
This procedure converts the chemically stable methyl ester into the versatile carboxylic acid.
-
Objective: To hydrolyze the methyl ester of this compound to yield 3-fluoroisonicotinic acid.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
Acid for workup: 1M Hydrochloric acid (HCl)
-
Organic solvent for extraction (optional): Ethyl acetate
-
-
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound in a mixture of THF and water.
-
Base Addition: Add the solid LiOH or an aqueous solution of NaOH to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 2-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring. The carboxylic acid product is typically insoluble in acidic water and will precipitate as a white solid. The target pH is typically ~2-3.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the isolated solid under high vacuum to yield 3-fluoroisonicotinic acid. Purity can be assessed by NMR and LC-MS.
-
-
Causality Explanation: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling methanol and forming the carboxylate salt. Acidification in the workup step is crucial to protonate the carboxylate, yielding the neutral carboxylic acid which is often less soluble in water, enabling its isolation via precipitation and filtration.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a modern and highly efficient method for forming an amide bond between 3-fluoroisonicotinic acid and an amine of interest.[7][8]
-
Objective: To couple 3-fluoroisonicotinic acid with a primary or secondary amine (R-NH₂) to form the corresponding amide.
-
Materials:
-
3-Fluoroisonicotinic acid (1.0 eq)
-
Amine of interest (1.0 - 1.2 eq)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
-
Methodology:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-fluoroisonicotinic acid in anhydrous DMF.
-
Reagent Addition: To the stirring solution, add the amine, followed by HATU, and finally add DIPEA dropwise. The order of addition can vary, but often the acid and amine are mixed before adding the coupling agent and base.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. The reaction is often exothermic upon addition of the base. Monitor progress by LC-MS.
-
Work-up: Once complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.
-
-
Causality Explanation:
-
Why HATU? HATU is a superior coupling reagent because it rapidly reacts with the carboxylic acid to form a highly activated acyl-uronium intermediate. This intermediate is extremely electrophilic and reacts quickly with the amine nucleophile. This rapid conversion minimizes side reactions and, crucially, reduces the risk of racemization if the amine or acid contains a chiral center.[7]
-
Why DIPEA? Two equivalents of base are required. The first equivalent neutralizes the hexafluorophosphate salt of HATU. The second equivalent neutralizes the carboxylic acid, forming a carboxylate that is more reactive towards HATU. DIPEA is a bulky, non-nucleophilic base, meaning it is sterically hindered from competing with the desired amine in attacking the activated ester, ensuring high fidelity of the coupling reaction.[8]
-
Research Context: Application in Kinase Inhibitor Design
Derivatives of this compound are frequently found in the core structures of modern protein kinase inhibitors.[9][10][11][12][13] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[10]
In many ATP-competitive kinase inhibitors, a nitrogen-containing heterocycle is designed to form one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridine nitrogen of the 3-fluoroisonicotinamide scaffold is perfectly positioned to act as a hydrogen bond acceptor, anchoring the inhibitor to the enzyme. The rest of the molecule can then be elaborated to achieve high affinity and selectivity for the target kinase.[9][13]
Caption: Conceptual diagram of a 3-fluoroisonicotinamide scaffold binding to a kinase.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the combination of the synthetically accessible ester and the strategically placed fluorine atom on a pyridine core. The straightforward and reliable protocols for its conversion into a vast array of amide derivatives make it an indispensable building block for drug discovery campaigns. As researchers continue to push the boundaries of medicinal chemistry to develop more selective and potent therapeutics, the demand for well-designed, fluorinated heterocyclic scaffolds will only grow, ensuring that this compound remains a highly relevant and frequently used compound in research laboratories worldwide.
References
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available at: [Link]
-
THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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This compound | CAS 876919-08-3 | AMERICAN ELEMENTS ®. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
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Green Chemistry - BORIS Portal. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed. Available at: [Link]
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Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]
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[Application of methyl in drug design] - PubMed. Available at: [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed - NIH. Available at: [Link]
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Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed. Available at: [Link]
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Design and synthesis of rho kinase inhibitors (III) - PubMed. Available at: [Link]
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Technical Guide: Methyl 3-fluoroisonicotinate (CAS 876919-08-3) - A Synthetic Building Block Awaiting Biological Exploration
Introduction: Methyl 3-fluoroisonicotinate, registered under CAS number 876919-08-3, is a fluorinated pyridine derivative that has emerged as a useful synthetic intermediate. The strategic placement of a fluorine atom and a methyl ester on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen significantly influences the reactivity of the molecule, opening up diverse avenues for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential, yet largely unexplored, applications in research and development.
Core Chemical Information
This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The presence of the highly electronegative fluorine atom at the 3-position and the methyl ester at the 4-position are key to its chemical reactivity and potential utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 876919-08-3 | [1][2] |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2] |
| IUPAC Name | methyl 3-fluoropyridine-4-carboxylate | [1] |
| Synonyms | Methyl 3-Fluoroisonicotinic; 3-Fluoro-4-Pyridinecarboxylic Acid Methyl Ester; Methyl 3-Fluoropyridine-4-Carboxylate | [1][2] |
| Appearance | Liquid/Oily Product | [3] |
| Boiling Point | 206.8 ± 25.0 °C (Predicted) | [4] |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | COC(=O)C1=C(C=NC=C1)F | [1] |
| InChI Key | KAXQMQPQJSMLLM-UHFFFAOYSA-N |
Structural Information
The structure of this compound, characterized by a pyridine ring substituted with a fluorine atom and a methyl carboxylate group, is depicted below.
Caption: 2D structure of this compound.
Synthesis of this compound
A validated two-step synthesis for this compound has been reported, starting from the readily available isonicotinic acid methyl ester[3]. This procedure involves an initial nitration followed by a nucleophilic aromatic substitution.
Synthetic Pathway Overview
The overall synthetic scheme is presented below. The process begins with the nitration of isonicotinic acid methyl ester to yield methyl 3-nitropyridine-4-carboxylate. The nitro group is then displaced by a fluoride anion to afford the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from published literature and provides a reliable method for the laboratory-scale synthesis of this compound[3].
Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate
This step involves the nitration of isonicotinic acid methyl ester.
-
Materials:
-
Isonicotinic acid methyl ester
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add isonicotinic acid methyl ester to the cooled sulfuric acid while stirring.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain methyl 3-nitropyridine-4-carboxylate.
-
Step 2: Synthesis of this compound
This step utilizes a nucleophilic aromatic substitution to replace the nitro group with fluorine.
-
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium fluoride (CsF)
-
Dry dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add cesium fluoride (5 equivalents).
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere for approximately 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add distilled water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield this compound as an oily product (reported yield of 38%)[3].
-
Biological Activity and Research Applications: An Uncharted Territory
Despite its availability from commercial suppliers and a published synthetic route, there is a notable absence of publicly available data on the biological activity and specific research applications of this compound. Extensive searches of scientific literature and patent databases did not yield any studies detailing its mechanism of action, biological targets, or use in specific assays.
This suggests that this compound is likely utilized as a synthetic intermediate or building block for the creation of more complex, biologically active molecules[5][6]. The fluorinated pyridine scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity[7].
Researchers in drug discovery may acquire this compound to incorporate the 3-fluoropyridine-4-carboxylate moiety into larger molecular scaffolds in the hope of generating novel therapeutic agents. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.
Safety and Handling
Based on supplier safety data sheets, this compound is classified as harmful and an irritant.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[4].
-
First Aid:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion and Future Outlook
This compound (CAS 876919-08-3) is a readily synthesizable fluorinated pyridine derivative with well-defined chemical properties. While a detailed synthetic protocol is available, its biological activity and specific applications in research and drug development remain uncharacterized in the public domain. Its primary role appears to be that of a versatile building block for the synthesis of more complex molecules.
For researchers and drug development professionals, this compound represents an opportunity. The lack of reported biological data suggests that its potential as a standalone bioactive molecule or as a key component of novel therapeutics is yet to be explored. Future investigations into its biological effects could unveil new avenues for drug discovery and development.
References
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American Elements. This compound | CAS 876919-08-3. [Link]
-
Sandosham, J., & Undheim, K. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(5), 323-326. [Link]
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PrepChem. Synthesis of (a) methyl isonicotinate. [Link]
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Chemdad. This compound. [Link]
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Berger, F., de la Torre, A., & Cossy, J. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(12), 2005-2023. [Link]
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Tress, R., et al. (2000). Synthesis and Evaluation of Novel Fluorinated Methotrexate Derivatives for Application to Rheumatoid Arthritis Treatment. Journal of Medicinal Chemistry, 43(22), 4145-4151. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-Pyridinecarboxylic Acid Methyl Ester: A Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring is a privileged structure, prevalent in numerous biologically active compounds, while the introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, which aids in cell membrane penetration.[2][3][4]
This guide focuses on Methyl 3-fluoro-4-pyridinecarboxylate (also known as Methyl 3-fluoroisonicotinate), a key intermediate that embodies the synergistic advantages of both the pyridine core and fluorine substitution. Its unique electronic and steric profile makes it a versatile and highly sought-after building block for synthesizing complex molecular architectures, particularly in the development of novel therapeutics.[1][5][6] We will explore its fundamental properties, detail a validated synthetic protocol, and discuss its application as a strategic precursor in drug development programs.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of chemical synthesis and application. Methyl 3-fluoro-4-pyridinecarboxylate is typically an oily product or solid at room temperature.[7] Its identity and purity are confirmed through a combination of spectroscopic and physical methods.
Table 1: Physicochemical Properties of Methyl 3-fluoro-4-pyridinecarboxylate
| Property | Value | Source |
| CAS Number | 1214375-37-7 | [8][9] |
| Molecular Formula | C₇H₆FNO₂ | [8] |
| Molecular Weight | 155.13 g/mol | [8] |
| Appearance | Oily product / Solid | [7] |
| Purity | Typically >95% | [8] |
| InChI Key | LNORHZUETHALBP-UHFFFAOYSA-N | [8] |
Table 2: Key Analytical Characterization Data
| Technique | Expected Features |
| ¹H-NMR | Signals corresponding to the three distinct aromatic protons on the pyridine ring, showing characteristic splitting patterns due to proton-proton and proton-fluorine (³JHF) coupling. A singlet for the methyl ester protons.[7] |
| ¹³C-NMR | Resonances for the seven carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond coupling constant (¹JCF). |
| ¹⁹F-NMR | A single resonance confirming the presence of the fluorine atom, with coupling to adjacent protons.[7] |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated exact mass, confirming the molecular formula. |
Synthesis Pathway: Nucleophilic Aromatic Substitution
Methyl 3-fluoro-4-pyridinecarboxylate can be efficiently prepared via a two-step sequence starting from isonicotinic acid methyl ester. The key transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where a nitro group is displaced by a fluoride anion.[7][10]
Causality of the Synthetic Strategy
The success of this pathway hinges on fundamental principles of organic reactivity:
-
Nitration: The initial nitration of isonicotinic acid methyl ester introduces a nitro group at the 3-position. This group is a powerful electron-withdrawing group.
-
Activation for SₙAr: The electron-deficient nature of the pyridine ring, combined with the strong electron-withdrawing effects of both the nitro group and the adjacent methyl ester carbonyl group, makes the 3-position highly susceptible to nucleophilic attack.[7] The nitro group is an excellent leaving group in SₙAr reactions on such activated aromatic systems.[7][10]
-
Fluoride Source: Cesium fluoride (CsF) is used as the fluoride source. In an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the fluoride ion is poorly solvated, rendering it a potent nucleophile capable of displacing the nitro group.[7]
Workflow Diagram: Synthesis of Methyl 3-fluoro-4-pyridinecarboxylate
Caption: Synthetic pathway from isonicotinic acid methyl ester.
Detailed Experimental Protocol: SₙAr Fluorination
This protocol is adapted from a validated procedure for the synthesis of Methyl 3-fluoro-4-pyridinecarboxylate.[7][10]
Objective: To synthesize Methyl 3-fluoro-4-pyridinecarboxylate from Methyl 3-nitropyridine-4-carboxylate via nucleophilic aromatic substitution.
Reagents & Materials:
-
Methyl 3-nitropyridine-4-carboxylate (1.0 eq)
-
Cesium Fluoride (CsF), anhydrous (5.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Distilled Water
-
Nitrogen (N₂) gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-nitropyridine-4-carboxylate (1.0 eq) and anhydrous Cesium Fluoride (5.0 eq).
-
Expert Insight: A nitrogen atmosphere and anhydrous conditions are critical. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to lower yields.[7]
-
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension.
-
Expert Insight: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the reagents while leaving the fluoride ion highly reactive.
-
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is typically complete within 90 minutes.[7]
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 EtOAc/pentane eluent system. The disappearance of the starting material spot and the appearance of a new product spot indicates conversion.[7]
-
Workup - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully add distilled water to the reaction mixture.
-
Expert Insight: This step quenches the reaction and dissolves the DMSO and excess CsF, preparing the mixture for extraction.
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes). Combine the organic layers.
-
Purification - Washing & Drying: Wash the combined organic layers with water to remove residual DMSO, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification - Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a 4:1 EtOAc/pentane mixture to yield the pure product.[7] A yield of approximately 38% can be expected for this step.[7][10]
Applications in Drug Discovery and Development
Methyl 3-fluoro-4-pyridinecarboxylate is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.
-
Ester Functionalization: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (3-Fluoro-4-pyridinecarboxylic acid)[11] or converted into amides, which are common functional groups in drug molecules.
-
Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized or can direct metallation at specific positions. The fluorine atom itself can influence the regioselectivity of further substitutions on the ring.
-
Cross-Coupling Reactions: The pyridine ring can be further functionalized. For instance, conversion to a boronic ester derivative would allow for Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds and building molecular complexity.
Conceptual Workflow: Role as a Versatile Building Block
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Pyridinecarboxylic acid, 4-fluoro-, methyl ester [cymitquimica.com]
- 9. 3-Pyridinecarboxylic acid, 4-fluoro-, methyl ester | 1214375-37-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
Introduction
Methyl 3-fluoropyridine-4-carboxylate is a key building block in contemporary medicinal and agrochemical research. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
This document will explore three primary, validated synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) via a Nitro Intermediate: A robust and scalable two-step sequence from a readily available starting material.
-
The Balz-Schiemann Reaction: A classic approach for the introduction of fluorine from an amino precursor.
-
Synthesis from 3-Fluoropyridine-4-carboxylic Acid: A direct route involving the esterification of the corresponding carboxylic acid.
Each section will delve into the mechanistic underpinnings of the respective pathway, provide detailed experimental protocols, and offer a comparative analysis of their advantages and limitations.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a Nitro Precursor
This pathway is a well-established and reliable method for the synthesis of methyl 3-fluoropyridine-4-carboxylate.[2][3][4][5][6] The strategy involves two key transformations: the nitration of the commercially available methyl isonicotinate, followed by a nucleophilic aromatic substitution of the nitro group with a fluoride anion.
Causality and Mechanistic Insight
The success of this pathway hinges on the powerful electron-withdrawing nature of the nitro group (-NO₂) and the pyridine nitrogen. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity and forms a high-energy intermediate known as a Meisenheimer complex.[7] The presence of strong electron-withdrawing groups ortho and para to the leaving group stabilizes this negatively charged intermediate through resonance and inductive effects, thereby lowering the activation energy of this key step.
In the case of methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position and the ring nitrogen at the 1-position act in concert to strongly activate the ring for nucleophilic attack at the 3-position. The nitro group, despite being a poor leaving group in aliphatic chemistry, is an excellent leaving group in this context due to the stability of the departing nitrite ion and the strong thermodynamic driving force to restore the aromaticity of the pyridine ring.
Experimental Protocols
Step 1: Synthesis of Methyl 3-Nitropyridine-4-carboxylate
This initial step involves the nitration of methyl isonicotinate. A common and effective method utilizes dinitrogen pentoxide (N₂O₅).
-
Materials: Methyl isonicotinate, dinitrogen pentoxide, sulfuric acid, dichloromethane.
-
Procedure:
-
Dissolve methyl isonicotinate in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dinitrogen pentoxide in sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield methyl 3-nitropyridine-4-carboxylate.
-
Step 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [2][4][6]
-
Materials: Methyl 3-nitropyridine-4-carboxylate, cesium fluoride (CsF), dry dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 equiv.) and cesium fluoride (5.0 equiv.).
-
Add dry DMSO to the flask.
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction for complete conversion of the starting material by TLC (e.g., using 4:1 EtOAc/pentane).
-
Cool the reaction mixture to room temperature and add distilled water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using 4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate as an oily product.
-
Data Summary
| Step | Reactants | Reagents | Solvent | Temp. | Time | Yield |
| 1 | Methyl isonicotinate | N₂O₅, H₂SO₄ | CH₂Cl₂ | 0 °C | 1-2 h | Varies |
| 2 | Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C | 90 min | ~38%[2][4][6] |
Pathway 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a route to aryl fluorides from primary aromatic amines.[8] This pathway involves the diazotization of methyl 3-aminopyridine-4-carboxylate to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired fluoro-product.
Causality and Mechanistic Insight
The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt.
The second stage is the thermal decomposition of this salt. Upon heating, the diazonium group, an excellent leaving group, is expelled as nitrogen gas, generating a highly reactive aryl cation. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counter-anion to form the C-F bond.[9]
Experimental Protocols
Step 1: Synthesis of Methyl 3-Aminopyridine-4-carboxylate
The starting material, methyl 3-aminopyridine-4-carboxylate, can be synthesized from 3-aminopyridine-4-carboxylic acid, which is commercially available.
-
Materials: 3-Aminopyridine-4-carboxylic acid, methanol, thionyl chloride (or a strong acid catalyst like H₂SO₄).
-
Procedure (Fischer Esterification):
-
Suspend 3-aminopyridine-4-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (or concentrated sulfuric acid).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product, if necessary.
-
Step 2: Balz-Schiemann Reaction
-
Materials: Methyl 3-aminopyridine-4-carboxylate, fluoroboric acid (HBF₄), sodium nitrite (NaNO₂).
-
Procedure:
-
Dissolve methyl 3-aminopyridine-4-carboxylate in an aqueous solution of fluoroboric acid at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature between 0-5 °C.
-
Stir the mixture for 30-60 minutes at this temperature, which should result in the precipitation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitate by filtration, wash with cold water, cold methanol, and finally cold diethyl ether.
-
Dry the isolated salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and purify the resulting methyl 3-fluoropyridine-4-carboxylate by distillation or column chromatography.
-
Data Summary
| Step | Reactants | Reagents | Solvent | Temp. | Yield |
| 1 | 3-Aminopyridine-4-carboxylic acid | Methanol, SOCl₂ | Methanol | Reflux | High |
| 2 | Methyl 3-aminopyridine-4-carboxylate | NaNO₂, HBF₄ | Water | 0-5 °C, then heat | Moderate to Good |
Pathway 3: Synthesis from 3-Fluoropyridine-4-carboxylic Acid
This pathway represents the most direct route if the corresponding carboxylic acid is available. It involves the synthesis of 3-fluoropyridine-4-carboxylic acid followed by a standard esterification reaction. A relevant patent outlines the synthesis of the carboxylic acid from 3-fluoropyridine.[6]
Causality and Mechanistic Insight
The first step involves the deprotonation of 3-fluoropyridine at the 4-position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This is followed by quenching with carbon dioxide to form the carboxylate, which is then protonated upon acidic workup. The subsequent esterification is a classic acid-catalyzed nucleophilic acyl substitution (Fischer esterification). The alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3-Fluoropyridine-4-carboxylic Acid [6]
-
Materials: 3-Fluoropyridine, n-butyllithium (n-BuLi), dry ice (solid CO₂), anhydrous diethyl ether or THF.
-
Procedure:
-
Dissolve 3-fluoropyridine in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the aqueous layer with ether to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 2: Esterification to Methyl 3-Fluoropyridine-4-carboxylate [6]
-
Materials: 3-Fluoropyridine-4-carboxylic acid, methanol, sulfuric acid (or thionyl chloride).
-
Procedure:
-
Suspend 3-fluoropyridine-4-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by column chromatography or distillation to obtain pure methyl 3-fluoropyridine-4-carboxylate. A reported yield for a similar esterification is 91%.[6]
-
Data Summary
| Step | Reactants | Reagents | Solvent | Temp. | Yield |
| 1 | 3-Fluoropyridine | n-BuLi, CO₂ | Ether/THF | -78 °C | Good |
| 2 | 3-Fluoropyridine-4-carboxylic acid | MeOH, H₂SO₄ | Methanol | Reflux | High (e.g., ~91%[6]) |
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Features | Advantages | Disadvantages |
| SNAr | Methyl isonicotinate | Nitration followed by nucleophilic substitution. | Readily available starting material; well-established procedure. | Use of potent nitrating agents; moderate yield in the fluorination step. |
| Balz-Schiemann | 3-Aminopyridine-4-carboxylic acid | Diazotization and thermal decomposition. | Classic and reliable method for fluorination. | Isolation of potentially explosive diazonium salts; requires careful temperature control. |
| From Carboxylic Acid | 3-Fluoropyridine | Lithiation, carboxylation, and esterification. | Direct and potentially high-yielding final step. | Requires handling of pyrophoric n-BuLi at low temperatures; 3-fluoropyridine can be expensive. |
Conclusion
The synthesis of methyl 3-fluoropyridine-4-carboxylate can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
-
The SNAr pathway offers a robust and scalable option starting from an inexpensive and readily available material.
-
The Balz-Schiemann reaction provides a classic and dependable alternative, particularly if the corresponding amino-precursor is accessible.
-
The synthesis from 3-fluoropyridine-4-carboxylic acid is an excellent choice for a direct and high-yielding final step, provided the precursor is on hand or can be synthesized efficiently.
This guide has provided the foundational knowledge and practical protocols to empower researchers in the synthesis of this important fluorinated building block, facilitating further advancements in the fields of medicine and agriculture.
References
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Balz–Schiemann reaction. Grokipedia. [Link]
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
-
The Balz-Schiemann Reaction. Scientific Update. [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]
-
Balz–Schiemann reaction. Wikipedia. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
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- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Potent Biological Activity
Abstract
The pyridine ring is a cornerstone of medicinal and agricultural chemistry, forming the structural basis of numerous therapeutic agents and crop protection chemicals.[1][2] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful approach to modulate and enhance biological activity.[1] This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind the enhanced efficacy of these compounds, provide detailed experimental protocols for their evaluation, and illustrate key mechanisms of action. Our focus is to deliver field-proven insights grounded in authoritative scientific literature, empowering the rational design of next-generation fluorinated pyridine-based molecules.
The Fluorine Advantage: Physicochemical and Pharmacokinetic Rationale
The unique physicochemical properties of fluorine are central to its profound impact on the biological activity of pyridine derivatives.[1] Its high electronegativity and small atomic radius allow it to significantly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability without introducing significant steric hindrance.[1]
A key consequence of fluorination is the modulation of the pyridine nitrogen's basicity. The potent electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa and rendering it less basic. This modification can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.
Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. This inherent stability often leads to a longer biological half-life and improved metabolic profiles of fluorinated compounds. The introduction of fluorine can also enhance membrane permeability, a crucial factor for oral bioavailability and cellular uptake.[1]
Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Several fluorinated pyridine derivatives have been identified as potent inhibitors of this pathway.[3][5]
For instance, a compound featuring a difluorinated pyrimidine motif has been shown to be a more potent PI3K inhibitor than its trifluorinated pyridine counterpart, highlighting the nuanced effects of fluorine substitution patterns.[3] This enhanced activity is attributed to a synergistic effect between the fluorine atoms and the pyrimidine ring, leading to a more favorable binding interaction within the PI3K active site.[3]
Table 1: Antiproliferative Activity of Fluorinated Pyridine Derivatives Against Various Cancer Cell Lines
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyridine-based PI3K Inhibitor | MDA-MB-231 (Breast) | 0.075 | Doxorubicin | - | [6] |
| Pyridine-based PI3K Inhibitor | A549 (Lung) | 9.0 | Doxorubicin | - | [6] |
| Pyridine-based PI3K Inhibitor | HeLa (Cervical) | - | Doxorubicin | - | [6] |
| Fluorinated Phenylhydrazine | A549 (Lung) | 0.64 | Doxorubicin | - | [7] |
| Pyridinyl-benzenesulfonamide | - | - | GSK2126458 | - | [6] |
Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Fluorinated Pyridine Derivative
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a fluorinated pyridine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a fluorinated pyridine derivative against a specific protein kinase.
Materials:
-
Fluorinated pyridine derivative (test compound)
-
Recombinant protein kinase
-
Kinase-specific substrate (e.g., peptide, protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the fluorinated pyridine derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add the kinase and the specific substrate. b. Add the diluted test compound or vehicle control (DMSO). c. Incubate at room temperature for a specified time (e.g., 15-30 minutes). d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Diagram 2: Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Antifungal Activity: Disrupting Fungal Cell Integrity
Fluorinated pyridine derivatives have also emerged as promising antifungal agents. Their mechanism of action often involves the inhibition of key enzymes essential for fungal cell wall or membrane biosynthesis.
Putative Inhibition of Lanosterol Demethylase
Some novel antifungal pyridines are thought to exert their activity against Candida albicans by inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death.
Table 2: Antifungal Activity of Fluorinated Pyridine Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyridine Salt | C. albicans | 0.1 - 12 mM | Fluconazole | - | [9] |
| Pyridine Salt | A. niger | 0.1 - 12 mM | Fluconazole | - | [9] |
| Fluorinated Pyrazole | C. albicans | - | Griseofulvin | - | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standardized method for determining the MIC of a fluorinated pyridine derivative against a fungal isolate.
Materials:
-
Fluorinated pyridine derivative (test compound)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to the final inoculum concentration.
-
Plate Preparation: a. Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate. b. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader. b. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Herbicidal Activity: Inhibiting Essential Plant Enzymes
In the agrochemical sector, fluorinated pyridine derivatives are utilized for the synthesis of potent and selective herbicides.
Inhibition of Protoporphyrinogen Oxidase (PPO)
Certain fluorinated pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as highly effective herbicides that act by inhibiting protoporphyrinogen oxidase (PPO).[10][11] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
One notable example, a 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][12]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibited a Ki value of 0.0074 µM against tobacco PPO, demonstrating significantly higher potency than the commercial herbicide flumioxazin.[11]
Table 3: Herbicidal Activity of a Fluorinated Pyrido[2,3-d]pyrimidine Derivative
| Compound | Target Enzyme | Ki (µM) | Reference Herbicide | Ki (µM) | Citation |
| 11q | Tobacco PPO | 0.0074 | Flumioxazin | 0.046 | [11] |
Experimental Protocol: PPO Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of a fluorinated pyridine derivative against PPO.
Materials:
-
Fluorinated pyridine derivative (test compound)
-
Isolated plant PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of the PPO enzyme and serial dilutions of the test compound in the assay buffer.
-
Assay Reaction: a. In a suitable reaction vessel, combine the assay buffer, PPO enzyme, and the test compound or vehicle control. b. Pre-incubate the mixture for a defined period. c. Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Detection: Monitor the formation of the product, protoporphyrin IX, by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Determine the initial reaction rates for each compound concentration. b. Calculate the percentage of PPO inhibition. c. Determine the IC50 or Ki value for the test compound.
Conclusion and Future Perspectives
Fluorinated pyridine derivatives represent a highly valuable class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine provides a powerful tool for medicinal and agricultural chemists to fine-tune the physicochemical and pharmacokinetic properties of pyridine-based molecules, leading to enhanced potency and efficacy. The examples highlighted in this guide, from kinase inhibitors for cancer therapy to PPO inhibitors for weed management, underscore the versatility and potential of this chemical space.
Future research in this area will likely focus on the development of more selective and potent compounds through a deeper understanding of structure-activity relationships and target-specific interactions. Advances in synthetic methodologies will enable the creation of novel fluorinated pyridine scaffolds, further expanding the repertoire of biologically active molecules. As our knowledge of complex biological pathways continues to grow, so too will the opportunities for the rational design of next-generation fluorinated pyridine derivatives to address unmet needs in medicine and agriculture.
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A Technical Guide to the IUPAC Nomenclature of Methyl 3-fluoropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical development, precision in chemical communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unambiguous structure. This guide offers an in-depth analysis of the IUPAC nomenclature for methyl 3-fluoropyridine-4-carboxylate, a substituted pyridine derivative. Understanding the logic behind its name is crucial for researchers synthesizing, identifying, and utilizing this and structurally related molecules. Fluorinated organic compounds, in particular, are of significant interest due to the unique chemical and biological properties that the fluorine atom imparts to a molecule.[1][2]
This document will deconstruct the name into its constituent parts, explaining the rules of priority, numbering, and assembly that govern the final IUPAC name.
Deciphering the Nomenclature: A Step-by-Step Analysis
The name "methyl 3-fluoropyridine-4-carboxylate" is derived through a systematic application of IUPAC rules, which prioritize functional groups and ensure the lowest possible locants (numbers) for substituents on the parent structure.[3]
Step 1: Identification of the Parent Heterocycle
The core of the molecule is a pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[4] The IUPAC system accepts the common name "pyridine" as the preferred name for this parent hydride.[4][5] The numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1.[4]
Step 2: Identification and Prioritization of Functional Groups
The pyridine ring is substituted with two functional groups:
-
A fluoro group (–F)
-
An ester group (–COOCH₃)
According to IUPAC rules, functional groups are ranked in a priority order to determine the suffix of the compound's name.[6][7][8][9] The ester group has a higher priority than the halo group (fluoro).[7]
-
Highest Priority Group: Ester (–COOR)
-
Lower Priority Group: Fluoro (–F)
This hierarchy dictates that the ester group will define the suffix of the name, while the fluoro group will be treated as a prefix.[6][10]
Step 3: Naming the Principal Functional Group (Ester)
The ester functional group is named in two parts:
-
The alkyl group attached to the oxygen atom is named first. In this case, it is a methyl group (–CH₃).[11][12][13][14]
-
The carboxylic acid-derived portion is named by taking the name of the parent acid and changing the "-oic acid" or "-carboxylic acid" suffix to "-oate" or "-carboxylate".[12][13][15]
Since the ester group is directly attached to the pyridine ring, the suffix "-carboxylate" is used. The parent acid would be pyridine-4-carboxylic acid (also known as isonicotinic acid). Therefore, the ester portion is named pyridine-4-carboxylate .
Step 4: Numbering the Pyridine Ring
The numbering of the ring is determined by the position of the principal functional group, which must be given the lowest possible locant.
-
The nitrogen atom is position 1.
-
The carbon atom attached to the principal functional group (the carboxylate) is assigned the lowest possible number, which is position 4.
-
The fluoro group is located on the adjacent carbon, which is position 3.
This numbering scheme (3-fluoro, 4-carboxylate) provides the lowest possible locants for the substituents.
Step 5: Assembling the Final IUPAC Name
The final name is assembled by combining the identified components in the correct order:
-
Alkyl group of the ester: methyl
-
Substituent prefix (alphabetical order): 3-fluoro
-
Parent heterocycle + suffix of the principal group: pyridine-4-carboxylate
Combining these parts yields the full, unambiguous IUPAC name: methyl 3-fluoropyridine-4-carboxylate .[16]
The logical workflow for determining the IUPAC name is visualized in the diagram below.
Physicochemical Properties
A summary of key computed and experimental properties for methyl 3-fluoropyridine-4-carboxylate is provided below. These properties are essential for professionals in drug development for predicting solubility, absorption, and other pharmacokinetic parameters.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | PubChem[16] |
| Molecular Weight | 155.13 g/mol | PubChem[17] |
| CAS Number | 876919-08-3 | PubChem[16] |
| Appearance | Oily Product | MDPI[1] |
| XLogP3 (Computed) | 0.8 | PubChemLite[18] |
| Monoisotopic Mass | 155.03825660 Da | PubChem[17] |
Synthesis Protocol Overview
Methyl 3-fluoropyridine-4-carboxylate can be synthesized from isonicotinic acid methyl ester in two steps. A notable method involves a nucleophilic aromatic substitution (SNAr) reaction.[1]
Workflow: Two-Step Synthesis
-
Nitration: Isonicotinic acid methyl ester is nitrated to produce methyl 3-nitropyridine-4-carboxylate.
-
Nucleophilic Aromatic Substitution: The nitro group at position 3, a good leaving group, is displaced by a fluoride anion (e.g., from CsF in DMSO) to yield the final product, methyl 3-fluoropyridine-4-carboxylate.[1][2]
Detailed Experimental Protocol for Fluorination Step [1]
-
Reactants: Methyl 3-nitropyridine-4-carboxylate (1 equivalent) and Cesium Fluoride (CsF) (5 equivalents).
-
Solvent: Dry Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Add methyl 3-nitropyridine-4-carboxylate and CsF to dry DMSO under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction completion using Thin-Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Extract the product with Ethyl Acetate (EtOAc).
-
Concentrate the organic layers in vacuo.
-
Purify the crude product using flash chromatography to yield the final oily product.
-
Conclusion
The IUPAC name methyl 3-fluoropyridine-4-carboxylate is a precise descriptor of its chemical structure, derived from a logical application of established nomenclature rules. For scientists in research and development, a thorough understanding of these principles is not merely academic; it is a fundamental requirement for accurate documentation, database searching, and clear communication within the global scientific community. The systematic approach of identifying the parent heterocycle, prioritizing functional groups, and assigning locants ensures that this name corresponds to one, and only one, molecular entity.
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ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
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An In-Depth Technical Guide to Methyl 3-fluoroisonicotinate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique stereoelectronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby addressing many of the challenges encountered during lead optimization. Within this context, the fluorinated pyridine motif has emerged as a privileged structure, present in numerous approved drugs and clinical candidates. Methyl 3-fluoroisonicotinate, a synthetically accessible and versatile building block, offers researchers a direct entry point to this valuable chemical space. This guide provides an in-depth technical overview of this compound, encompassing its fundamental properties, synthesis, characterization, and strategic applications in drug discovery.
Section 1: Core Molecular Identifiers and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Structure and Identifiers
-
IUPAC Name: Methyl 3-fluoropyridine-4-carboxylate
-
CAS Number: 876919-08-3[1]
-
Molecular Formula: C₇H₆FNO₂[1]
-
Molecular Weight: 155.13 g/mol [1]
-
SMILES String: COC(=O)C1=C(F)C=NC=C1
-
InChI Key: KAXQMQPQJSMLLM-UHFFFAOYSA-N[1]
Physicochemical Data
The physicochemical properties of this compound are critical for predicting its behavior in both reaction and biological systems. The data presented in Table 1 has been aggregated from various chemical suppliers and computational databases.
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 206.8 °C at 760 mmHg | American Elements |
| Density | 1.243 g/cm³ | American Elements |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene |
| logP | 1.0073 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Section 2: Synthesis of this compound
The accessibility of a building block is paramount to its widespread use. This section details a validated synthetic protocol for the preparation of this compound via nucleophilic aromatic substitution, a common and effective strategy for the introduction of fluorine into electron-deficient aromatic systems.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound can be efficiently achieved through a two-step process starting from isonicotinic acid methyl ester. The core of this strategy involves the nitration of the pyridine ring to install a nitro group, which then serves as an effective leaving group for a subsequent nucleophilic aromatic substitution with a fluoride source.[2] The electron-withdrawing nature of both the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, facilitating the displacement of the nitro group.
Detailed Experimental Protocol
The following protocol is adapted from a peer-reviewed method and provides a reliable route to this compound.[2]
Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate
This step involves the nitration of commercially available isonicotinic acid methyl ester. Standard nitration conditions, typically employing a mixture of nitric acid and sulfuric acid, are used. It is crucial to control the temperature during the addition of the nitrating mixture to prevent side reactions.
Step 2: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-nitropyridine-4-carboxylate (1.0 eq) and cesium fluoride (CsF, 5.0 eq).
-
Solvent Addition: Add dry dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 90 minutes.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product as an oily substance.[2]
Self-Validation: The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques, as detailed in the following section.
Section 3: Spectroscopic Characterization
Unambiguous characterization of the molecular structure is a critical aspect of chemical synthesis. This section provides the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR data are presented below. Note that the presence of fluorine will result in characteristic splitting patterns (coupling) in both the proton and carbon spectra.
¹H NMR (Proton NMR):
-
Methyl Protons (-OCH₃): A singlet is expected for the three protons of the methyl ester group.
-
Aromatic Protons: Three distinct signals are expected for the protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A singlet is expected for the carbonyl carbon of the ester.
-
Methyl Carbon (-OCH₃): A singlet is expected for the carbon of the methyl group.
-
Aromatic Carbons: Four distinct signals are expected for the carbons of the pyridine ring. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, etc.), which are invaluable for definitive structural assignment.
Note: While a peer-reviewed synthesis confirms the structure of this compound by ¹H- and ¹³C-NMR, the specific spectral data is not provided in the publication.[2] Researchers should acquire their own spectra for confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 155.04, corresponding to the molecular weight of the compound.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of a chemical building block is realized in its application. This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Key Intermediate
The ester functionality of this compound can be readily transformed into a variety of other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for further chemical elaboration.
Incorporation into Bioactive Molecules
While specific examples of marketed drugs containing the intact this compound scaffold are not prevalent, the 3-fluoropyridine-4-carboxylate core is a key component in the design of various kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom can influence the molecule's interaction with the target protein, often leading to improved potency and selectivity. The ester provides a convenient handle for constructing the rest of the pharmacophore. Its derivatives are of significant interest in the development of treatments for a range of diseases, including cancer and inflammatory disorders.
Section 5: Safety and Handling
Adherence to proper safety protocols is non-negotiable in a laboratory setting. This section outlines the known hazards and recommended handling procedures for this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H320: Causes eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with these hazards is an exclamation mark (GHS07).[1]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a valuable and versatile building block for researchers and drug development professionals. Its straightforward synthesis and the strategic importance of the fluorinated pyridine core make it a key tool for accessing novel chemical matter with therapeutic potential. This guide has provided a comprehensive technical overview to support its safe and effective use in the laboratory. As with any chemical reagent, a thorough understanding of its properties, synthesis, and handling is essential for successful and safe research endeavors.
References
-
Undheim, K., & Gacek, M. (1979). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 33b, 29-32. [Link]
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Methodological & Application
Application Note: Synthesis of Methyl 3-fluoroisonicotinate via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 3-fluoroisonicotinate, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust and scalable method centered on a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex process. This reaction facilitates the conversion of the more accessible Methyl 3-chloroisonicotinate to the target fluorinated product. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction and Scientific Rationale
Fluorinated organic compounds are of immense importance in medicinal chemistry. The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a key intermediate for introducing the 3-fluoropyridine-4-carboxylate moiety into complex molecules.
The synthesis route described herein employs the Nucleophilic Aromatic Substitution (SNAr) reaction. Pyridine rings are inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes them susceptible to nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, where the negative charge of the reaction intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[1][2][3] The starting material, Methyl 3-chloroisonicotinate, possesses both an activating ester group and a leaving group (Cl) adjacent to the activating ring nitrogen, making it a suitable substrate for an SNAr reaction.
The specific method detailed is a Halex reaction , which involves a halide exchange (in this case, chloride for fluoride).[4][5] This process is a cornerstone of industrial aromatic fluoride synthesis due to its cost-effectiveness and scalability.[6]
Mechanistic Insight: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The fluoride ion (F⁻), the nucleophile, attacks the electron-deficient carbon atom (C3) bearing the chlorine atom. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily broken in this stage.
-
Elimination of Leaving Group: The aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex, yielding the final product, this compound.
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. In this case, the negative charge is stabilized by resonance, with significant delocalization onto the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group.[1][2]
Caption: The Addition-Elimination mechanism for the SNAr fluorination.
Detailed Experimental Protocol
This protocol is adapted from established Halex reaction principles.[4][6][7]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Role |
| Methyl 3-chloroisonicotinate | 55313-97-8 | 171.58 | 10.0 g (58.3 mmol) | Starting Material |
| Spray-Dried Potassium Fluoride (KF) | 7789-23-3 | 58.10 | 10.2 g (175 mmol, 3.0 eq) | Fluorinating Agent |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 100 mL | Solvent |
| Toluene | 108-88-3 | 92.14 | ~50 mL | Azeotropic Drying |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying Agent |
Expert Insight on Reagents:
-
Potassium Fluoride (KF): The choice of KF is critical. It must be rigorously anhydrous. Spray-dried KF is highly recommended as it is less hygroscopic and significantly more reactive than calcined KF.[8][9] If spray-dried KF is unavailable, the KF must be dried under high vacuum with heating (e.g., 150 °C) for several hours before use.
-
Solvent (DMSO): Dimethyl sulfoxide (DMSO) is the solvent of choice for several reasons. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the fluoride anion "naked" and highly nucleophilic.[10] Its high boiling point (189 °C) is also suitable for the elevated temperatures often required for Halex reactions.[6][11]
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: High-level experimental workflow for the synthesis.
-
Setup and Drying: Assemble the three-neck flask with the Dean-Stark trap, reflux condenser, and thermocouple. Ensure the system is under an inert atmosphere (N₂). To the flask, add Methyl 3-chloroisonicotinate (10.0 g), spray-dried potassium fluoride (10.2 g), DMSO (80 mL), and toluene (20 mL).
-
Rationale: The initial addition of toluene is for the azeotropic removal of any trace water from the reagents and solvent, which is critical for the success of the fluorination. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
-
Azeotropic Water Removal: Heat the mixture to reflux (approx. 110-120 °C). Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected (approx. 1-2 hours). Once complete, carefully drain the collected toluene/water from the trap.
-
Fluorination Reaction: Increase the heating mantle temperature to bring the internal reaction temperature to 150-160 °C. Maintain vigorous stirring.
-
Rationale: High temperatures are required to overcome the activation energy for this SNAr reaction.[4] The reaction is typically heterogeneous, so efficient stirring is essential to maximize contact between the dissolved substrate and the solid KF.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the dark mixture into ice-cold water (200 mL).
-
Rationale: Quenching with water dissolves the potassium salts (KF, KCl) and the DMSO solvent.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 75 mL). Combine the organic layers.
-
Rationale: DCM is a suitable solvent for extracting the less polar organic product from the highly polar aqueous/DMSO phase.
-
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: Washing with water removes residual DMSO. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: The crude product will be a dark oil or solid. Purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a white to off-white solid.
Safety and Handling
-
General: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagents:
-
Potassium Fluoride (KF): Toxic by inhalation, in contact with skin, and if swallowed.[12] It is a source of fluoride ions which can cause severe burns upon contact. Handle with extreme care.
-
Dimethyl Sulfoxide (DMSO): Can penetrate the skin and may carry dissolved chemicals with it. Avoid skin contact.
-
Chlorinated Solvents (DCM): Handle in a fume hood. Dichloromethane is a suspected carcinogen.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet reagents/solvent. 2. Inactive KF. 3. Insufficient temperature. | 1. Ensure azeotropic drying is complete. Use anhydrous grade DMSO. 2. Use high-quality spray-dried KF or thoroughly dry standard KF under vacuum. 3. Verify internal reaction temperature is 150-160 °C. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Do not exceed 165 °C to avoid decomposition. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Workup (Emulsions) | Residual DMSO or fine particulate salts. | Add brine during the washing steps and allow layers to separate for a longer period. Filtration through a pad of celite before extraction can also help. |
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
Ishikawa, N., et al. (1981). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters. [Link]
-
ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. (n.d.). Oxford Academic. [Link]
-
SNAr Comparative Reaction. (n.d.). gChem Global. [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]
-
SNAr Reaction in S-based Solvents. (n.d.). Wordpress. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. [Link]
-
Ma, Y. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... (2014). National Institutes of Health. [Link]
-
Can someone explain what the DMSO does in this Sn2 rxn. (2022). Reddit. [Link]
-
Potassium fluoride drying. (2025). KODI. [Link]
- Preparation method of potassium fluoride. (n.d.).
-
Halex process. (n.d.). Wikipedia. [Link]
-
Halex Comparative Reaction. (n.d.). gChem Global. [Link]
-
potassium fluoride spray dried. (n.d.). ChemBK. [Link]
-
Fluorination of Medicinal Compounds - The Halex Reaction. (n.d.). ChemTube3D. [Link]
-
Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. (2013). ACS Publications. [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. (2009). Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2013). National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Royal Society of Chemistry. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2013). ResearchGate. [Link]
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- 12. chembk.com [chembk.com]
Application Note: Methyl 3-fluoroisonicotinate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly enhance the pharmacological profile of drug candidates.[1][2][3] These enhancements include improved metabolic stability, increased binding affinity, and optimized membrane permeability.[1][2][4] Within this context, fluorinated heterocyclic scaffolds, particularly 3-fluoropyridines, have emerged as highly sought-after building blocks for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][4]
Methyl 3-fluoroisonicotinate (CAS 876919-08-3) is a prime example of such a strategic building block.[5][6] Its structure features a pyridine ring activated by two key functionalities: a fluorine atom at the 3-position and a methyl ester at the 4-position. This specific arrangement dictates its reactivity, making it an exceptionally versatile reagent for introducing the 3-fluoropyridin-4-yl moiety into target molecules. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 876919-08-3 | [5] |
| Molecular Formula | C₇H₆FNO₂ | [5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
| Storage | Store at room temperature in a dry environment |[5] |
Core Reactivity Profile: A Tale of Two Handles
The synthetic utility of this compound stems from the electronically polarized nature of the pyridine ring. The ring nitrogen and the electron-withdrawing methyl isonicotinate group work in concert to render the C3 position electron-deficient. This makes the fluorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. Concurrently, the C-F bond itself can be leveraged as a coupling handle in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is SNAr. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[7] In this molecule, the ester group (para) and the ring nitrogen (ortho) provide this necessary activation, making the fluorine atom highly susceptible to displacement by a wide range of nucleophiles.
This pathway is invaluable for forging C-N, C-O, and C-S bonds, providing direct access to a diverse array of 3-substituted isonicotinate derivatives.
Workflow for SNAr Reactions
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, the C-F bond can also participate in cross-coupling reactions, although this is generally more challenging than with heavier halogens like bromine or iodine.[8] For these transformations, it is often more practical to first convert the fluorine to a more reactive handle or, more commonly, use a differently substituted pyridine derivative like Methyl 3-bromo-5-fluoroisonicotinate for selective couplings.[9]
However, under specific conditions with highly active catalyst systems, direct C-F bond activation for reactions like the Suzuki-Miyaura coupling is possible. This reaction forges a new carbon-carbon bond between the pyridine ring and an organoboron reagent.[10][11]
The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[8][10]
Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for synthesis and can be optimized based on specific substrates and laboratory conditions.
Protocol 1: SNAr with an Aliphatic Amine (e.g., Piperidine)
This protocol describes the synthesis of Methyl 3-(piperidin-1-yl)isonicotinate.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.55 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMSO (20 mL) via syringe.
-
Add piperidine (1.02 g, 1.19 mL, 12 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-cold deionized water (100 mL).
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the final product.
Table 2: Representative SNAr Reaction Conditions
| Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield |
|---|---|---|---|---|
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | 70-95% |
| Phenols | K₂CO₃, NaH | DMF | 100 - 140 | 60-85% |
| Thiols | K₂CO₃ | DMF | 60 - 100 | 75-90% |
Yields are approximate and highly substrate-dependent.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol describes a potential synthesis of Methyl 3-phenylisonicotinate. Note: C-F activation requires more forcing conditions and specialized catalysts compared to C-Br or C-I bonds.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene/Water (10:1 mixture), degassed
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
In a Schlenk tube, combine this compound (e.g., 775 mg, 5 mmol), phenylboronic acid (915 mg, 7.5 mmol), Pd(OAc)₂ (56 mg, 0.25 mmol), SPhos (205 mg, 0.5 mmol), and anhydrous K₃PO₄ (3.18 g, 15 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed Toluene/Water solvent mixture (11 mL total; 10 mL Toluene, 1 mL Water) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional EtOAc.
-
Wash the filtrate with deionized water (2 x 20 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the biaryl product.
Applications in Drug Discovery & Synthesis
This compound is a precursor for a wide range of biologically active molecules. The 3-substituted pyridine motif is present in numerous compounds investigated for conditions such as cancer, inflammation, and central nervous system disorders.[1][12] Its utility lies in the ability to rapidly generate libraries of analogues by varying the nucleophile in SNAr reactions, allowing for efficient Structure-Activity Relationship (SAR) studies.
For example, the ester functionality can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point of diversification for molecular design.
Synthetic Diversification Pathway
Sources
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- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Methyl 3-fluoroisonicotinate in Agrochemical Discovery
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing biological efficacy. The unique physicochemical properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly improve a molecule's potency, metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] The pyridine ring, a cornerstone heterocycle in numerous successful pesticides, serves as an excellent chassis for such modifications.[2]
Methyl 3-fluoroisonicotinate is a readily available building block that combines both of these valuable features. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), it offers a versatile platform for synthesizing novel compound libraries. The ester functional group is amenable to a wide range of chemical transformations, while the strategically placed fluorine atom is poised to influence the electronic properties and biological interactions of its derivatives.
This document serves as a technical guide for researchers and scientists in the agrochemical sector. It provides detailed protocols for utilizing this compound as a starting material for the synthesis of potential new herbicides, insecticides, and fungicides, and outlines the subsequent biological screening workflows. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction planning and safety. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 876919-08-3 | [3][4] |
| Molecular Formula | C₇H₆FNO₂ | [3][4] |
| Molecular Weight | 155.13 g/mol | [3][4] |
| Physical Form | Liquid | [3] |
| Boiling Point | 206.8 ± 25.0 °C (Predicted) | [5] |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | ≥95-96% (Typical) | [3][4] |
| Storage Conditions | 2-8°C under inert atmosphere | [3][5] |
| SMILES | COC(C1=CC=NC=C1F)=O | [4] |
| InChI Key | KAXQMQPQJSMLLM-UHFFFAOYSA-N | [3] |
Synthetic Strategy: From Building Block to Bioactive Candidate
The primary value of this compound lies in its utility as a scaffold. The ester group can be readily converted into an amide, a common linkage in a vast number of bioactive molecules. This two-step process—hydrolysis followed by amide coupling—allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space.
Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for creating a library of novel amide derivatives from this compound for subsequent agrochemical screening.
Caption: Synthetic workflow for generating amide derivatives.
Protocol 1: Synthesis of 3-Fluoro-N-arylisonicotinamide Derivatives
This protocol details a representative two-step synthesis of an amide derivative library.
Rationale: Saponification (hydrolysis) of the methyl ester is a robust method to generate the corresponding carboxylic acid. The resulting 3-fluoroisonicotinic acid is then coupled with a diverse library of primary or secondary amines. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond formation under mild conditions, preserving sensitive functional groups on the amine coupling partner.
PART A: Hydrolysis of this compound
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH, 1.5 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4 using 1M HCl. A precipitate of 3-fluoroisonicotinic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
PART B: Amide Coupling with a Representative Amine (e.g., 4-chloroaniline)
-
Reagent Setup: To a solution of 3-fluoroisonicotinic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add HOBt (1-Hydroxybenzotriazole, 1.2 eq.) and EDC (1.2 eq.).
-
Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., 4-chloroaniline, 1.1 eq.) and a tertiary amine base such as triethylamine (TEA, 1.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target amide.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Biological Screening Protocols
Once a library of derivatives is synthesized, a tiered screening approach is necessary to identify promising candidates.
Workflow for Biological Screening Cascade
Caption: Tiered workflow for agrochemical screening.
Protocol 2: Primary Herbicidal Activity Screening
This protocol is designed for the initial evaluation of compounds on both monocot and dicot weed species.[6][7]
Materials:
-
Synthesized derivatives.
-
Acetone or DMSO (for stock solution preparation).
-
Tween-20 or similar surfactant.
-
Seeds of target weeds (e.g., Amaranthus retroflexus (pigweed, dicot), Echinochloa crus-galli (barnyard grass, monocot)).
-
Pots with sterile soil mix.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Solution Preparation: Prepare stock solutions of test compounds in acetone or DMSO at 10 mg/mL. For application, create a test solution by diluting the stock to a final concentration of 200 mg/L in water containing 0.02% (v/v) surfactant.[6]
-
Pre-Emergence Application:
-
Sow 10-15 seeds of each weed species in separate pots.
-
Immediately after sowing, evenly spray the soil surface with the test solution until moist.
-
Include a negative control (surfactant solution only) and a positive control (commercial herbicide).
-
-
Post-Emergence Application:
-
Sow seeds and allow them to germinate and grow to the 2-3 leaf stage.
-
Evenly spray the foliage of the seedlings with the test solution.
-
-
Incubation: Place all pots in a growth chamber at ~25°C with a 16h light/8h dark cycle.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. Score the plants on a scale of 0 (no effect) to 100 (complete death), noting symptoms like chlorosis, necrosis, and growth inhibition.
Protocol 3: Primary Insecticidal Activity Screening
This protocol evaluates the contact and systemic activity against a model sucking insect like the soybean aphid (Aphis glycines).
Materials:
-
Synthesized derivatives.
-
Soybean plants at the V1-V2 stage.
-
A healthy colony of Aphis glycines.
-
Atomizer/sprayer.
Procedure:
-
Solution Preparation: Prepare test solutions as described in Protocol 2 at a concentration of 400 µg/mL.[8]
-
Contact Toxicity:
-
Infest soybean leaf discs with 15-20 adult aphids.
-
Spray the infested discs directly with the test solution.
-
Place discs on a moist filter paper in a petri dish.
-
-
Systemic (Foliar) Toxicity:
-
Spray whole soybean plants with the test solution until runoff and allow them to dry.
-
After 24 hours, place a leaf-clip cage containing 15-20 adult aphids onto a treated leaf.
-
-
Incubation: Keep all samples at 22-24°C.
-
Evaluation: After 48 and 72 hours, count the number of dead aphids. Calculate the mortality rate, correcting for any mortality in the negative control group using Abbott's formula.
Protocol 4: Primary Fungicidal In-Vitro Screening
This protocol assesses the ability of compounds to inhibit the mycelial growth of common plant pathogenic fungi.[8][9]
Materials:
-
Synthesized derivatives.
-
Potato Dextrose Agar (PDA).
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Sterile petri dishes.
Procedure:
-
Solution Preparation: Prepare stock solutions in DMSO.
-
Amended Media: While the PDA is still molten (~45-50°C), add the test compound stock solution to achieve a final concentration of 50 µg/mL.[8] Pour the amended PDA into petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Seal the plates and incubate them in the dark at 25°C.
-
Evaluation: When the mycelial growth in the negative control plate (DMSO only) has nearly reached the edge of the plate, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of growth inhibition compared to the negative control.
Postulated Modes of Action for Further Investigation
Derivatives of this compound could potentially act on several established agrochemical targets. Initial "hits" from primary screening should be investigated further to elucidate their mechanism.
-
Insecticides: The pyridine core is central to neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[10] Novel derivatives could be tested for activity at this receptor.
-
Herbicides: Pyridine-containing structures are found in herbicides that inhibit various targets. For instance, some inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis.[2] Others, like the auxinic herbicides (e.g., picloram), disrupt plant growth hormone regulation. Assays for these specific enzyme systems can be employed for active herbicidal compounds.
-
Fungicides: Many fungicides work by inhibiting specific enzymes in fungal metabolic pathways, such as succinate dehydrogenase (SDHI fungicides) or sterol biosynthesis.[11] Biochemical assays targeting these pathways would be a logical next step for fungicidally active derivatives.
Conclusion
This compound represents a promising and versatile starting point for the discovery of novel agrochemicals. Its fluorinated pyridine scaffold is a privileged structure in modern chemical biology. By employing robust synthetic strategies to create diverse derivative libraries and executing a systematic biological screening cascade, researchers can effectively explore the potential of this building block to develop next-generation solutions for crop protection. The protocols and workflows outlined in this document provide a comprehensive framework for initiating such a discovery program.
References
-
Chemsrc. Methyl 3-fluoro-2-methylisonicotinate | CAS#:1227594-42-4. [Link]
-
PubChem. Methyl 3-fluoro-2-methoxyisonicotinate | C8H8FNO3 | CID 46311252. [Link]
-
Pesticide Science. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
Journal of Natural Science, Biology and Medicine. Mode of action of pesticides and the novel trends – A critical review. [Link]
-
Journal of Medicinal Chemistry. Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. [Link]
-
Pest Management Science. Herbicidal activity of fluoroquinolone derivatives. [Link]
-
Chemdad. This compound. [Link]
-
Pest Management Science. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. [Link]
-
Molecules. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]
-
Environmental Science and Pollution Research. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. [Link]
-
Molecules. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
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Application Notes & Protocols: The Role of Methyl 3-fluoroisonicotinate in Novel Pharmaceutical Design
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Fluorinated heterocyclic scaffolds, particularly pyridine derivatives, are of significant interest due to their prevalence in biologically active molecules.[3] This document provides a detailed guide for researchers and drug development professionals on the utility of Methyl 3-fluoroisonicotinate as a key building block in pharmaceutical design. We present its chemical profile, discuss the rationale for its use, and provide detailed, validated protocols for its conversion into downstream intermediates and final amide derivatives.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The substitution of hydrogen with fluorine in a potential drug molecule can profoundly influence its properties in ways that are highly beneficial for therapeutic efficacy.[1] Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.[1][4]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect can significantly lower the pKa of a nearby nitrogen atom in a pyridine ring.[4] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions within a protein's binding pocket. It can also alter the conformation of a molecule to better fit its target, leading to enhanced potency and selectivity.[4][5]
This compound is a versatile chemical intermediate that leverages these benefits, providing a pre-functionalized, fluorinated pyridine ring ready for elaboration into more complex pharmaceutical agents.[]
Compound Profile: this compound
This compound is a pyridine derivative featuring a fluorine atom at the 3-position and a methyl ester at the 4-position. This specific arrangement makes it an ideal starting point for introducing a 3-fluoropyridine-4-carbonyl motif into a target molecule.
| Property | Value | Reference(s) |
| CAS Number | 876919-08-3 | [7][8] |
| Molecular Formula | C₇H₆FNO₂ | [8][9] |
| Molecular Weight | 155.13 g/mol | [8][9] |
| Appearance | Liquid | |
| Boiling Point | 206.8 °C at 760 mmHg | [9] |
| Density | 1.243 g/cm³ | [9] |
| SMILES | COC(=O)C1=C(C=NC=C1)F | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. |
Strategic Application in Synthetic Workflows
This compound serves as a pivotal intermediate that can be advanced through two primary synthetic routes. The choice depends on the desired final product and the reactivity of the coupling partner.
-
Route A (Hydrolysis-Coupling): This is the most common and versatile pathway. The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid intermediate is then coupled with a primary or secondary amine using standard peptide coupling reagents. This two-step process is robust and allows for a wide range of amines to be incorporated.
-
Route B (Direct Amination): In some cases, direct conversion of the ester to the amide is possible, often requiring harsher conditions or specific catalysts. This route is less common but can be more atom-economical if suitable conditions are found.
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Saponification to 3-Fluoroisonicotinic Acid
This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a critical intermediate for subsequent amide coupling reactions.[10]
Rationale: Saponification using a base like Lithium Hydroxide (LiOH) in a water/tetrahydrofuran (THF) solvent system is a standard and highly efficient method for hydrolyzing methyl esters without affecting the sensitive fluoropyridine ring.[11] THF ensures solubility of the organic starting material, while water is the reagent for hydrolysis. The reaction is typically monitored until the starting material is consumed. Acidification is required in the workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[12]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper/meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting ester has been consumed (typically 2-4 hours).
-
Quenching & Acidification: Once complete, carefully add 1M HCl to the reaction mixture to quench the excess base. Continue adding 1M HCl dropwise while stirring until the pH of the aqueous phase is ~2-3.[12] A white precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting white solid is 3-fluoroisonicotinic acid. Verify its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. The product is often pure enough for the next step without further purification.
Protocol 2: Amide Coupling with 3-Fluoroisonicotinic Acid
This protocol describes the formation of an N-substituted 3-fluoroisonicotinamide from the carboxylic acid intermediate generated in Protocol 1.
Rationale: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylate.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent known for fast reaction times and minimizing side reactions, especially with challenging or electron-deficient substrates like 3-fluoroisonicotinic acid.[14][15] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the amine hydrochloride (if used) and the carboxylic acid, facilitating the reaction.[16]
Materials:
-
3-Fluoroisonicotinic acid (from Protocol 1)
-
Desired primary or secondary amine (or its hydrochloride salt)
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (EtOAc, water, brine, saturated NaHCO₃ solution, MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 3-fluoroisonicotinic acid (1.0 eq).
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and anhydrous DMF. The reaction concentration should be around 0.1 M.
-
Base Addition: Cool the flask to 0°C in an ice bath. Slowly add DIPEA (3.0 eq) to the stirring mixture. If using an amine hydrochloride salt, increase DIPEA to 4.0 eq.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.
-
Characterization: Confirm the structure and purity of the final N-substituted 3-fluoroisonicotinamide product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This compound is a high-value building block for modern pharmaceutical research. Its strategic fluorine substitution provides a reliable method for enhancing the metabolic stability and modulating the basicity of drug candidates. The straightforward and robust protocols for its conversion into a wide array of amide derivatives make it an essential tool for medicinal chemists aiming to rapidly generate novel compound libraries for lead discovery and optimization. As the demand for more sophisticated and effective therapeutics grows, the use of precisely functionalized intermediates like this compound will continue to be a critical strategy in the design of next-generation pharmaceuticals.
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Application Notes & Protocols for the Spectroscopic Analysis of Substituted Pyridines via ¹H and ¹³C NMR
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, materials science, and chemical synthesis, the pyridine scaffold represents a core structural motif of immense importance. This guide provides a detailed technical overview and robust protocols for the analysis of substituted pyridines using one- and two-dimensional ¹H and ¹³C NMR spectroscopy. We delve into the foundational principles governing the chemical shifts and coupling constants of the pyridine ring, explore the predictable influence of various substituents, and offer validated, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. This document is designed to serve as a practical, field-proven resource for obtaining high-quality, unambiguous NMR data for pyridine-containing compounds.
Introduction: The Central Role of Pyridine and NMR
Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrogen atom within the aromatic ring introduces a significant electronic perturbation compared to benzene, creating a unique chemical environment that profoundly influences molecular properties and reactivity.[2] Consequently, the precise determination of substitution patterns and electronic structure is critical for understanding structure-activity relationships (SAR) and ensuring quality control.
NMR spectroscopy provides an atomic-level view of molecular structure by probing the magnetic properties of nuclei, primarily ¹H and ¹³C.[1] It allows for the unambiguous determination of constitutional isomerism, the assessment of sample purity, and the detailed analysis of electronic effects within the molecule. This guide provides the theoretical context and practical workflows to empower researchers to confidently analyze substituted pyridines.
Foundational NMR Characteristics of the Pyridine Ring
The electronic landscape of the pyridine ring is distinct from that of benzene. The electronegative nitrogen atom withdraws electron density, leading to a general deshielding of the ring protons and carbons.[1]
¹H NMR Spectroscopy
In a standard ¹H NMR spectrum, the protons of an unsubstituted pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current and the inductive effect of the nitrogen atom.[1][3] The signals are ordered as follows:
-
α-Protons (H-2, H-6): These are the most deshielded protons, appearing furthest downfield (typically δ 8.5-8.8 ppm). Their proximity to the electron-withdrawing nitrogen atom results in the greatest loss of electron density.[1]
-
γ-Proton (H-4): This proton appears at an intermediate chemical shift (typically δ 7.5-7.8 ppm).[1]
-
β-Protons (H-3, H-5): These are the most shielded of the ring protons, appearing furthest upfield relative to the others (typically δ 7.1-7.5 ppm).[1]
Spin-spin coupling between adjacent protons provides definitive connectivity information. The magnitude of the coupling constant (J, measured in Hz) is dependent on the number of bonds separating the coupled nuclei.[4]
| Coupling Type | Typical Range (Hz) | Notes |
| ³J(H2-H3) / ³J(H5-H6) | 4.0 - 6.0 Hz | Ortho coupling |
| ³J(H3-H4) / ³J(H4-H5) | 7.0 - 9.0 Hz | Ortho coupling |
| ⁴J(H2-H4) / ⁴J(H4-H6) | 1.0 - 3.0 Hz | Meta coupling |
| ⁴J(H2-H6) | < 1.0 Hz | Meta coupling |
| ⁵J(H2-H5) / ⁵J(H3-H6) | 0.5 - 1.5 Hz | Para coupling |
| Table 1: Typical proton-proton coupling constants for the pyridine ring. These values are approximate and can be influenced by substituents and solvent.[4] |
¹³C NMR Spectroscopy
The ¹³C chemical shifts of the pyridine ring carbons are similarly influenced by the nitrogen atom's electronegativity.[1] The typical chemical shift ranges for unsubstituted pyridine are summarized below.
| Carbon Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| C-2, C-6 | ~150 ppm |
| C-4 | ~136 ppm |
| C-3, C-5 | ~124 ppm |
| Table 2: Typical ¹³C NMR chemical shifts for unsubstituted pyridine.[5] |
The Influence of Substituents on NMR Spectra
The true analytical power of NMR shines when analyzing substituted pyridines. Substituents dramatically alter the electronic distribution within the ring, causing predictable shifts in the NMR signals that are invaluable for determining their position.[4][6]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkoxy (-OR), and alkyl (-CH₃) increase the electron density in the ring, particularly at the ortho (C2, C6) and para (C4) positions. This enhanced shielding causes the corresponding ¹H and ¹³C signals to shift upfield (to lower δ values).[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the ring. This deshielding effect results in a downfield shift (to higher δ values) of the attached and conjugated proton and carbon signals.[4]
The additivity of these substituent-induced chemical shifts (SCS) can be used to predict the spectra of polysubstituted pyridines with reasonable accuracy, although steric interactions can sometimes cause deviations from simple models.[6][7][8][9]
Experimental Workflows and Protocols
Acquiring high-quality, interpretable NMR data requires careful attention to sample preparation and instrument parameterization.
General Workflow for NMR Analysis
The logical progression from sample to structure is a systematic process. This workflow ensures that the necessary data is collected efficiently for a complete and unambiguous structural assignment.
Caption: General workflow for NMR analysis of substituted pyridines.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.[10]
-
Mass Determination: Accurately weigh 5-10 mg of the solid pyridine derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. For liquid samples, use 1-2 drops.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, and Acetone-d₆.[11] The solvent choice can influence chemical shifts.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] If necessary, gently vortex or warm the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels with adhesive, as they can interfere with the spectrometer's sample spinner.[12]
Protocol 2: 1D ¹H NMR Data Acquisition
This is the foundational experiment and should always be performed first.[1]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).[4]
-
Acquisition Parameters (Typical 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[1]
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 3: 2D NMR for Unambiguous Assignments
For complex or polysubstituted pyridines where 1D spectra are crowded or ambiguous, 2D NMR is essential.[1][4]
Caption: The synergy of 2D NMR experiments for structural elucidation.
A. COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings.
-
Pulse Program: Use a standard gradient-enhanced COSY sequence (e.g., gCOSY).
-
Parameters:
-
Spectral Widths (F1, F2): Set to the same width as the 1D ¹H spectrum (~12-16 ppm).
-
Data Points (F2): 1024 or 2048.
-
Increments (F1): 256-512.
-
Scans per Increment (NS): 2-8.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Interpretation: A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are spin-coupled. This is used to trace proton connectivity around the ring.[4]
B. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Use a standard gradient-enhanced HSQC sequence (e.g., hsqcedetgpsp).
-
Parameters:
-
¹H Spectral Width (F2): ~12-16 ppm.
-
¹³C Spectral Width (F1): ~160-180 ppm (covering the aromatic and aliphatic regions).
-
¹J(CH) Coupling Constant: Set to an average value of 145-165 Hz for aromatic C-H bonds.
-
Increments (F1): 256.
-
Scans per Increment (NS): 4-16, depending on concentration.
-
-
Interpretation: A cross-peak at (δH, δC) provides an unambiguous assignment for the carbon atom attached to a pre-assigned proton. This experiment does not show quaternary carbons.[1][4]
C. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple (typically 2-4) bonds. This is the key experiment for assigning quaternary carbons.[1][4]
-
Pulse Program: Use a standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf).
-
Parameters:
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling Constant (nJ(CH)): Set to a value optimized for 2-3 bond couplings, typically 8-10 Hz.[4]
-
Increments (F1): 256-512.
-
Scans per Increment (NS): 8-64, as this experiment is less sensitive.
-
-
Interpretation: Observe cross-peaks from known protons (e.g., H-3) to nearby carbons (e.g., C-2, C-4, C-5, and any substituent carbons). These long-range correlations are used to piece together the entire molecular framework.[4]
Conclusion
The systematic application of ¹H and ¹³C NMR, augmented by 2D correlation experiments, provides a powerful and definitive methodology for the structural analysis of substituted pyridines. By understanding the fundamental spectral characteristics of the pyridine ring and the predictable electronic effects of substituents, researchers can confidently elucidate complex structures. The protocols detailed in this guide offer a validated framework for obtaining high-quality, publication-ready data, enabling deeper insights in the fields of medicinal chemistry, drug development, and materials science.
References
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Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). Available at: [Link]
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Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc. Available at: [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 963-969. Available at: [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Available at: [Link]
-
Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. Available at: [Link]
-
Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4166-4171. Available at: [Link]
-
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1004-1015. Available at: [Link]
-
Chmiel, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5321. Available at: [Link]
-
NMR Sample Preparation. (n.d.). JEOL. Available at: [Link] (Note: A similar general protocol is described in various university and manufacturer resources.)
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1989). Defense Technical Information Center. Available at: [Link]
-
Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-627. Available at: [Link]
-
Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1503. Available at: [Link]
-
NMR Sample Preparation. (n.d.). University of Arizona. Available at: [Link]
-
Roy, L., et al. (2014). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 52(7), 389-395. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Polytechnic Institute of Bragança. Available at: [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. Available at: [Link]
-
Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Wiley.
-
NMR Sample preparation and Analysis. (n.d.). University of Manchester. Available at: [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. University of Wisconsin. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
-
Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). University of Cambridge. Available at: [Link]
-
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Available at: [Link]
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Spectroscopic Characterization of Fluorinated Organic Compounds: An Application and Protocol Guide
Introduction: The Unique Role of Fluorine in Modern Chemistry and the Associated Analytical Challenges
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds.[1] However, the very properties that make these compounds desirable also present unique challenges for their structural characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of key spectroscopic techniques in the analysis of fluorinated organic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman), offering field-proven insights to navigate the complexities of characterizing these fascinating molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Premier Tool for Fluorine Analysis
NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful and informative technique for the characterization of organofluorine compounds.[2] The unique nuclear properties of the ¹⁹F isotope make it an ideal probe for detailed structural elucidation.
A. The Power of the ¹⁹F Nucleus: Why ¹⁹F NMR is Exceptional
The fluorine-19 nucleus possesses several advantageous properties for NMR spectroscopy:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, providing a strong NMR signal without the need for isotopic enrichment.[3]
-
High Gyromagnetic Ratio: With a high gyromagnetic ratio, ¹⁹F is highly sensitive to NMR measurements, approaching the sensitivity of ¹H.[3][4]
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is vast, spanning over 800 ppm, which minimizes signal overlap and allows for the resolution of structurally similar fluorinated species.[3][5] This exquisite sensitivity to the local electronic environment makes ¹⁹F chemical shifts a powerful reporter of subtle molecular changes.[6]
-
Background-Free Spectra: Fluorine is virtually absent in most biological systems, resulting in background-free spectra and enabling the unambiguous detection of fluorinated probes and drugs in complex biological matrices.[6][7]
B. Key Information from ¹⁹F NMR Spectra
A ¹⁹F NMR spectrum provides a wealth of structural information:
-
Chemical Shift (δ): The position of a signal in the spectrum indicates the chemical environment of the fluorine atom. The large chemical shift dispersion allows for clear differentiation of fluorine atoms in different electronic environments.[5]
-
Integration: The area under a signal is proportional to the number of fluorine nuclei it represents, allowing for quantitative analysis.[5]
-
Spin-Spin Coupling (J): Coupling between ¹⁹F nuclei (homonuclear) and between ¹⁹F and other active nuclei like ¹H and ¹³C (heteronuclear) provides information about the connectivity of atoms within the molecule.[2][8] These coupling constants are often larger than those observed in ¹H NMR.[5]
C. Experimental Protocol: ¹⁹F NMR Spectroscopy
This protocol outlines the general steps for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated organic compound.
1. Sample Preparation:
-
Analyte Concentration: For small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a ¹⁹F NMR spectrum.[9]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, D₂O, and acetone-d₆.[9] The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[10]
-
Internal Standard (Optional but Recommended): An internal standard is crucial for accurate chemical shift referencing. Trifluoroacetic acid (TFA) or other stable fluorinated compounds with a known chemical shift can be used.[11] For quantitative analysis, the internal standard must be added directly to the sample.[9]
-
Sample Filtration: If the sample contains any particulate matter, filter it through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube to ensure good spectral quality.[9]
2. NMR Instrument Parameters:
-
Spectrometer Setup: Use a spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all ¹⁹F signals are captured, given the large chemical shift range.[3]
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of all nuclei.[5]
-
3. Data Processing and Interpretation:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard.
-
Analysis: Analyze the chemical shifts, integrations, and coupling patterns to elucidate the structure of the fluorinated compound.[4]
II. Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of fluorinated compounds and gaining structural insights through the analysis of their fragmentation patterns.
A. Ionization Techniques for Fluorinated Compounds
The choice of ionization technique is critical for the successful analysis of fluorinated molecules.
-
Electron Ionization (EI): A hard ionization technique that can lead to extensive fragmentation. While this provides valuable structural information, the molecular ion peak may be weak or absent for some fluorinated compounds.[13]
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant protonated molecule [M+H]⁺, aiding in the determination of the molecular weight.[14][15] Both positive (PCI) and negative (NCI) chemical ionization modes can be useful.[14]
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques well-suited for the analysis of polar and thermally labile fluorinated compounds, often coupled with liquid chromatography (LC).[16]
B. Fragmentation Patterns of Fluorinated Compounds
The fragmentation of fluorinated compounds in mass spectrometry is influenced by the strong carbon-fluorine bond and the high electronegativity of fluorine. Common fragmentation pathways include:
-
Loss of HF: A common fragmentation pathway for compounds containing hydrogen and fluorine.[17]
-
Loss of Fluorine Radical (F•): Can be observed, particularly in EI.[17]
-
Cleavage of C-C bonds adjacent to fluorinated carbons.
-
Rearrangement reactions: The presence of fluorine can induce specific rearrangement pathways.[18]
C. Experimental Protocol: GC-MS with Chemical Ionization
This protocol describes the analysis of a volatile fluorinated organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI).
1. Sample Preparation:
-
Sample Concentration: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization may be required.
2. GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Injection Volume: 1 µL.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from any impurities.
-
-
Mass Spectrometer (CI mode):
-
Reagent Gas: Methane is a commonly used reagent gas.[14]
-
Ion Source Temperature: Typically around 200°C.[14]
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound and its fragments.
-
Data Acquisition: Acquire data in full-scan mode to obtain the complete mass spectrum.
-
3. Data Analysis:
-
Identify the [M+H]⁺ Peak: In CI mode, the protonated molecule is often the most abundant ion in the spectrum, allowing for the confident determination of the molecular weight.[15]
-
Analyze Fragmentation Patterns: Examine the fragment ions to deduce the structure of the molecule. Compare the observed fragmentation pattern with known patterns for similar compounds or use fragmentation prediction software.[19]
III. Vibrational Spectroscopy: Probing the C-F Bond
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule, including the characteristic vibrations of the carbon-fluorine (C-F) bond.[20]
A. IR and Raman Spectroscopy: A Complementary Pair
IR and Raman spectroscopy are complementary techniques based on different physical principles:[21]
-
IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration.[22] C-F bonds have a strong dipole moment and therefore exhibit strong IR absorption bands.
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule.[22]
B. Characteristic Vibrations of C-F Bonds
The stretching vibrations of C-F bonds typically appear in the fingerprint region of the IR and Raman spectra, generally in the range of 1000-1400 cm⁻¹.[23] The exact position of these bands is sensitive to the number of fluorine atoms attached to a carbon and the overall molecular structure.[24]
-
Monofluoroalkanes: C-F stretch typically appears around 1100-1000 cm⁻¹.
-
CF₂ groups: Exhibit symmetric and asymmetric stretching modes in the 1200-1100 cm⁻¹ region.
-
CF₃ groups: Show strong, characteristic absorption bands in the 1350-1150 cm⁻¹ region.[24]
C. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation.
1. Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample directly onto the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample onto the ATR crystal.
2. FTIR Instrument Parameters:
-
Accessory: Use an ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Spectral Range: Scan the mid-IR range (4000-400 cm⁻¹).
-
Resolution: A resolution of 4 cm⁻¹ is typically sufficient.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
3. Data Analysis:
-
Identify C-F Stretching Bands: Look for strong absorption bands in the 1400-1000 cm⁻¹ region.[25]
-
Correlate with Structure: Correlate the positions and intensities of the observed bands with the expected vibrational modes of the fluorinated functional groups in the molecule.
IV. Comparative Summary of Techniques
| Technique | Strengths | Limitations | Primary Application for Fluorinated Compounds |
| ¹⁹F NMR | High sensitivity, large chemical shift dispersion, quantitative, detailed structural information (connectivity).[3][4][5] | Requires soluble samples, can be complex to interpret for large molecules. | Unambiguous structural elucidation, conformational analysis, and quantitative analysis.[8] |
| Mass Spectrometry | High sensitivity, molecular weight determination, structural information from fragmentation.[15] | Molecular ion may be absent in hard ionization, interpretation of fragmentation can be complex.[13] | Molecular weight determination and confirmation of elemental composition. |
| IR/Raman Spectroscopy | Fast, non-destructive, provides information on functional groups.[22] | Limited structural information compared to NMR, overlapping bands can be an issue. | Rapid identification of C-F bonds and other functional groups.[24] |
V. Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel fluorinated organic compound.
Caption: A typical workflow for the characterization of fluorinated compounds.
VI. Conclusion
The successful characterization of fluorinated organic compounds relies on the intelligent application of a suite of spectroscopic techniques. ¹⁹F NMR stands out as the most powerful tool for detailed structural elucidation, providing unparalleled insight into the electronic environment of the fluorine atoms. Mass spectrometry is indispensable for determining molecular weight and probing fragmentation pathways, while vibrational spectroscopy offers a rapid means of identifying the presence of C-F bonds. By understanding the principles, strengths, and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately characterize these important molecules, accelerating progress in drug discovery and materials science.
VII. References
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Martin, J. W., et al. (2005). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Environmental Science & Technology, 39(12), 4543-4549. [Link]
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Waudby, C. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12787-12795. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Prosser, R. S., & Wu, B. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of General Physiology, 153(10), e202112932. [Link]
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Martin, J. W., et al. (2005). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed, 15984777. [Link]
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Slideshare. (2015). Nmr spectroscopy of fluorine 19. [Link]
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Nowak, K. M., & Głowacki, E. D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4617-4627. [Link]
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Quora. How do I interpret the 19F NMR spectra? [Link]
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ACS Fall 2025. Common and distinctive Raman spectral features for the identification and differentiation of per- and polyfluoroalkyl substances in organic extracts. [Link]
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Cho, S., et al. (2024). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. ACS ES&T Water. [Link]
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Gerig, J. T. (2001). Fluorine NMR. [Link]
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MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
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Mason, R. P., & Kodibagkar, V. D. (2014). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 19, 106-113. [Link]
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Spectroscopy Online. (2024). Breakthrough Raman Spectroscopy Study Reveals Key to Advanced PFAS Detection. [Link]
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Angewandte Chemie. (2020). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. [Link]
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ResearchGate. (2011). Principles and Topical Applications of 19F NMR Spectrometry. [Link]
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CoLab. (2024). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances.
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ACS ES&T Water. (2024). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. [Link]
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ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]
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Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. [Link]
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El-Abassy, Z. Z., & El-Yazbi, F. A. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of AOAC International, 100(6), 1694-1700. [Link]
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ACS Publications. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]
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VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]
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ResearchGate. (2011). 5: FTIR spectra of fluorinated nanoparticles. [Link]
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StellarNet, Inc. (2017). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. [Link]
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AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]
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Nanografi Advanced Materials. (2024). Fundamentals of Vibrational Spectroscopy. [Link]
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Nature Protocols. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. [Link]
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PMC - PubMed Central. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]
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Lawrence Berkeley National Laboratory. (2013). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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ResearchGate. (2023). FTIR spectra of the synthetic fluorinated polyethyleneimine. [Link]
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ResearchGate. (2022). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. [Link]
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SHIMADZU CORPORATION. (2020). A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]
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Semantic Scholar. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]
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Application Notes and Protocols for the HPLC Purification of Pyridine Ester Compounds
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the High-Performance Liquid Chromatography (HPLC) purification of pyridine ester compounds. Pyridine esters are a pivotal class of molecules in pharmaceutical and agrochemical research, often presenting unique challenges during purification due to the basicity of the pyridine ring and the variable polarity imparted by the ester group. This document offers an in-depth exploration of the underlying chromatographic principles and provides actionable strategies for method development. We will delve into reversed-phase, normal-phase, and chiral separation techniques, with a focus on mitigating common issues such as peak tailing and achieving optimal resolution and recovery. The protocols outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently purify their target compounds.
Introduction: The Chromatographic Challenge of Pyridine Esters
Pyridine esters are heterocyclic compounds integral to the synthesis of a vast array of biologically active molecules. The inherent basicity of the pyridine nitrogen (pKa typically in the range of 5-6) often leads to challenging chromatographic behavior, most notably peak tailing.[1] This phenomenon arises from strong interactions between the basic analyte and acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[1] The ester functionality introduces an additional layer of complexity, influencing the overall polarity and solubility of the molecule.
The primary objective of any purification strategy is to achieve baseline resolution of the target compound from impurities, starting materials, and byproducts, while ensuring high recovery and purity. This guide will provide the foundational knowledge and practical protocols to achieve these goals.
Foundational Principles for Purifying Pyridine Esters
A successful purification strategy begins with a thorough understanding of the analyte's properties and how they interact with the stationary and mobile phases.
Analyte Considerations
-
pKa of the Pyridine Ring: The ionization state of the pyridine nitrogen is pH-dependent. At a mobile phase pH below the pKa, the pyridine ring will be protonated, increasing its polarity and potential for ionic interactions.
-
Hydrophobicity of the Ester Group: The nature of the alkyl or aryl substituent on the ester will significantly impact the molecule's retention in reversed-phase HPLC.
-
Overall Molecular Polarity: The combination of the polar pyridine ring and the potentially nonpolar ester group makes pyridine esters amenable to both reversed-phase and normal-phase chromatography.
Choosing the Right Chromatographic Mode
The selection of the appropriate HPLC mode is the most critical decision in method development.
-
Reversed-Phase (RP) HPLC: The most common starting point for the purification of pyridine esters. It separates molecules based on their hydrophobicity. Nonpolar compounds are retained longer on a nonpolar stationary phase (e.g., C18, C8).
-
Normal-Phase (NP) HPLC: An excellent alternative, particularly for isomers or compounds that are too polar for good retention in reversed-phase. It utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase.[2]
-
Chiral HPLC: Essential for the separation of enantiomers, which is a critical step in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]
Reversed-Phase HPLC: The Workhorse for Pyridine Ester Purification
Reversed-phase HPLC is often the first choice due to its versatility and the wide range of available column chemistries.
Mitigating Peak Tailing: A Critical Step
The primary challenge in RP-HPLC of basic compounds like pyridine esters is peak tailing.[1] Here are proven strategies to overcome this:
-
Mobile Phase pH Adjustment: Operating at a low pH (typically 2.5-3.5) protonates the residual silanol groups on the silica surface, minimizing their interaction with the protonated pyridine ring.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at low concentrations (0.05-0.1%), can effectively shield the silanol groups from the analyte.[1]
-
End-Capped Columns: Modern, high-purity, end-capped silica columns have a significantly reduced number of free silanol groups, leading to improved peak shape for basic compounds.
-
Polymer-Based or Hybrid Columns: These columns are more stable at higher pH ranges. Operating at a pH > 8 will neutralize the pyridine nitrogen, often resulting in excellent peak shape.[1]
Generic Reversed-Phase Starting Conditions
This table provides a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | A versatile, general-purpose column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to minimize silanol interactions and is MS-compatible.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[5] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to determine the approximate elution time of the compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm and/or Diode Array Detector (DAD) | Pyridine rings are chromophoric. A DAD allows for peak purity assessment. |
| Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Protocol 1: General Reversed-Phase Purification of a Pyridine Ester
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the initial mobile phase conditions (e.g., 5% Acetonitrile in water with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter.[6][7]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 10 column volumes.
-
Injection: Inject a small, analytical-scale amount to determine the retention time and assess peak shape.
-
Gradient Elution: Run the gradient from 5% to 95% B over 20 minutes.
-
Analysis of Results: Identify the peak corresponding to the target compound. If peak tailing is observed, consider the troubleshooting steps outlined in section 3.1.
-
Optimization: Adjust the gradient to improve resolution around the target peak. A shallower gradient will increase the separation between closely eluting impurities.
-
Scale-Up: Once the method is optimized, scale up to a preparative column, adjusting the flow rate and injection volume accordingly.
Normal-Phase HPLC: An Orthogonal Approach
Normal-phase chromatography is an excellent alternative when reversed-phase fails to provide adequate separation, especially for polar or isomeric pyridine esters.
Key Considerations for Normal-Phase
-
Stationary Phases: Unbonded silica is the most common, but Diol and Cyano phases offer different selectivities.
-
Mobile Phases: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., ethanol, isopropanol, or ethyl acetate).
-
Water Management: Strict control of the water content in the mobile phase is crucial for reproducible results as it deactivates the silica surface.
Protocol 2: Normal-Phase Purification of a Pyridine Ester
-
Column Selection: Start with a standard silica column.
-
Mobile Phase Preparation: A common starting mobile phase is a mixture of hexane and ethanol.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane:Ethanol) until a stable baseline is achieved.
-
Injection: Inject the sample dissolved in the mobile phase.
-
Isocratic or Gradient Elution: Begin with an isocratic elution. If the retention is too long or too short, adjust the percentage of the polar modifier. A gradient can also be employed by increasing the concentration of the polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
Chiral HPLC: Separating Enantiomers of Pyridine Esters
The separation of enantiomers is a non-negotiable step in the development of chiral drugs.[3] Chiral Stationary Phases (CSPs) are the most common approach for this.[8][9]
Selecting a Chiral Stationary Phase
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including pyridine esters.
| CSP Type | Common Trade Names | Typical Mobile Phases |
| Cellulose-based | Chiralcel OD, Chiralcel OJ | Hexane/Isopropanol, Ethanol, Methanol |
| Amylose-based | Chiralpak AD, Chiralpak AS | Hexane/Isopropanol, Ethanol, Methanol |
Protocol 3: Chiral Screening for a Pyridine Ester
-
Column Selection: Choose a set of complementary polysaccharide-based CSPs (e.g., Chiralcel OD-H and Chiralpak AD-H).
-
Mobile Phase Screening: Prepare a series of mobile phases:
-
90:10 Hexane:Isopropanol
-
80:20 Hexane:Isopropanol
-
100% Ethanol
-
100% Methanol
-
-
Screening Protocol:
-
Equilibrate the first column with the first mobile phase.
-
Inject the racemic sample.
-
If no separation is observed, move to the next mobile phase.
-
Repeat for all mobile phase and column combinations.
-
-
Optimization: Once a promising separation is identified, optimize the resolution by fine-tuning the mobile phase composition and flow rate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction with residual silanols.[1] | Lower mobile phase pH (2.5-3.5), add a competing base (e.g., TEA), use an end-capped or polymer-based column.[1] |
| Poor Resolution | Inadequate selectivity. | Change the organic modifier (e.g., methanol instead of acetonitrile), change the stationary phase (e.g., C8 or Phenyl), adjust the pH. |
| Low Recovery | On-column degradation or irreversible adsorption. | Use a more inert stationary phase, check for sample stability at the mobile phase pH. |
| No Retention (RP) | Compound is too polar. | Use a highly aqueous mobile phase with a suitable column, or switch to HILIC or normal-phase. |
Conclusion
The successful HPLC purification of pyridine ester compounds is readily achievable with a systematic and informed approach. By understanding the interplay between the analyte's properties and the chromatographic conditions, researchers can effectively overcome common challenges like peak tailing and achieve high-purity compounds. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and reproducible purification methods, ultimately accelerating the drug discovery and development process.
References
- SIELC Technologies. (n.d.). Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ZirChrom. (2004). Method Development Guide.
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Zapata, M., Garrido, J. L., & Jeffrey, S. W. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 205, 267-278.
- Patel, S. M., & Ghodasara, U. M. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations.
- Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Al-Majid, A. M., & El-Azzouny, A. A. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6543.
- Kannappan, V. (2022).
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
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Application Notes & Protocols: Palladium-Catalyzed Stille and Suzuki Coupling Reactions for the Synthesis of Functionalized Fluoropyridines
Introduction: The Strategic Importance of Fluoropyridines in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1][3] Among fluorinated heterocycles, fluoropyridines have emerged as privileged structures, appearing in a multitude of approved drugs and clinical candidates targeting a wide array of diseases.[4][5]
The synthesis of complex, highly functionalized fluoropyridines necessitates robust and versatile chemical methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have become indispensable tools for this purpose.[3][6] These reactions enable the precise formation of carbon-carbon bonds, allowing for the modular assembly of biaryl and heteroaryl structures that are critical for exploring structure-activity relationships in drug development programs.
This guide provides an in-depth analysis of both the Suzuki-Miyaura and Stille cross-coupling reactions as they apply to fluoropyridine substrates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a detailed exploration of the underlying mechanistic principles and the causal logic behind key experimental choices.
Part 1: The Suzuki-Miyaura Coupling of Fluoropyridines
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an organoboron species (boronic acid or ester) and an organic halide or triflate.[7][8] Its widespread adoption is due to the operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluoropyridine electrophile, forming a Pd(II) intermediate.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center, displacing the halide.[9][10] This step regenerates the halide salt.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Causality in Experimental Design: Key Considerations for Fluoropyridines
Coupling reactions involving pyridines can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often called the "2-pyridyl problem".[12][13]
-
Impact of Fluorine: The introduction of a highly electronegative fluorine atom onto the pyridine ring has a beneficial electron-withdrawing effect. This reduces the electron density of the ring and, consequently, the Lewis basicity of the nitrogen atom.[12] This diminished basicity lessens the propensity for catalyst inhibition, often leading to improved reaction outcomes compared to non-fluorinated analogues.[12]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for overcoming the inherent challenges of pyridine coupling.
-
Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the palladium center, preventing catalyst deactivation. For challenging couplings involving electron-deficient heterocycles like fluoropyridines, Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often superior choices.[14][15]
-
-
Base and Solvent System: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[10][16]
-
Bases: A range of bases can be employed, with the choice depending on the specific substrates. Common options include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[16][17] Stronger bases like K₃PO₄ are often required for less reactive substrates.
-
Solvents: Aprotic polar solvents are typically used. Mixtures of dioxane/water, THF/water, or DMF are common, as the presence of water can sometimes accelerate the transmetalation step.[16][18][19]
-
-
Boronic Acid Stability: A common side reaction is the protodeboronation of the boronic acid, especially at elevated temperatures.[9] To circumvent this, more stable boronic acid pinacol esters are frequently used, which often leads to higher yields and more reproducible results.[9]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Fluoropyridines
| Component | Recommendation | Rationale |
| Electrophile | Fluoro(bromo/iodo)pyridine | C-Br and C-I bonds are more readily activated than C-Cl bonds. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 equiv.) | Pinacol esters offer greater stability against protodeboronation.[9] |
| Pd Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos, or PPh₃ (2-10 mol%) | Bulky, electron-rich ligands enhance catalytic activity and stability.[14][15] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation; strength should be matched to substrate reactivity.[16] |
| Solvent | Dioxane/H₂O (4:1), Toluene, or DMF | Provides good solubility for reagents and facilitates the reaction. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially with less reactive partners. |
Detailed Protocol: Synthesis of 2-fluoro-5-phenylpyridine
This protocol describes the Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine with phenylboronic acid.
Materials:
-
5-bromo-2-fluoropyridine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)[14]
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)[14]
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluoropyridine (1.0 mmol, 176 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).[14]
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.[14]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary but are typically in the range of 8-24 hours.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to obtain the pure 2-fluoro-5-phenylpyridine.
Part 2: The Stille Coupling of Fluoropyridines
First reported by John Stille, this reaction couples an organotin compound (stannane) with an organic halide or pseudohalide.[20][21] A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents, which are generally insensitive to moisture or air.[21][22] However, a significant drawback is the high toxicity of these reagents and their byproducts.[23]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction.[22][23]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the fluoropyridine halide (Ar¹-X) to yield a Pd(II) complex.[22]
-
Transmetalation: The organostannane (Ar²-SnR₃) exchanges its organic group with the halide on the palladium center. This step is often the rate-determining step and can be accelerated by additives.[23]
-
Reductive Elimination: The resulting diorganopalladium(II) intermediate eliminates the coupled product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[22][23]
Causality in Experimental Design: Key Considerations for Fluoropyridines
-
Organotin Reagents: Organostannanes are typically tetravalent, with one transferable sp²-hybridized group (the desired coupling partner) and three non-transferable alkyl groups (usually butyl or methyl).[23] The rate of group transfer generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl. This predictable reactivity allows for selective coupling.[20]
-
Catalyst and Ligand Selection:
-
Palladium Source: Air-stable Pd(0) sources like Pd(PPh₃)₄ are very common and often used directly.[24] Alternatively, Pd(II) sources like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ can be used with added phosphine ligands.
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging substrates, electron-rich and sterically demanding ligands like tri(2-furyl)phosphine or triphenylarsine (AsPh₃) can be beneficial.[24]
-
-
Role of Additives: The transmetalation step is often slow. Additives can significantly accelerate the reaction.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that is believed to facilitate transmetalation via a more reactive organocopper intermediate.[24]
-
Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, chloride ions can displace other ligands from the palladium center, forming a more reactive palladium complex that accelerates transmetalation.[22]
-
-
Workup and Purification: The primary challenge in Stille couplings is the removal of stoichiometric and often nonpolar organotin byproducts (e.g., Bu₃SnCl).
-
Aqueous KF Wash: A common technique involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). Fluoride has a very high affinity for tin, forming insoluble and easily filterable tin-fluoride salts.[22]
-
Chromatography: Careful column chromatography, sometimes on silica gel treated with triethylamine, may be required to remove the last traces of tin residues.[22]
-
Table 2: Recommended Starting Conditions for Stille Coupling of Fluoropyridines
| Component | Recommendation | Rationale |
| Electrophile | Fluoro(bromo/iodo)pyridine | C-I bonds are most reactive, followed by C-Br and C-OTf. C-Cl bonds are generally unreactive.[25] |
| Nucleophile | Aryl/Heteroaryl-Sn(n-Bu)₃ (1.1-1.3 equiv.) | Tributylstannanes are common; the butyl groups are non-transferable. |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a convenient, air-stable Pd(0) source.[24] |
| Ligand | PPh₃, AsPh₃, or P(2-furyl)₃ | Ligand choice can be critical for difficult couplings. |
| Additive | CuI (10-20 mol%) or LiCl (2-3 equiv.) | Accelerates the rate-limiting transmetalation step.[22][24] |
| Solvent | DMF, NMP, THF, or Toluene | Polar aprotic solvents like DMF often give the best results. |
| Temperature | 60-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Detailed Protocol: Synthesis of 3-fluoro-5-phenylpyridine
This protocol describes the Stille coupling of 3-bromo-5-fluoropyridine with tributyl(phenyl)stannane.
Materials:
-
3-bromo-5-fluoropyridine (1.0 equiv.)
-
Tributyl(phenyl)stannane (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Copper(I) Iodide (CuI) (0.1 equiv., 10 mol%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluoropyridine (1.0 mmol, 176 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).[24]
-
Reagent Addition: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes. Add anhydrous DMF (5 mL) followed by tributyl(phenyl)stannane (1.2 mmol, 0.44 mL) via syringe.
-
Reaction: Heat the reaction mixture to 95 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL).
-
Tin Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (3 x 20 mL). Stir each wash vigorously for 15-20 minutes to precipitate tin salts, which may be removed by filtration through a pad of Celite if necessary.[22]
-
Extraction and Drying: Wash the organic layer with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-5-phenylpyridine.
Part 3: Troubleshooting and Method Comparison
| Common Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or unstable ligand.- Insufficiently strong base (Suzuki).- Low reaction temperature.- Catalyst inhibition by pyridine nitrogen. | - Use a fresh batch of catalyst or a more robust pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9][16]- Increase the reaction temperature incrementally.- Use bulky phosphine ligands (e.g., SPhos) to shield the palladium center.[9] |
| Protodeboronation (Suzuki) | - Presence of excess water or protic impurities.- Prolonged reaction time at high temperature. | - Use anhydrous solvents and high-purity reagents.- Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[9] |
| Homocoupling | - Presence of oxygen.- Side reaction of the boronic acid (Suzuki) or stannane (Stille). | - Ensure the reaction setup is rigorously degassed and maintained under a strict inert atmosphere.[15]- Lower the reaction temperature.[15] |
| Difficulty Removing Tin (Stille) | - Incomplete precipitation of tin salts. | - Perform a thorough workup with aqueous KF, allowing for sufficient stirring time.- Use specialized fluorous-tagged tin reagents if available.- Perform a final purification step via preparative HPLC. |
| Catalyst Decomposition (Black Precipitate) | - Ligand degradation.- Excessively high temperature. | - Use a more thermally stable ligand (e.g., an N-heterocyclic carbene ligand).- Run the reaction at the lowest effective temperature.[15] |
Suzuki vs. Stille: A Comparative Overview
-
Toxicity and Environmental Impact: The Suzuki reaction is highly favored due to the low toxicity of boron compounds. The Stille reaction's use of highly toxic organotin reagents is a major disadvantage, particularly in industrial and pharmaceutical settings.[23]
-
Reagent Availability and Stability: Boronic acids are widely available commercially, though they can be prone to decomposition.[10] Organostannanes are generally very stable to air and moisture but may require synthesis.[21][22]
-
Functional Group Tolerance: Both reactions exhibit excellent functional group tolerance. The Stille reaction, in particular, is known for its compatibility with a vast range of sensitive functional groups as it does not require a base.[20][26]
-
Reaction Conditions: Suzuki reactions often require a carefully selected base, whereas Stille couplings are typically base-free, which can be an advantage for base-sensitive substrates. However, Stille reactions often require additives like CuI to achieve reasonable rates.[27]
-
Purification: The removal of water-soluble boron byproducts from Suzuki reactions is generally straightforward. The removal of nonpolar, toxic tin byproducts from Stille reactions is a significant challenge that often requires specialized workup procedures.[22]
Conclusion
Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the synthesis of functionalized fluoropyridines. The Suzuki reaction is often the first choice for drug discovery applications due to its favorable environmental and safety profile. However, the Stille reaction remains a valuable tool, particularly for complex syntheses involving base-sensitive substrates where its exceptional functional group tolerance is paramount. A thorough understanding of the mechanistic nuances and key experimental parameters for each reaction enables researchers to rationally design and troubleshoot syntheses, ultimately accelerating the discovery of novel fluoropyridine-based therapeutics.
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
- Sigma-Aldrich. Organotin Reagents.
- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- NROChemistry. Stille Coupling.
- OpenOChem Learn. Stille Coupling.
- Benchchem.
- Benchchem. Refining the reaction conditions for coupling of 2-fluoropyridine precursors.
- Wikipedia. Stille reaction.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2.
- Benchchem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Reactions. The Stille Reaction.
- PMC - NIH.
- Chemistry LibreTexts. Stille Coupling.
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Stille Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- YouTube. Suzuki Coupling Mechanism.
- MDPI.
- Myers, A. The Stille Reaction - Chem 115.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate.
- University of Windsor. The Mechanisms of the Stille Reaction.
- Fluorine in drug discovery: Role, design and case studies.
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Experimental protocol for the synthesis of Methyl 3-fluoroisonicotinate
An Application Note for the Synthesis of Methyl 3-fluoroisonicotinate
Abstract
This comprehensive guide details a robust and validated two-step experimental protocol for the synthesis of this compound, a valuable fluorinated pyridine derivative in pharmaceutical and agrochemical research. The synthetic strategy commences with the nitration of methyl isonicotinate to yield the key intermediate, methyl 3-nitropyridine-4-carboxylate. This intermediate subsequently undergoes a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction, where the nitro group is displaced by a fluoride anion. This document provides in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis for researchers in drug development and chemical synthesis.
Chemical Profile: this compound
This table summarizes the key identifiers and properties of the target compound.
| Property | Value |
| IUPAC Name | Methyl 3-fluoropyridine-4-carboxylate |
| Synonyms | Methyl 3-fluoroisonicotinic acid, 3-Fluoro-4-pyridinecarboxylic acid methyl ester |
| CAS Number | 876919-08-3[1] |
| Molecular Formula | C₇H₆FNO₂[1][2] |
| Molecular Weight | 155.13 g/mol [2] |
| Appearance | Oily Product[3] |
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved via a two-step pathway starting from commercially available methyl isonicotinate. This method is advantageous as it avoids the traditional three-step procedure that proceeds through an amine and a diazonium salt substitution.[3]
-
Step 1: Electrophilic Nitration. Methyl isonicotinate is nitrated using a classic nitrating mixture of concentrated nitric and sulfuric acids to produce methyl 3-nitropyridine-4-carboxylate.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The nitro group of the intermediate is displaced by a fluoride anion using Cesium Fluoride (CsF) in a polar aprotic solvent. This halide exchange, known as the Halex reaction, yields the final product.[3][4]
The overall workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate (Intermediate)
Reaction Principle: Electrophilic Aromatic Substitution
The first step is the nitration of the pyridine ring. The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-withdrawing nature of the ester group at the 4-position directs the incoming electrophile to the 3-position. It is critical to maintain a low temperature during this reaction, as nitration is highly exothermic.[5] Failure to control the temperature can lead to the formation of unwanted byproducts and decrease the overall yield.[5][6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl Isonicotinate | 137.14 | 10.0 g | 72.9 | Starting Material |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 25 mL | - | Catalyst/Solvent |
| Conc. Nitric Acid (HNO₃) | 63.01 | 7.5 mL | - | Nitrating Agent |
Experimental Protocol
-
Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, add concentrated sulfuric acid (25 mL). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add methyl isonicotinate (10.0 g) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (7.5 mL) and cool the mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the flask containing the methyl isonicotinate solution over approximately 30-45 minutes.[6][7] It is crucial to keep the internal temperature of the reaction mixture between 5-15°C throughout the addition.[7]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.[6][8]
-
Work-up: Pour the reaction mixture slowly over a large beaker containing approximately 200 g of crushed ice, stirring continuously.[6][7][9] A precipitate will form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Buchner funnel.[7][9]
-
Washing: Wash the collected solid with several portions of cold deionized water until the filtrate is neutral. Subsequently, wash with a small amount of ice-cold ethanol to remove residual acids and some impurities.[7]
-
Drying: Dry the resulting solid, methyl 3-nitropyridine-4-carboxylate, under vacuum. The product can be used in the next step without further purification if purity is deemed sufficient by TLC.
Part 2: Synthesis of this compound (Final Product)
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as a Halex (Halogen Exchange) process when a halide is the nucleophile.[4][10][11] The reaction proceeds via a two-step addition-elimination mechanism.
-
Causality of Reagent Selection:
-
Leaving Group: The nitro group (-NO₂) is an excellent leaving group in SNAr reactions because it is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack and stabilizes the intermediate.[3][12]
-
Nucleophile: Cesium fluoride (CsF) is used as the fluoride source. While potassium fluoride (KF) is cheaper, CsF is more soluble in polar aprotic solvents and the fluoride anion is more "naked" and therefore more nucleophilic, leading to better reaction rates and yields.[3][4]
-
Solvent: Dry Dimethyl sulfoxide (DMSO) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the cesium cation (Cs⁺) but poorly solvates the fluoride anion (F⁻), enhancing its nucleophilicity.[3][11][13] The high boiling point of DMSO is also suitable for the required reaction temperature.[11]
-
Sources
- 1. americanelements.com [americanelements.com]
- 2. synchem.de [synchem.de]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemhume.co.uk [chemhume.co.uk]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Halex process - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. researchgate.net [researchgate.net]
- 13. gchemglobal.com [gchemglobal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-fluoroisonicotinate
Welcome to the Technical Support Center for Methyl 3-fluoroisonicotinate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This section provides a systematic approach to troubleshooting these issues based on the synthetic route employed.
Scenario 1: Synthesis via Balz-Schiemann Reaction from Methyl 3-aminoisonicotinate
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[1][2] It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] While effective, this reaction can be sensitive to conditions and may result in variable yields.[1]
Question: My Balz-Schiemann reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Balz-Schiemann reaction can stem from several factors, from the initial diazotization step to the final fluorination. Here’s a breakdown of potential issues and their solutions:
1. Incomplete Diazotization:
-
Causality: The formation of the diazonium salt is the critical first step. Incomplete reaction can be due to improper temperature control, impure sodium nitrite, or incorrect stoichiometry.
-
Solution:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Reagent Quality: Use freshly prepared or high-purity sodium nitrite.
-
Stoichiometry: Ensure the correct molar equivalents of the amine, acid (often HBF₄), and sodium nitrite are used.
-
2. Decomposition of the Diazonium Salt:
-
Causality: Aryl diazonium salts can be unstable, especially those with electron-donating groups.[1] Premature decomposition before fluorination will lead to byproducts and lower yields.
-
Solution:
-
Isolate the Salt: Whenever possible, isolate the diazonium tetrafluoroborate salt as a solid before the thermal decomposition step. This removes impurities from the diazotization step that could interfere with the fluorination.
-
Prompt Use: Use the freshly prepared diazonium salt immediately in the next step to minimize decomposition.
-
3. Suboptimal Thermal Decomposition Conditions:
-
Causality: The temperature and solvent for the thermal decomposition step are crucial. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to charring and the formation of byproducts. The traditional Balz-Schiemann reaction often requires high temperatures (100–200 °C).[1]
-
Solution:
-
Gradual Heating: Heat the diazonium salt gradually and monitor for the evolution of nitrogen gas, which indicates the reaction is proceeding.
-
Solvent Selection: While some decompositions are performed neat (solvent-free), using a high-boiling inert solvent like chlorobenzene or hexane can provide better temperature control and improve yields.[3] Recent studies have shown that catalyst- and additive-free conditions in specific solvents can provide good yields.[3][4]
-
Flow Chemistry: For safer and more scalable reactions, consider a continuous-flow setup, which can mitigate the risks associated with exothermic decomposition.[4]
-
4. Side Reactions:
-
Causality: The intermediate aryl cation is highly reactive and can be trapped by other nucleophiles present in the reaction mixture, leading to undesired byproducts.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent the formation of phenolic byproducts.[5]
-
Counterion Choice: While tetrafluoroborate (BF₄⁻) is standard, using other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) has been shown to improve yields in some cases.[2]
-
Scenario 2: Synthesis via Esterification of 3-Fluoroisonicotinic Acid
Direct esterification of 3-fluoroisonicotinic acid with methanol is a straightforward approach. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[6]
Question: I am getting a low yield during the esterification of 3-fluoroisonicotinic acid. How can I drive the reaction to completion?
Answer: Fischer esterification is an equilibrium-limited reaction.[7] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.
1. Driving the Equilibrium:
-
Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.
-
Solution:
-
Excess Alcohol: Use a large excess of methanol. This serves as both a reactant and the solvent, driving the equilibrium forward.[7]
-
Water Removal:
-
Dean-Stark Apparatus: For larger scale reactions, using a Dean-Stark trap with a suitable solvent (e.g., toluene) can effectively remove water as it is formed.
-
Drying Agents: Incorporating a drying agent like anhydrous magnesium sulfate or molecular sieves can also sequester the water produced.[6]
-
-
2. Catalyst Choice and Concentration:
-
Causality: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[8] Insufficient or inappropriate catalyst will result in a slow or incomplete reaction.
-
Solution:
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts.[6]
-
Alternative Reagents: Thionyl chloride (SOCl₂) in methanol is another effective method for this esterification.[9] This proceeds via the formation of the acyl chloride intermediate.
-
3. Reaction Temperature and Time:
-
Causality: Esterification reactions are typically slow at room temperature.
-
Solution:
-
Reflux: Heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate. Typical reaction times can range from 1 to 10 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.[10]
-
Scenario 3: Halogen Exchange (Halex) Reaction
The Halex reaction is a type of nucleophilic aromatic substitution (SɴAr) where a halogen (typically chlorine or bromine) on an electron-deficient aromatic ring is displaced by fluoride. For the synthesis of this compound, this would involve starting with a precursor like Methyl 3-chloroisonicotinate.
Question: My Halex reaction to produce this compound is sluggish and gives a low yield. What can I do to optimize it?
Answer: The success of a Halex reaction depends on several factors, including the choice of fluoride source, solvent, and temperature.
1. Fluoride Source and Its Reactivity:
-
Causality: The nucleophilicity of the fluoride ion is a key factor. Anhydrous conditions are crucial as water can solvate the fluoride ion, reducing its reactivity.
-
Solution:
-
Anhydrous Fluoride Salts: Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF). CsF is more soluble and generally more reactive than KF.
-
Spray-Drying: Using spray-dried KF can enhance its reactivity due to its high surface area.
-
Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF) or a crown ether (e.g., 18-crown-6), can significantly increase the solubility and nucleophilicity of the fluoride salt in aprotic solvents.
-
2. Solvent Choice:
-
Causality: The solvent plays a critical role in solvating the fluoride salt and influencing its reactivity.
-
Solution:
-
Aprotic Polar Solvents: Use high-boiling, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[10] These solvents are effective at solvating the cation of the fluoride salt, leaving a "naked" and more reactive fluoride anion.
-
Solvent Purity: Ensure the solvent is anhydrous, as trace amounts of water will hinder the reaction.[10]
-
3. Reaction Temperature:
-
Causality: SɴAr reactions often have a significant activation energy barrier.
-
Solution:
-
Elevated Temperatures: These reactions typically require high temperatures, often in the range of 150-220 °C, to proceed at a practical rate.
-
Microwave Irradiation: Using a microwave reactor can often reduce reaction times and improve yields by providing efficient and rapid heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product?
A1: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the product from unreacted starting materials and byproducts.[11] A silica gel stationary phase with an eluent system like hexane/ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis.[11]
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain high-purity material.[12] A common technique is to dissolve the product in a minimum amount of a hot solvent and then allow it to cool slowly.[13]
Q2: My NMR spectrum shows unexpected signals. What are the likely byproducts?
A2: The byproducts will depend on the synthetic route:
-
Balz-Schiemann: Potential byproducts include the corresponding phenol (from reaction with water), and products from trapping of the aryl cation by other nucleophiles.
-
Esterification: The main impurity is likely unreacted 3-fluoroisonicotinic acid.
-
Halex Reaction: The primary impurity is usually the starting chloro- or bromo-precursor due to an incomplete reaction.
Q3: Are there any safety precautions I should be aware of when working with fluorinating agents?
A3: Yes, working with fluorinating agents requires special care.
-
Balz-Schiemann: Diazonium salts can be explosive when dry and should be handled with care.[1] The reaction also produces nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief.
-
Halex Reaction: Anhydrous fluoride salts are hygroscopic and should be handled in a dry atmosphere (e.g., glove box). Many of the solvents used (DMF, DMSO) have specific handling and disposal requirements.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing the Workflows
Balz-Schiemann Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.
Fischer Esterification Optimization
Caption: Key optimization strategies for Fischer esterification.
Quantitative Data Summary
Table 1: Troubleshooting Common Synthetic Routes
| Synthetic Route | Common Problem | Potential Cause | Recommended Solution |
| Balz-Schiemann | Low Yield | Incomplete diazotization or premature decomposition of diazonium salt. | Maintain temperature at 0-5 °C during diazotization; use freshly prepared diazonium salt immediately.[1] |
| Suboptimal thermal decomposition. | Gradually heat neat or use a high-boiling inert solvent like hexane for better temperature control.[3] | ||
| Esterification | Incomplete Reaction | Equilibrium not shifted towards products. | Use a large excess of methanol and remove water as it forms, either with a Dean-Stark trap or drying agents.[6][7] |
| Slow reaction rate. | Use a strong acid catalyst (e.g., H₂SO₄) and heat the reaction to reflux.[6][9] | ||
| Halex Reaction | Low Conversion | Low reactivity of fluoride source. | Use spray-dried KF or more reactive CsF; add a phase-transfer catalyst. |
| Inappropriate solvent. | Use a high-boiling polar aprotic solvent like DMSO or sulfolane.[10] | ||
| Insufficient temperature. | Heat the reaction to 150-220 °C or consider using microwave irradiation. |
Experimental Protocols
Protocol 1: Esterification of 3-Fluoroisonicotinic Acid using SOCl₂
This protocol is adapted from a general procedure for the esterification of pyridinecarboxylic acids.[9]
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroisonicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the stirred solution over a period of 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C. Stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Workup: Cool the mixture to room temperature and carefully dilute with water. Evaporate the methanol under reduced pressure.
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to ~6-7 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of a solid organic compound and may need to be adapted.[12][13]
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Books. (n.d.).
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?[Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
PubMed. (n.d.). Co-feeding enhances the yield of methyl ketones. [Link]
-
A-Level Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemhume.co.uk [chemhume.co.uk]
- 13. youtube.com [youtube.com]
Common side reactions in the synthesis of fluorinated pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated pyridines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common side reactions encountered in the lab. This resource is structured as a series of troubleshooting guides and FAQs to provide direct, actionable solutions to specific experimental issues. Our focus is on understanding the causality behind reaction outcomes to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequent obstacles in fluoropyridine synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing field-proven solutions.
Question 1: My reaction yield is low, or I'm seeing no conversion of my starting material. What's going wrong?
Low or no yield is a common frustration, often stemming from a few key factors related to reagents, conditions, or the substrate itself.
Potential Causes & Actionable Solutions:
-
Inactive Fluorinating Reagent: Electrophilic reagents like Selectfluor™ can degrade if not stored properly.[1] Nucleophilic fluoride sources like KF or CsF are highly hygroscopic; absorbed water can quench the reaction.
-
Troubleshooting: Always use freshly opened reagents or those stored meticulously in a desiccator. For nucleophilic fluorination, consider spray-drying the fluoride salt or using an anhydrous grade in a glovebox.[2]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. Some fluorinating agents can react explosively with common solvents like DMF or DMSO.[3] For instance, in Rh(III)-catalyzed syntheses, nucleophilic alcoholic solvents (e.g., MeOH) can lead to a side reaction where the alcohol displaces the desired fluorine atom.[2]
-
Troubleshooting: Switch to a non-hydroxylic solvent like ethyl acetate or tert-butanol to prevent fluoride displacement.[2] For sensitive substrates prone to decomposition, employ milder, neutral fluorination methods.[1] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and prevent byproduct formation.[1]
-
-
Poor Substrate Reactivity: Pyridine rings that are heavily substituted with electron-withdrawing groups can be poor substrates for electrophilic fluorination.[4][5] Conversely, electron-rich pyridines are unsuitable for nucleophilic aromatic substitution (SNAr).
-
Troubleshooting: For electron-deficient pyridines, consider an SNAr approach starting from a chloro- or bromo-pyridine. For electron-rich pyridines, direct C-H fluorination using an electrophilic reagent like AgF₂ is often effective, showing exclusive selectivity for the position adjacent to the nitrogen.[6][7][8]
-
Question 2: My reaction is messy, producing multiple regioisomers. How can I improve selectivity?
Poor regioselectivity is a classic challenge in aromatic chemistry, and pyridine's electronic nature adds a layer of complexity. The formation of multiple products significantly complicates purification and reduces the yield of the desired isomer.
Potential Causes & Actionable Solutions:
-
Electronic Ambiguity: In un- or symmetrically substituted pyridines, multiple C-H bonds are electronically similar, leading to mixtures of products.
-
Troubleshooting: Exploit the inherent electronic properties of the ring. Direct fluorination with reagents like AgF₂ consistently favors the C-2 position (alpha to the nitrogen) due to a mechanism involving coordination of the basic nitrogen to the silver center.[4][7] This method provides excellent and predictable regioselectivity.
-
-
Lack of Directing Groups: Without a functional group to steer the fluorinating agent, statistical mixtures are common.
-
Troubleshooting: Leverage existing functional groups. A benzyloxy group at the 3-position, for example, can direct fluorination selectively to the adjacent C-2 position.[4] For meta-selective fluorination, a novel approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate, which then undergoes regioselective fluorination before ring-closing.[9]
-
Workflow for Selecting a Regioselective Fluorination Strategy
Caption: Decision tree for regioselective pyridine fluorination.
Question 3: My reaction is producing a dark, intractable tar instead of my product. What causes this polymerization?
Tar formation is indicative of substrate or product decomposition, often through polymerization pathways. This is particularly common with electron-rich or sensitive heterocyclic systems.
Potential Causes & Actionable Solutions:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can promote polymerization of the pyridine ring.[1] The use of powerful electrophiles can also lead to uncontrolled side reactions.
-
Troubleshooting: Employ milder reaction conditions.[1] For electrophilic fluorination, using a mild base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.[1] If using Selectfluor, be aware that its reactivity is highly dependent on the solvent system; co-solvents like water and chloroform have proven effective for fluorinating sensitive substrates like 2-aminopyridines.[1]
-
-
Substrate Instability: The pyridine derivative itself may be unstable under the reaction conditions, especially if it contains other reactive functional groups.
Question 4: I successfully made my fluoropyridine, but the fluorine is lost in a subsequent hydrogenation step (hydrodefluorination). How can I prevent this?
Hydrodefluorination is a significant side reaction during the reduction of fluoropyridines to the corresponding valuable fluoropiperidines. This occurs due to catalyst poisoning or uncontrolled C-F bond cleavage.[10]
Potential Causes & Actionable Solutions:
-
Incorrect Catalyst System: Many standard hydrogenation catalysts (e.g., Pd/C) are not effective and can promote defluorination.
-
Catalyst Poisoning: The Lewis-basic nitrogen of the pyridine can poison the catalyst.
-
Troubleshooting: The use of a Brønsted acid protonates the substrate and product, preventing catalyst poisoning.[11][12] Alternatively, a dearomatization-hydrogenation process can be used where a borane reagent first protects the nitrogen and dearomatizes the ring, making it easier to hydrogenate without loss of fluorine.[10]
-
Factors Leading to Common Synthesis Side Reactions
Caption: Relationship between common issues and their resulting side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorination strategy: Electrophilic, Nucleophilic (SNAr), or Balz-Schiemann?
A1: The choice depends primarily on the electronic nature of your pyridine and the availability of starting materials.
-
Electrophilic Fluorination (e.g., Selectfluor, AgF₂): This is ideal for direct C-H fluorination of electron-neutral or electron-rich pyridines. Reagents like AgF₂ are particularly effective for selective fluorination at the C-2 position.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This method is best for electron-deficient pyridines. You would typically start with a corresponding chloropyridine and displace the chloride with a fluoride source (e.g., KF, CsF). The reaction of 2-fluoropyridine is reported to be 320 times faster than that of 2-chloropyridine, making fluoride an excellent leaving group for subsequent functionalization.[4]
-
Balz-Schiemann Reaction: This classic method transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[13][14] It is a robust method when the corresponding aminopyridine is readily available. However, it can require high temperatures and carries a risk of exothermic decomposition.[14][15]
Q2: I'm using Selectfluor, but the reaction is sluggish or not working. What could be the issue?
A2: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity is highly dependent on the reaction media and substrate.[1]
-
Solvent Choice: The solvent system is critical. For some substrates, such as 2-aminopyridines, using a co-solvent system of water and chloroform has been shown to be effective.[1]
-
Acidity: The reaction can generate strongly acidic byproducts, which may create unreactive pyridinium salts.[16] Adding a mild base, such as sodium carbonate, can be necessary to neutralize the acid and keep the reaction productive.[16]
-
Reagent Purity: Ensure the Selectfluor has been stored correctly and has not degraded.[1]
Q3: What are the primary safety concerns when working with fluorinating agents?
A3: Safety is paramount. Many fluorinating reagents are highly reactive and require careful handling.
-
Reactivity with Solvents: Reagents like Selectfluor can react rapidly and exothermically with common solvents such as DMF, pyridine, and DMSO.[3] Always verify solvent compatibility before setting up a reaction.
-
Toxicity and Corrosiveness: Reagents like AgF₂ are toxic and react with moisture, so they should be weighed quickly and stored in a desiccator.[8] Hydrogen fluoride (HF) is a potential byproduct in many reactions; it is extremely corrosive and toxic, requiring specialized handling procedures and safety protocols.
-
Explosion Hazard: Diazonium salts, particularly the tetrafluoroborate intermediates in the Balz-Schiemann reaction, can be explosive when isolated and heated.[14] Whenever possible, use procedures that generate and consume the diazonium salt in situ.[15]
Appendix A: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Common Name | Typical Use | Key Considerations |
| F-TEDA-BF₄ | Selectfluor® | Electrophilic fluorination of electron-rich aromatics and enolates.[1][17] | Reactivity is highly solvent-dependent; can react exothermically with some organic solvents.[3] |
| N-Fluorobenzenesulfonimide | NFSI | Milder electrophilic fluorinating agent.[17][18] | Often used for fluorination of carbanions and enamines.[18] |
| Silver(II) Fluoride | AgF₂ | Site-selective C-H fluorination of pyridines at the C-2 position.[6][7] | Highly effective and selective for pyridines.[6] Moisture-sensitive and should be handled with care.[8] |
Appendix B: General Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from Hartwig et al. and is provided for illustrative purposes.[8] Optimization for different substrates is required.
-
Preparation: To an oven-dried round-bottomed flask under a nitrogen atmosphere, add anhydrous acetonitrile (MeCN, 560 mL) and 2-phenylpyridine (45.0 mmol, 1.0 equiv).[8]
-
Reagent Addition: Place the flask in an ambient temperature water bath. In one portion, add Silver(II) Fluoride (AgF₂, 135 mmol, 3.0 equiv).[8] AgF₂ is a black solid that should be weighed quickly in the air and stored in a desiccator to prevent reaction with moisture.[8]
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by the consumption of the black AgF₂ and the formation of yellow AgF.[8] The reaction is typically complete within 90 minutes.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional MeCN. Concentrate the filtrate under reduced pressure.[8]
-
Purification: The crude residue is taken up in MTBE and washed with 1M HCl to remove silver salts. The organic layer is then washed with brine, dried over MgSO₄, filtered, and concentrated. The final product can be purified by column chromatography on silica gel.[8]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridine
This protocol is a generalized representation based on common SNAr procedures.[19][20]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the starting chloropyridine (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane).[19]
-
Reagent Addition: Add an anhydrous fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) (2-3 equiv).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 140-190°C) and stir until TLC or LC-MS indicates the consumption of the starting material.[19]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into water. Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate).[19]
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[19]
References
-
Jones, G. D., Martin, C. D., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]
-
Holt, E., Ruskin, J., et al. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Moseley, D. F. J., Szpera, R., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
-
Stenlid, J. H., & Brinck, T. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]
-
Streuff, J., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. Journal of the American Chemical Society. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Szpera, R., Moseley, D. F. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]
-
Szafran, M., & Wiaderek, K. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
-
Golisade, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]
-
Szpera, R., Moseley, D. F. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. NIH Public Access. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH Public Access. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Grokipedia. [Link]
-
Fagbemi, O., et al. (2025). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Sargsyan, A. S., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
Kim, H., & Lee, J. (2018). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy). ResearchGate. [Link]
-
Ichitsuka, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Angewandte Chemie International Edition. [Link]
-
Baker, J., & Muir, M. (2010). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]
-
ResearchGate. (2011). Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. [Link]
- Yin, Y., et al. (n.d.). New Fluorinated Copolyimides with Pyridine Ring in the Main Chain.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Methyl 3-fluoroisonicotinate
Welcome to the dedicated support center for Methyl 3-fluoroisonicotinate. This guide is designed for researchers, chemists, and professionals in drug development who handle this versatile fluorinated pyridine derivative. Here, we address common challenges encountered during its purification, offering troubleshooting guides and frequently asked questions to ensure the integrity of your research and development efforts.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields and the biological activity of the final product. This guide provides practical, experience-driven advice to help you navigate the complexities of purifying this compound, ensuring you achieve the desired purity for your application.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What could be the cause and how can I improve the yield?
Answer:
Low recovery of this compound from a silica gel column is a common issue, often stemming from the compound's polarity and its interaction with the stationary phase.
Probable Causes:
-
Strong Adsorption to Silica: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or tailing.
-
Inappropriate Solvent System: An eluent system with insufficient polarity may not be effective at desorbing the product from the silica gel. Conversely, a solvent system that is too polar can lead to co-elution with polar impurities.
-
Decomposition on Silica: Although generally stable, prolonged exposure to acidic silica gel can potentially lead to the degradation of some sensitive compounds.
Step-by-Step Solutions:
-
Neutralize the Silica Gel: To mitigate the strong interaction between the basic pyridine nitrogen and acidic silica, consider deactivating the silica gel.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane). Add 1-2% (v/v) of a tertiary amine, such as triethylamine (Et₃N), to the slurry. Mix thoroughly and then pack the column. The triethylamine will neutralize the acidic sites on the silica.
-
-
Optimize the Eluent System: A systematic approach to finding the right mobile phase is crucial.
-
Recommendation: Start with a low-polarity eluent and gradually increase the polarity. A common starting point for compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.
-
Workflow:
-
Begin with a low concentration of ethyl acetate in hexane (e.g., 5:95 ethyl acetate:hexane).
-
Gradually increase the proportion of ethyl acetate (e.g., to 10%, 15%, 20%) while monitoring the elution of your compound using Thin Layer Chromatography (TLC).
-
The ideal solvent system will provide a good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
-
Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase can be beneficial.
-
Alternatives: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) may be suitable, although this is often a more costly option for large-scale purification.
-
Workflow for Column Chromatography Optimization:
Caption: Troubleshooting workflow for low recovery in column chromatography.
Issue 2: Persistent Impurities After Purification
Question: After purification by column chromatography, I still observe a persistent impurity in my ¹H NMR spectrum. How can I identify and remove it?
Answer:
The presence of a persistent impurity suggests that it has similar polarity to your product, making separation by standard chromatography challenging.
Probable Causes:
-
Isomeric Impurities: The synthesis of this compound might produce isomers (e.g., Methyl 2-fluoroisonicotinate or Methyl 4-fluoronicotinate) that have very similar polarities and chromatographic behavior.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted starting materials in your crude product.
-
By-products from Synthesis: The reaction conditions used for fluorination or esterification can sometimes lead to the formation of side products that are difficult to separate.
Step-by-Step Solutions:
-
Identify the Impurity:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your purified sample. The molecular weight of the impurity can provide clues to its identity.
-
Nuclear Magnetic Resonance (NMR): Carefully analyze the ¹H and ¹⁹F NMR spectra. The chemical shifts and coupling constants can help in identifying the structure of the impurity, especially if it is an isomer.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed.
-
The desired compound should crystallize out, leaving the impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Solvent Selection Table:
-
-
| Solvent System | Suitability |
| Isopropanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | Effective for a wide range of polarities. |
| Dichloromethane/Hexane | Useful for less polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
-
Chemical Treatment: In some cases, a chemical wash can remove specific types of impurities.
-
Acid Wash: If the impurity is basic (e.g., a pyridine-containing by-product without the electron-withdrawing ester group), an acidic wash (e.g., with dilute HCl) during the workup can help to remove it by forming a water-soluble salt. Ensure your desired product is not significantly affected by the acidic conditions.
-
Base Wash: If the impurity is acidic, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can be effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.
Q2: How can I monitor the progress of a reaction involving this compound?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any by-products on a silica gel plate. Visualizing the spots under UV light (254 nm) will allow you to track the consumption of the starting material and the formation of the product over time. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions when handling this compound?
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Logical Relationship between Purification Steps:
Caption: A typical purification workflow for this compound.
References
No academic papers specifically detailing the purification of this compound were identified in the search. The following are links to product pages from chemical suppliers, which provide some basic information on the compound's properties and handling.
Technical Support Center: Strategies for Scaling Up Methyl 3-fluoroisonicotinate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-fluoroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this valuable fluorinated pyridine derivative. We will delve into common experimental challenges, offering detailed troubleshooting advice and protocols grounded in established chemical principles.
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a fluorine atom into organic molecules can significantly enhance biological activity and metabolic stability[1]. However, the processes of fluorination and subsequent modifications on an industrial scale present unique challenges. This guide provides practical, field-proven insights to ensure a safe, efficient, and scalable synthesis.
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the milligram scale can become significant obstacles at the kilogram scale. This section addresses specific problems you may encounter during the production of this compound.
| Symptom/Issue | Potential Cause(s) | Corrective & Preventive Actions |
| Low Yield in Fluorination Step | 1. Inefficient Fluorinating Agent: The reactivity of the fluorinating agent may be compromised due to moisture or degradation. 2. Suboptimal Reaction Temperature: Fluorination reactions are often highly sensitive to temperature fluctuations. 3. Poor Solubility of Substrate: The starting material may not be fully dissolved, leading to an incomplete reaction. | Corrective: - For ongoing reactions, consider a controlled increase in temperature while monitoring for byproduct formation via in-process controls (e.g., TLC, HPLC). Preventive: - Use a freshly opened or properly stored fluorinating agent. For agents like Pyridinium Polyhydrogen Fluoride, ensure anhydrous conditions[2]. - Conduct small-scale experiments to determine the optimal temperature profile. - Select a solvent in which the substrate has good solubility at the reaction temperature. For pyridines, aprotic polar solvents like DMSO or acetonitrile can be effective[1]. |
| Formation of Impurities/Byproducts | 1. Over-fluorination or Isomer Formation: Aggressive reaction conditions can lead to the introduction of multiple fluorine atoms or fluorination at undesired positions. 2. Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the methyl ester back to the carboxylic acid. 3. Reaction with Solvent: At elevated temperatures, some solvents may react with the starting materials or intermediates. | Corrective: - Attempt to remove impurities through recrystallization or column chromatography. For recrystallization, a solvent system where the product has high solubility in hot solvent and low solubility in cold solvent is ideal. Preventive: - Carefully control the stoichiometry of the fluorinating agent. - Ensure all reagents and solvents are anhydrous. - Choose a solvent that is inert under the reaction conditions. |
| Incomplete Esterification | 1. Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can limit the conversion to the ester[3][4]. 2. Insufficient Catalyst: The acid catalyst may be present in too low a concentration to effectively promote the reaction. 3. Steric Hindrance: While not a major issue for this molecule, bulky groups near the reaction site can slow down the reaction. | Corrective: - Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water as it forms[4]. - Add a small amount of additional acid catalyst. Preventive: - Use a large excess of methanol to shift the equilibrium towards the product[3]. - Ensure an adequate amount of catalyst (e.g., concentrated sulfuric acid) is used from the start[5][6]. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The final product may not crystallize easily, making isolation by filtration difficult. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities. 3. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | Corrective: - If the product is an oil, use extraction as the primary purification method. - For column chromatography, try different solvent systems or use a different stationary phase. Preventive: - For oily products, consider converting them to a solid salt for easier handling, if applicable. - Develop a robust analytical method (e.g., HPLC) early on to identify optimal purification conditions. - Use vacuum distillation to lower the boiling point and prevent thermal degradation[5]. |
| Safety Hazards during Scale-up | 1. Exothermic Reactions: Both nitration and fluorination can be highly exothermic, leading to a runaway reaction if not properly controlled[2]. 2. Corrosive Reagents: Many fluorinating agents, like hydrogen fluoride-pyridine, are extremely corrosive and toxic[7][8]. 3. Flammable Solvents: The use of flammable solvents like pyridine poses a fire risk[9][10]. | Corrective: - In case of a temperature spike, have an emergency cooling system in place. Preventive: - Use a reactor with good heat transfer capabilities and a reliable cooling system. Add reagents slowly and monitor the internal temperature closely[11]. - All personnel must wear appropriate personal protective equipment (PPE), and work should be conducted in a well-ventilated fume hood[2]. Have appropriate neutralizers and first-aid available. - Use explosion-proof equipment and ensure proper grounding to prevent static discharge[10]. |
Experimental Workflows & Protocols
A reliable and scalable synthesis requires well-defined protocols. Below are step-by-step methodologies for the synthesis of this compound.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Protocol 1: Fischer Esterification of 3-Fluoroisonicotinic Acid
This protocol details the conversion of 3-fluoroisonicotinic acid to its methyl ester.
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Charging: To the flask, add 3-fluoroisonicotinic acid (1.0 eq). Add a significant excess of methanol (e.g., 10-20 eq) to serve as both a reagent and solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed[6].
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker of ice-cold water.
-
Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious as CO2 gas will evolve.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
An alternative route involves the fluorination of a precursor like Methyl 3-nitroisonicotinate[1].
-
Reactor Setup: In a fume hood, equip a flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Reagent Charging: Add Methyl 3-nitroisonicotinate (1.0 eq) and a suitable fluoride source (e.g., Cesium Fluoride, CsF) to the flask.
-
Solvent Addition: Add a dry, aprotic polar solvent such as DMSO.
-
Reaction: Heat the mixture under a nitrogen atmosphere. A study showed complete conversion after 1.5 hours of reflux in DMSO[1]. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. The crude product can then be purified by column chromatography or vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the best fluorinating agent for this synthesis on a large scale?
For large-scale production, safety, cost, and ease of handling are paramount. While reagents like silver(II) fluoride can be highly selective, they are often expensive[12][13][14]. A more common industrial approach is to use alkali metal fluorides like CsF or KF in a polar aprotic solvent, often with a phase-transfer catalyst. The choice depends on the specific substrate and the desired reactivity.
Q2: How can I effectively remove water from the Fischer esterification reaction to drive it to completion?
On a laboratory scale, using a large excess of alcohol is often sufficient[3]. For scale-up, physical removal of water is more efficient. A Dean-Stark apparatus is the standard equipment for this purpose, which continuously removes water from the refluxing solvent via azeotropic distillation[4]. Alternatively, adding a chemical drying agent like molecular sieves to the reaction can also be effective.
Q3: My final product is a brownish oil, even after purification. What could be the cause and how can I fix it?
A colored product often indicates the presence of persistent, likely polymeric or oxidized, impurities.
-
Cause: This can result from overheating during distillation or prolonged reaction times. Side reactions involving the pyridine ring can also generate colored byproducts.
-
Solution: Try purification by passing the oil through a plug of activated carbon or silica gel with a non-polar solvent to remove baseline impurities. If the impurity is not removed, a more rigorous purification like fractional vacuum distillation might be necessary.
Q4: What are the critical safety precautions when working with hydrogen fluoride-pyridine (Olah's reagent)?
Hydrogen fluoride (HF) and its complexes are extremely hazardous[2].
-
Contact: HF can cause severe, painful burns that may not be immediately apparent. It is readily absorbed through the skin and can cause systemic toxicity and death[7][8].
-
PPE: Always use a full-face shield, heavy-duty neoprene or butyl rubber gloves, and a lab coat. Ensure an emergency shower and eyewash are immediately accessible.
-
First Aid: A calcium gluconate gel must be on hand to treat skin contact immediately. All personnel must be trained in its use before starting work[2].
-
Handling: All manipulations must be performed in a certified, high-performance fume hood. HF reacts with glass, so appropriate plastic or specialized metal containers should be used.
Logical Diagram: Troubleshooting Discoloration
Caption: A decision-making workflow for addressing product discoloration.
This guide is intended to provide a solid foundation for scaling up the production of this compound. Success in chemical scale-up relies on a thorough understanding of the reaction mechanism, careful process optimization, and an unwavering commitment to safety.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
-
Jørgensen, M., & Andersen, K. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1118-1123. [Link]
-
Olah, G. A., & Watkins, M. (1978). 1-Fluoroadamantane. Organic Syntheses, 58, 75. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Presentation. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8363–8367. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]
-
Jørgensen, M., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(8), 1633-1637. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
- Google Patents. (n.d.).
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
ResearchGate. (2018). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
-
ResearchGate. (1985). Synthèse de méthyl-3 furoquinones. [Link]
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- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The following content is structured to offer both foundational knowledge and practical, problem-solving advice to help you achieve optimal results in your SNAr reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of SNAr
This section addresses the core principles of SNAr reactions, providing the foundational knowledge necessary for effective troubleshooting.
Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: The SNAr reaction is a two-step addition-elimination mechanism.[1][2] It is distinct from SN1 and SN2 reactions, as it occurs on an aromatic ring.[3] The process begins with the attack of a nucleophile on a carbon atom of the aromatic ring that bears a suitable leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken in this intermediate. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[4]
Q2: What are the key requirements for a successful SNAr reaction?
A2: For a successful SNAr reaction, three key conditions must be met:
-
An Activated Aromatic Ring: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group.[1][5]
-
Appropriate Positioning of the EWG: The electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][5][6] A meta-positioned EWG does not provide this resonance stabilization, rendering the reaction much less favorable.[1][6]
-
A Good Leaving Group: The atom or group being displaced must be able to accommodate a negative charge. Halogens (F, Cl, Br, I) are common leaving groups. Interestingly, the reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[5] This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to the initial nucleophilic attack, which is the rate-determining step.
Q3: How does the choice of solvent impact an SNAr reaction?
A3: The choice of solvent is critical and can significantly influence the reaction rate. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are generally preferred for SNAr reactions.[7][8] These solvents are effective at solvating the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, accelerating the rate of nucleophilic attack.[8] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction.
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section provides a question-and-answer formatted guide to address specific experimental challenges.
Issue 1: Low or No Product Yield
Q1.1: My SNAr reaction is giving a very low yield or no product at all. What are the likely causes?
A1.1: Low or no yield is a common issue that can often be traced back to one of the fundamental requirements of the reaction not being met. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Sources
- 1. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gchemglobal.com [gchemglobal.com]
Technical Support Center: Troubleshooting Complex NMR Spectra of Fluoropyridine Compounds
Welcome to the technical support center for the analysis of fluoropyridine compounds by Nuclear Magnetic Resonance (NMR) spectroscopy. Fluoropyridines are a cornerstone of modern pharmaceuticals and agrochemicals, making their precise characterization essential. However, the interplay between the 19F nucleus, the aromatic protons, and the quadrupolar 14N atom often yields NMR spectra that are anything but straightforward.
This guide is designed to move beyond simple step-by-step instructions. It provides the causal logic behind experimental choices, empowering you to diagnose issues and rationally design solutions. We will explore common challenges, from peak broadening to intractable coupling patterns, and detail the advanced NMR experiments required to overcome them.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face when analyzing fluoropyridine compounds.
Q1: Why are the proton signals in my fluoropyridine spectrum unexpectedly broad, especially those adjacent to the nitrogen?
A1: This is a classic and frequently observed phenomenon rooted in the properties of the nitrogen atom.
-
The Quadrupolar Effect of ¹⁴N: The most abundant nitrogen isotope, ¹⁴N (99.6% natural abundance), is a quadrupolar nucleus (spin I = 1). Nuclei with I > 1/2 have a non-spherical charge distribution, creating an electric quadrupole moment. This quadrupole interacts with the local electric field gradient at the nucleus, providing an efficient pathway for nuclear relaxation.[1][2]
-
Intermediate Relaxation and Broadening: For many pyridine-like systems, the rate of this quadrupolar relaxation is in the "intermediate" regime on the NMR timescale. This rapid flipping of the ¹⁴N spin state leads to a partial decoupling from neighboring nuclei (like protons). The result is not a sharp, well-defined splitting but significant line broadening of the signals for any coupled nuclei.[2][3] Protons in the ortho positions (C2 and C6) are most affected due to their proximity and larger coupling to the nitrogen.
-
The ¹⁵N Exception: In contrast, the ¹⁵N isotope (I = 1/2) is not quadrupolar and gives sharp signals. However, due to its very low natural abundance (0.37%), its effects are typically not observed without isotopic enrichment.[1][4]
In essence, the ¹⁴N nucleus acts as a "blurring" agent for nearby protons. While this can be a nuisance, its presence is a key diagnostic indicator.
Q2: The coupling patterns in my ¹H spectrum are incredibly complex and don't follow the simple n+1 rule. How do I begin to interpret this?
A2: The complexity arises from multiple coupling partners and the potential for "second-order effects."
-
Multiple Coupling Pathways: Each proton on the pyridine ring is coupled not only to its neighboring protons (ortho, meta, and para ¹H-¹H couplings) but also to the fluorine atom(s). ¹H-¹⁹F couplings can be significant over several bonds (long-range coupling).[5][6] A single proton signal is therefore a multiplet of multiplets, often with extensive overlap.
-
Second-Order Effects: First-order (e.g., n+1 rule) analysis is only valid when the chemical shift difference between two coupled nuclei (Δν, in Hz) is much larger than their coupling constant (J). In fluoropyridines, it is common for Δν/J to be small. This leads to second-order effects, where the intensity and spacing of lines within a multiplet become distorted. You may observe more lines than expected and a characteristic "roofing" where the inner lines of the coupled multiplets become more intense.[7][8][9]
Your first step should not be to try and resolve every peak by hand. Instead, recognize the pattern as complex and plan a follow-up experiment to simplify it, as outlined in the advanced guide below.
Q3: My ¹⁹F chemical shifts are inconsistent between different samples of the same compound. What is causing this variability?
A3: The ¹⁹F nucleus is renowned for its exquisite sensitivity to its local electronic environment, far more so than ¹H.[10][11] This makes its chemical shift a powerful probe but also highly susceptible to experimental conditions.
-
Solvent Effects: The polarity, hydrogen-bonding capability, and aromaticity of the solvent can significantly alter the electron shielding around the fluorine atom, causing substantial shifts in the ¹⁹F spectrum.[12][13] A change from CDCl₃ to DMSO-d₆ can shift a signal by several ppm.
-
Concentration and Temperature: Intermolecular interactions, which change with sample concentration, can also influence ¹⁹F chemical shifts. Similarly, temperature affects molecular motion and solvation, leading to observable shifts.[14]
The Causality: The large electron cloud of fluorine means that subtle changes in the surrounding dielectric medium or specific molecular interactions (like hydrogen bonds) cause a much larger perturbation of its shielding tensor compared to a proton.[6][15] To ensure reproducibility, you must meticulously control and report the solvent, concentration, and temperature for all ¹⁹F NMR data.
Advanced Troubleshooting & Structural Elucidation Guide
When simple 1D spectra are insufficient, a systematic approach using more advanced techniques is required.
Q4: How can I definitively simplify the ¹H spectrum to reveal the underlying ¹H-¹H coupling network?
A4: The most direct method is to "turn off" the ¹H-¹⁹F coupling using a heteronuclear decoupling experiment.
-
¹H{¹⁹F} Decoupling: In this experiment, a broad-band radiofrequency pulse is applied at the ¹⁹F resonance frequencies while the ¹H spectrum is acquired. This rapidly flips the ¹⁹F spin states, effectively averaging the ¹H-¹⁹F coupling to zero.[5][16] The resulting ¹H spectrum shows only ¹H-¹H couplings, dramatically simplifying the multiplets and making them amenable to standard interpretation.
-
Modern Alternatives (PSYCHE): For even cleaner spectra, advanced pulse sequences like PSYCHE can produce a ¹H spectrum that is decoupled from both ¹⁹F and other protons, leaving pure chemical shift singlets for each proton. This is exceptionally useful for identifying the chemical shifts of heavily overlapped signals.[5]
By comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum, you can immediately identify which splittings are due to fluorine.
Q5: What is the best way to unambiguously assign which protons are coupled to which fluorine atoms?
A5: Two-dimensional (2D) heteronuclear correlation spectroscopy is the gold standard for this task.
-
¹H-¹⁹F HETCOR/HSQC: A Heteronuclear Correlation experiment (HETCOR) or the more sensitive Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak appears at the coordinates of a proton and a fluorine that are coupled to each other.[17] This provides an unambiguous, direct map of ¹H-¹⁹F connectivity through bonds.
-
¹H-¹⁹F HOESY for Spatial Proximity: If you need to know which groups are close in space (rather than through bonds), a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is ideal. Cross-peaks in a HOESY spectrum indicate that a proton and fluorine are physically close (typically < 5 Å), which is invaluable for confirming stereochemistry and conformation.[17]
Q6: My spectrum is still too complex due to second-order effects. How can I extract accurate chemical shifts and coupling constants?
A6: When visual analysis fails, the definitive method is quantum mechanical spectral simulation and fitting.
The Causality: A complex, second-order spectrum contains all the structural information, but it's not presented in an intuitive way. A simulation algorithm calculates the exact appearance of the spectrum based on a set of input parameters (chemical shifts and J-couplings). By iteratively adjusting these parameters to make the simulated spectrum match the experimental one, you can determine the true values with high precision.[7]
This workflow is essential for publishing robust, verifiable data from complex spin systems.
Diagram 1: Troubleshooting Workflow for Complex Fluoropyridine ¹H Spectra This decision tree outlines a systematic approach to spectral analysis.
Caption: A workflow for diagnosing and solving complex fluoropyridine ¹H NMR spectra.
Experimental Protocols & Data
Protocol 1: Standard ¹H{¹⁹F} Decoupling Experiment
This protocol assumes a modern NMR spectrometer equipped with a broadband or dual-tuned probe.
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment (5-10 mg in 0.5-0.6 mL of deuterated solvent).[18]
-
Standard ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Note the chemical shift range of the aromatic protons.
-
Standard ¹⁹F Spectrum: Acquire a standard 1D ¹⁹F spectrum (proton-decoupled is standard). Note the chemical shift of the fluorine resonance(s).
-
Setup Decoupling Experiment:
-
Load a standard 1D proton experiment template.
-
Navigate to the decoupling channel settings (often denoted F2 or X-channel).
-
Set the nucleus for this channel to ¹⁹F.
-
Input the center of the ¹⁹F chemical shift range (from step 3) as the decoupler frequency offset.
-
Set the decoupling power and bandwidth. Use a calibrated, robust decoupling sequence (e.g., GARP or WALTZ-16). The instrument's standard parameters are often sufficient, but ensure the decoupling bandwidth covers all ¹⁹F signals.
-
-
Acquisition: Acquire the ¹H{¹⁹F} spectrum. The acquisition time will be identical to a standard ¹H experiment.
-
Verification: Process the spectrum. The complex multiplets observed in the standard ¹H spectrum should collapse into simpler patterns (e.g., doublets of doublets instead of doublets of doublets of doublets), reflecting only the ¹H-¹H couplings.
Data Presentation: Typical Coupling Constants
The following table provides typical ranges for various coupling constants observed in fluoropyridines. These are invaluable starting points for spectral simulation.
| Coupling Type | Nuclei Involved | Typical Range (Hz) | Notes |
| ¹J(C,F) | C-F (one bond) | 230 - 270 | Large and characteristic. Value depends on substitution pattern.[12][19] |
| ²J(C,F) | C-C-F (two bonds) | 10 - 30 | Geminal coupling, typically positive.[12] |
| ³J(H,F) | H-C-C-F (three bonds) | 2 - 10 | Vicinal coupling, highly useful for assignments.[5][20] |
| ⁴J(H,F) | H-C-C-C-F (four bonds) | 1 - 4 | meta coupling.[5][20] |
| ⁵J(H,F) | H-C-C-C-C-F (five bonds) | < 2 | para coupling, often unresolved but can contribute to line broadening.[10] |
| ³J(F,F) | F-C-C-F (three bonds) | ~20 | Ortho F-F coupling. |
| ⁴J(F,F) | F-C-C-C-F (four bonds) | 0 - 15 | Meta F-F coupling.[12] |
| ⁵J(F,F) | F-C-C-C-C-F (five bonds) | ~10-20 | Para F-F coupling.[12] |
| ²J(N,F) | F-C-N (two bonds) | ~50 | Large coupling observed in 2-fluoropyridine, mediated by the nitrogen lone pair.[21] |
| ³J(N,F) | F-C-C-N (three bonds) | < 2 | Significantly smaller than the two-bond coupling.[21] |
Diagram 2: Spectral Simulation and Analysis Workflow This flowchart illustrates the iterative process of extracting parameters from a complex spectrum.
Caption: The iterative workflow for analyzing second-order spectra via simulation.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PMC, NIH. [Link]
-
Nitrogen‐15 nuclear magnetic resonance spectroscopy. 15N19F coupling constants in fluoropyridines and fluoroanilines. (1980). Semantic Scholar. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science (RSC Publishing). [Link]
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2016). ACS Publications. [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019). Loughborough University Institutional Repository. [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1973). ACS Publications. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2018). NIH. [Link]
-
NMR Software & Simulations. (n.d.). BioPchem. [Link]
-
Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2017). Reddit. [Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (1979). ACS Publications. [Link]
-
Fluorine NMR. (n.d.). University of Leicester. [Link]
-
Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (2003). Journal of the American Chemical Society. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. (n.d.). National MagLab. [Link]
-
Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. (2007). PubMed. [Link]
-
NMR Software. (n.d.). SpinCore Technologies. [Link]
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Quadrupolar Coupling. (2025). Chemistry LibreTexts. [Link]
-
Introduction to nmrsim. (n.d.). nmrsim documentation. [Link]
-
Software. (n.d.). Kent J. Griffith. [Link]
-
NMRium - The next-generation NMR software. (n.d.). NMRium. [Link]
-
Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of Washington, Department of Chemistry. [Link]
-
19Flourine NMR. (n.d.). NMR Service, University of an unspecified institution. [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. (2001). PubMed. [Link]
-
Second-order NMR spectra at high field of common organic functional groups. (2004). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). MDPI. [Link]
-
Nitrogen-15 NMR of pyridine in high magnetic fields. (n.d.). Universität Stuttgart. [Link]
-
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). RSC Publishing, Supplementary Information. [Link]
-
Fluorine Coupling Constants. (n.d.). University of Sussex. [Link]
-
Second order effects in 1H NMR, analysis and examples of second order spectra. (2019). YouTube. [Link]
-
Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate. [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
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- 3. chemistry.du.ac.in [chemistry.du.ac.in]
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- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthetic Strategies for Methyl 3-fluoroisonicotinate
Welcome to the technical support center for the synthesis of Methyl 3-fluoroisonicotinate, a key building block in pharmaceutical and agrochemical research. The introduction of a fluorine atom at the C3 position of the pyridine ring presents unique synthetic challenges due to the electronic nature of the heterocycle. This guide provides in-depth, field-proven insights into alternative synthetic routes, troubleshooting common experimental issues, and optimizing reaction conditions.
The questions addressed below are curated from common issues encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.
Comparative Overview of Key Synthetic Strategies
Before diving into specific troubleshooting scenarios, it's useful to compare the primary synthetic approaches to this compound. Each strategy has distinct advantages and is amenable to different starting materials and laboratory constraints.
| Synthetic Strategy | Typical Starting Material | Key Reagents | Typical Yield | Advantages | Common Challenges |
| Halogen Exchange (HALEX) | Methyl 3-chloroisonicotinate | KF, CsF | 60-85% | Cost-effective, scalable. | High temperatures, anhydrous conditions required, potential side reactions. |
| Balz-Schiemann Reaction | Methyl 3-aminoisonicotinate | HBF₄, NaNO₂ | 40-70% | Good regioselectivity, well-established.[1][2] | Handling of diazonium salts, thermal decomposition can be hazardous, variable yields.[1][3] |
| Direct C-H Fluorination | Methyl isonicotinate | AgF₂, Selectfluor™ | 30-60% | Late-stage functionalization, avoids pre-functionalized substrates.[4][5] | Regioselectivity issues, expensive reagents, substrate scope limitations.[6][7] |
Troubleshooting & FAQs
Category 1: Halogen Exchange (HALEX) Reactions
The HALEX reaction is a powerful method for introducing fluorine via nucleophilic aromatic substitution (SNAr) of a chloro or bromo precursor.[8] However, the electron-deficient nature of the pyridine ring, while activating the ring for nucleophilic attack, can also lead to complications.
dot
Caption: Troubleshooting workflow for HALEX reactions.
Q1: My HALEX reaction of Methyl 3-chloroisonicotinate is stalling with low conversion. What are the primary causes and how can I drive it to completion?
A1: This is a classic issue in SNAr on heteroaromatic systems. The key factors are reaction temperature, fluoride source solubility, and water content.
-
Causality: The C-Cl bond at the 3-position is activated by the ring nitrogen and the carbonyl group, but high activation energy is still required. The efficacy of the reaction is highly dependent on the availability of "naked" fluoride ions in the aprotic polar solvent.[9] Water can hydrate the fluoride ions, drastically reducing their nucleophilicity.
-
Troubleshooting Protocol:
-
Increase Temperature: These reactions often require high temperatures, typically in the range of 180-220 °C. Solvents like DMSO, DMF, or Sulfolane are used for their high boiling points and ability to dissolve polar salts.[8][9]
-
Enhance Fluoride Solubility: Standard potassium fluoride (KF) has low solubility.
-
Spray-dried KF: Use spray-dried KF, which has a higher surface area and is more reactive.
-
Phase-Transfer Catalysts (PTC): Add a PTC like 18-crown-6 or a tetraalkylammonium salt (e.g., TBAF). The PTC complexes the potassium ion, releasing a more nucleophilic, poorly solvated fluoride anion.
-
-
Ensure Anhydrous Conditions: This is critical. Dry your solvent (e.g., by distilling over CaH₂) and use freshly dried KF. Even trace amounts of water can form potassium bifluoride (KHF₂) or hydrate the fluoride ion, inhibiting the reaction.
-
Q2: I'm observing a significant amount of Methyl 3-methoxyisonicotinate as a byproduct. Why is this happening?
A2: This indicates that methoxide is competing with fluoride as a nucleophile. This typically arises from the solvent or breakdown of the ester group under harsh conditions.
-
Causality: If methanol is present (or formed in situ via ester hydrolysis/transesterification), it can be deprotonated by the basic fluoride source (KF) to generate the highly nucleophilic methoxide anion, which then competes in the SNAr reaction.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure your reaction solvent (e.g., DMSO, DMF) is free of methanol.
-
Reaction Temperature: While high temperatures are necessary, excessive heat or prolonged reaction times can promote decomposition pathways. Monitor the reaction by GC-MS or LC-MS to find the optimal balance between conversion and side product formation.
-
Alternative Fluoride Source: Consider using cesium fluoride (CsF), which is more reactive and may allow for lower reaction temperatures, reducing the likelihood of side reactions.
-
Category 2: Balz-Schiemann and Related Diazotization Reactions
The Balz-Schiemann reaction is a classic method for installing fluorine on an aromatic ring starting from an amine.[1][2] It involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][10]
Q3: My Balz-Schiemann reaction on Methyl 3-aminoisonicotinate results in a low, inconsistent yield and a tar-like residue. What's going wrong?
A3: The instability of the diazonium salt intermediate is the most common culprit in Balz-Schiemann reactions.[1][3] Temperature control and the purity of the intermediate are paramount.
-
Causality: Pyridine-based diazonium salts are often less stable than their aniline counterparts. Premature decomposition, especially in the presence of nucleophiles or trace metals, can lead to a host of side products and polymerization (tar formation). The thermal decomposition step itself can be hazardous if not controlled.[1]
-
Troubleshooting Protocol:
-
Diazotization Temperature: Perform the diazotization at low temperatures (0 to -5 °C) to minimize premature decomposition of the diazonium salt. Use a non-aqueous diazotizing agent like tert-butyl nitrite in combination with BF₃·OEt₂ if aqueous conditions are problematic.
-
Isolate the Diazonium Salt: Ensure the intermediate diazonium tetrafluoroborate salt is thoroughly washed and dried before the decomposition step. Impurities can catalyze unwanted side reactions. Wash with cold ether to remove organic residues.
-
Controlled Decomposition:
-
Thermal (Solid State): Heat the isolated, dry diazonium salt gently and in small batches. A sudden exotherm can be dangerous.[1] Mixing the salt with an inert solid like sand can help moderate the heat.
-
Flow Chemistry: For improved safety and reproducibility, consider a continuous flow setup. This avoids the isolation of potentially explosive diazonium salts and allows for precise temperature control, often leading to higher yields.[3]
-
-
Alternative Counter-ions: Instead of tetrafluoroborate (BF₄⁻), using hexafluorophosphate (PF₆⁻) can sometimes yield more stable, crystalline diazonium salts, leading to cleaner decomposition.[2]
-
Category 3: Direct C-H Fluorination
Recent advances have enabled the direct fluorination of C-H bonds, offering an elegant, step-saving alternative.[4] However, regioselectivity can be a significant hurdle.
dot
Caption: Regioselectivity in direct C-H fluorination of pyridines.
Q4: I am attempting a direct C-H fluorination on Methyl isonicotinate using AgF₂, but I'm getting the 2-fluoro isomer as the major product, not the desired 3-fluoro isomer. How can I achieve C3 selectivity?
A4: This is a known regioselectivity challenge. Direct fluorination methods on unsubstituted or C3/C5-substituted pyridines strongly favor the C2/C6 positions.
-
Causality: The mechanism of fluorination with reagents like AgF₂ often proceeds via a pathway where the position adjacent to the nitrogen (the α-position) is electronically favored for attack.[4][5][11] For an isonicotinate, both the C2 and C3 positions are activated by the ester group, but the innate reactivity of the α-position dominates. Getting fluorination at C3 is exceptionally challenging and often gives mixtures of isomers.[6]
-
Alternative Strategies for C3 Fluorination:
-
Start with a Pre-functionalized Ring: Direct C-H fluorination is not the ideal strategy for obtaining the 3-fluoro isomer in this case. The HALEX or Balz-Schiemann routes, which start with a group already at the 3-position (e.g., -Cl or -NH₂), provide unambiguous regiochemical control.
-
Blocking Groups: While more synthetically intensive, a strategy involving placing bulky blocking groups at the C2 and C6 positions could direct fluorination to C3, but this adds significant steps to the synthesis.
-
Explore Novel Catalytic Systems: The field of C-H activation is rapidly evolving. While established methods favor C2, new methodologies might emerge that can alter this selectivity. However, for reliable production, established routes are recommended. The selective halogenation of pyridine rings at the C3 and C5 positions is synthetically valuable but remains difficult to achieve.[12]
-
General Laboratory Protocols
Protocol 1: HALEX Fluorination of Methyl 3-chloroisonicotinate
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride (3.0 equiv.) and anhydrous DMSO (5 mL per 1 g of substrate).
-
Reagents: Add Methyl 3-chloroisonicotinate (1.0 equiv.) and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv.).
-
Reaction: Heat the mixture to 190-200 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR. The reaction typically takes 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Esterification of 3-Fluoroisonicotinic Acid
If starting from 3-fluoroisonicotinic acid, a standard Fischer esterification is effective.
-
Setup: To a round-bottom flask, add 3-fluoroisonicotinic acid (1.0 equiv.)[13] and methanol (10-20 equiv., serves as solvent and reagent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC or LC-MS.
-
Workup: Cool the reaction mixture. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude methyl ester, which can be further purified if necessary.[14]
References
- Gemoets, H. P. L., et al. (2015). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Process Research & Development.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Available from: [Link]
-
Fier, P. S. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. Available from: [Link]
- Liang, L. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Presentation slides.
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Balz–Schiemann reaction. Grokipedia. Available from: [Link]
-
Roe, A., & Seligman, R. B. (1955). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. Available from: [Link]
-
Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Organic Chemistry Portal. Available from: [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-5-fluoroisonicotinic acid. MySkinRecipes. Available from: [Link]
-
gChem Global. (n.d.). Halex Comparative Reaction. gChem Global. Available from: [Link]
-
de Lescure, L. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available from: [Link]
-
gChem Global. (n.d.). Halex Reaction. gChem Global. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturing 2-Fluoroisonicotinic Acid: A Look at Synthesis and Supply. PharmaChem. Available from: [Link]
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available from: [Link]
-
MDPI. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. Available from: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available from: [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]
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Technical Support Center: Controlling Exotherms in Pyridine Fluorination Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the fluorination of pyridine moieties. The introduction of a fluorine atom into a pyridine ring is a powerful strategy in medicinal chemistry, but it is often accompanied by significant exothermic events. Uncontrolled exotherms can compromise reaction yield, selectivity, and, most critically, laboratory safety.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, understand, and control the thermal behavior of these challenging but vital reactions.
Section 1: Fundamental Principles of Exothermicity in Pyridine Fluorination
Before troubleshooting, it is crucial to understand the source of the heat. The primary driver for the exotherm in most fluorination reactions is the formation of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[1] The bond dissociation energy can be as high as 130 kcal/mol.[1] This large release of energy upon bond formation is the fundamental reason these reactions require careful thermal management.
The reaction mechanism also plays a critical role. In Nucleophilic Aromatic Substitution (SNAr) on pyridine rings, the rate of reaction is influenced by the nature of the leaving group, with fluoride often being a better leaving group than other halogens in certain contexts, which can lead to faster, more exothermic reactions.[2][3]
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding exothermic control in pyridine fluorination.
Q1: My fluorination reaction shows a sudden, sharp temperature increase. What is the immediate course of action? A1: Immediately cease the addition of the fluorinating agent. Increase the efficiency of cooling by lowering the temperature of your cooling bath. If the temperature continues to rise uncontrollably, and you have a pre-prepared quenching solution, add it to the reaction mixture only if it is safe to do so. Always prioritize personal safety and evacuate if necessary.
Q2: Which fluorinating agent is generally considered safer from a thermal stability perspective? A2: Reagents like Selectfluor® and PyFluor have a better thermal stability profile compared to older reagents like diethylaminosulfur trifluoride (DAST).[4][5] DAST, for instance, is known to decompose violently at elevated temperatures and is sensitive to moisture.[4][5]
Q3: Can my choice of solvent help in controlling the exotherm? A3: Absolutely. Solvents with higher boiling points and good heat capacity can act as a heat sink, absorbing some of the energy released.[6] Additionally, the polarity of the solvent can influence the reaction rate; for SNAr reactions, polar aprotic solvents like DMSO or DMF are often used but can also accelerate the reaction, so a balance must be found.[7][8]
Q4: Is it always better to run the reaction at the lowest possible temperature? A4: Not necessarily. While lower temperatures slow down the reaction rate and allow for better heat dissipation, some reactions have a high activation energy and will not proceed at very low temperatures. The key is to find the optimal temperature that allows for a controlled reaction rate without stopping the reaction altogether.
Section 3: Troubleshooting Guide
This guide is structured in a problem/cause/solution format to address specific issues you may encounter.
Problem 1: Runaway Reaction - Rapid, Uncontrolled Temperature Spike
-
Potential Cause 1: Reagent Addition Rate is Too High.
-
Explanation: The rate of heat generation is exceeding the rate of heat removal by the cooling system.
-
Solution: Reduce the addition rate of the fluorinating agent significantly. For pilot or scale-up reactions, a syringe pump for liquid reagents or a solid addition funnel for solids is highly recommended for precise control.
-
-
Potential Cause 2: Inefficient Cooling.
-
Explanation: The cooling bath may not have sufficient capacity or thermal contact with the reaction flask.
-
Solution:
-
Ensure the cooling bath is at the correct temperature and has adequate volume.
-
Use a mixture of crushed ice and water for 0°C baths to ensure good thermal contact, as ice alone is a poor conductor.[9][10] For lower temperatures, a dry ice/acetone bath (-78°C) is common.[9][10]
-
The reaction flask should be immersed in the bath as much as possible.
-
Ensure efficient stirring to promote heat transfer from the reaction mixture to the flask walls.
-
-
-
Potential Cause 3: Incorrect Reagent Concentration.
-
Explanation: Running the reaction at too high a concentration means that more heat is generated per unit volume.
-
Solution: Dilute the reaction mixture. The additional solvent will act as a heat sink and slow the reaction rate.[6]
-
Problem 2: Reaction Fails to Initiate or is Sluggish
-
Potential Cause 1: Reaction Temperature is Too Low.
-
Explanation: The activation energy for the reaction is not being met.
-
Solution: Slowly and carefully allow the reaction temperature to rise in small increments (e.g., 5-10°C). Monitor the temperature closely for any sign of an exotherm before increasing the temperature further.
-
-
Potential Cause 2: Impure Reagents or Starting Materials.
-
Explanation: Impurities can inhibit the reaction.
-
Solution: Ensure all reagents and starting materials are pure and dry. Some fluorinating agents are sensitive to moisture.[11]
-
-
Potential Cause 3: Poor Solubility of Reactants.
Problem 3: Low Yield and/or Formation of Byproducts
-
Potential Cause 1: Localized Hotspots.
-
Explanation: Even if the overall temperature of the reaction mixture is controlled, poor mixing can lead to localized areas of high temperature where byproducts are formed.
-
Solution: Improve stirring efficiency. Use an overhead stirrer for larger scale reactions. Ensure the stir bar is adequately sized for the flask.
-
-
Potential Cause 2: Incorrect Stoichiometry.
-
Explanation: An incorrect ratio of reactants can lead to side reactions.
-
Solution: Carefully check all calculations and accurately weigh all reagents.[11]
-
Section 4: Experimental Protocols & Methodologies
Protocol 1: General Setup for a Controlled Fluorination Reaction
-
Glassware and Equipment: Use clean, dry, and appropriately sized glassware. A three-necked round-bottom flask is recommended to accommodate a thermometer, an addition funnel (or syringe), and an inert gas inlet.
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Cooling Bath: Prepare a cooling bath at the desired temperature. Ensure the bath is large enough to immerse the reaction flask adequately.[9][13][14]
-
Temperature Monitoring: Place a calibrated thermometer or thermocouple in the reaction mixture, ensuring the probe is submerged in the liquid and not touching the glass.
-
Reagent Preparation: Dissolve the pyridine substrate in the chosen solvent in the reaction flask and cool to the desired temperature. Prepare a solution of the fluorinating agent in a separate flask for addition via an addition funnel or syringe pump.
-
Controlled Addition: Begin adding the fluorinating agent solution dropwise or at a slow, controlled rate. Monitor the internal temperature of the reaction closely.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
Visualization of Experimental Workflow
Below is a diagram illustrating the decision-making process for managing a fluorination reaction.
Caption: Workflow for managing exotherms during pyridine fluorination.
Section 5: Data Presentation
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Common Name | Form | Thermal Stability | Key Hazards |
| (C₂H₅)₂NSF₃ | DAST | Liquid | Poor; decomposes exothermically, potentially explosively.[4][5] | Corrosive, reacts violently with water. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Solid | Good thermal stability.[15][16] | Strong oxidizer. |
| 2-Pyridinesulfonyl fluoride | PyFluor | Solid | Thermally stable, does not undergo thermal decomposition.[4][5] | Low-melting solid, generally safer profile. |
| N-Fluorobenzenesulfonimide | NFSI | Solid | Stable solid.[15] | Can be a potent fluorinating agent. |
Table 2: Common Cooling Baths
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Crushed Ice / Water | 0 to 5 | Good thermal contact is crucial.[10] |
| Crushed Ice / NaCl | -10 to -20 | A common and inexpensive option for sub-zero temperatures.[9][10] |
| Dry Ice / Acetone or Isopropanol | -78 | Very common for low-temperature reactions. Use with good ventilation.[9][10] |
| Liquid Nitrogen | -196 | Used for extremely low temperatures; requires special handling and ventilation.[10] |
Section 6: Concluding Remarks
Controlling exotherms in the fluorination of pyridines is a matter of understanding the underlying chemical principles and implementing robust experimental design. By carefully selecting reagents and solvents, precisely controlling reagent addition, ensuring efficient cooling, and continuously monitoring the reaction, researchers can safely and effectively synthesize these valuable compounds. Always perform a thorough safety assessment before beginning any new reaction.
References
-
Cole-Parmer. (2023, October 5). Care and Preventive Maintenance for Water Baths and Chillers. Retrieved from Cole-Parmer website: [Link]
-
Lab Researchers. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from Lab Researchers website: [Link]
-
Lab Supply Network. (2025, May 20). Understanding Laboratory Water Baths: A Practical Guide for Lab Professionals. Retrieved from Lab Supply Network website: [Link]
-
University of York. Cooling. Retrieved from University of York, Department of Chemistry Teaching Labs website: [Link]
-
Dearto. Low Temperature Calibration Baths A Guide to Selection and Use. Retrieved from Dearto website: [Link]
-
Royal Society of Chemistry. Cooling mixtures. Retrieved from RSC Education website: [Link]
- Shimizu, M. (n.d.).
- Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
-
Arotec. (2025, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Retrieved from Arotec website: [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
The Pharma Master. Troubleshooting. Retrieved from The Pharma Master website: [Link]
-
ACS Green Chemistry Institute. Use of Solvents. Retrieved from ACS GCI Pharmaceutical Roundtable website: [Link]
-
ResearchGate. Examples of safe and selective fluorination agents. Retrieved from ResearchGate website: [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
-
ResearchGate. Role of Selectfluor® in the reported fluorination reaction. Retrieved from ResearchGate website: [Link]
- Royal Society of Chemistry. (n.d.). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry.
-
University of Rochester. How to: Troubleshoot a Reaction. Retrieved from University of Rochester, Department of Chemistry website: [Link]
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
-
University of Rochester. How To: Troubleshoot a Reaction. Retrieved from University of Rochester, Department of Chemistry website: [Link]
-
ResearchGate. (2025, August 7). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Retrieved from ResearchGate website: [Link]
- National Institutes of Health. (2024, August 28).
-
ResearchGate. (2025, August 8). (PDF) C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Retrieved from ResearchGate website: [Link]
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from Patsnap Eureka website: [Link]
-
Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Retrieved from SCI website: [Link]
-
ThoughtCo. (2025, June 10). Heat of Formation Table for Common Compounds. Retrieved from ThoughtCo website: [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
-
ACS Publications. (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from Accounts of Chemical Research website: [Link]
-
CORE. (n.d.). Combined Microscopy, Calorimetry and X-ray Scattering Study of Fluorinated Dimesogens. Retrieved from CORE website: [Link]
-
SciSpace. (2013). (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from SciSpace website: [Link]
-
Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from Wikipedia website: [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from MDPI website: [Link]
-
ResearchGate. (2025, August 7). Enthalpy of formation and C-F bond enthalpy of fluorofullerene C60F36. Retrieved from ResearchGate website: [Link]
-
Begell House. (n.d.). FLUORINE CALORIMETRY: History, Applications, Results Second Augmented and Revised Edition. Retrieved from Begell House website: [Link]
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
-
Michigan State University. Benzene and Other Aromatic Compounds. Retrieved from MSU chemistry website: [Link]
- National Institutes of Health. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PMC.
- National Institutes of Health. (n.d.). Fluorine Flame Calorimetry III.
-
Research Nebraska. (2006, April 21). Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. Retrieved from Research Nebraska website: [Link]
- National Institutes of Health. (n.d.).
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Validation & Comparative
The Foundational Principles: Interpreting Aromatic Systems with Electronegative Substituents
An In-Depth Guide to the 1H NMR Spectroscopic Analysis of Methyl 3-fluoroisonicotinate: A Comparative Study
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation.[1] The introduction of a fluorine atom into a molecule, a common strategy in medicinal chemistry, introduces unique spectroscopic signatures that require careful interpretation. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, comparing it with its non-fluorinated and chlorinated analogs—Methyl isonicotinate and Methyl 3-chloroisonicotinate—to provide a clear understanding of the fluorine substituent's effects.
The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment.[2] In aromatic systems like pyridines, the positions of proton signals are governed by the circulation of π-electrons (ring current) and the electronic effects of substituents. Electronegative atoms and electron-withdrawing groups, such as the ester and the nitrogen atom in the pyridine ring, deshield nearby protons, shifting their resonances downfield (to a higher ppm value).[2]
A key feature in the spectra of organofluorine compounds is spin-spin coupling between ¹H and ¹⁹F nuclei.[3] This coupling, transmitted through the bonding framework, splits proton signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their spatial relationship. This through-bond coupling provides invaluable structural information.[4][5]
A Self-Validating Protocol for High-Quality NMR Data Acquisition
The integrity of NMR data is contingent upon meticulous sample preparation. A robust protocol ensures spectral quality and reproducibility.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Glassware and Solvent Selection:
-
Begin with a high-quality 5 mm NMR tube, ensuring it is clean, dry, and free of any defects like scratches or warping from oven drying.[6][7]
-
Select a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[1][7] The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H spectrum.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the sample for a standard ¹H NMR experiment.[8] Dilute solutions often yield better resolution due to lower viscosity.[8]
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent inside a clean vial.[7]
-
To ensure magnetic field homogeneity and prevent line broadening, the solution must be free of particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[6]
-
The final solution height in the tube should be around 4-5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[7][8]
-
-
Data Acquisition:
-
Cap and label the NMR tube clearly.[7]
-
Insert the sample into the NMR spectrometer.
-
The instrument performs "locking" on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shimming" is then performed, a process of adjusting homogeneity coils to optimize the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents a substituted pyridine ring with three distinct aromatic protons (H-2, H-5, H-6) and a methyl ester group. The fluorine at position 3 and the ester at position 4 create a unique electronic environment and distinct coupling patterns.
-
H-2 (Proton ortho to Nitrogen and Fluorine): This proton is expected to be the most downfield due to the combined electron-withdrawing inductive effects of the adjacent nitrogen and fluorine atoms. Its signal will be split by the meta-proton H-6 (a small ⁴J_HH coupling) and the meta-fluorine atom (a larger ⁴J_HF coupling), likely appearing as a doublet of doublets.
-
H-6 (Proton ortho to Nitrogen): This proton is deshielded by the adjacent nitrogen. It will be split by the meta-proton H-5 (³J_HH) and the para-fluorine atom (a smaller ⁵J_HF coupling), resulting in a doublet of doublets.
-
H-5 (Proton meta to Nitrogen): This proton is typically the most upfield of the aromatic signals. It is split by the adjacent proton H-6 (³J_HH) and the ortho-fluorine atom (³J_HF), also appearing as a doublet of doublets.
-
-OCH₃ (Methyl Protons): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.
The key to interpreting this spectrum lies in recognizing the H-F coupling constants, which typically follow the magnitude trend: ³J_HF > ⁴J_HF > ⁵J_HF.
Visualizing Key Interactions
The following diagram illustrates the structure and the primary coupling interactions that define the ¹H NMR spectrum of this compound.
Caption: Key ¹H-¹⁹F coupling interactions in this compound.
Comparative Analysis: The Influence of the 3-Substituent
To fully appreciate the spectral features imparted by the fluorine atom, we compare its ¹H NMR data with that of Methyl isonicotinate (unsubstituted at position 3) and Methyl 3-chloroisonicotinate.
| Compound | H-2 (ppm) | H-6 (ppm) | H-5 (ppm) | -OCH₃ (ppm) | Key Couplings (Hz) |
| Methyl isonicotinate | ~8.7-8.8 | ~8.7-8.8 | ~7.8 | ~3.9 | Protons at 2/6 and 3/5 positions are chemically equivalent. Appears as two sets of doublets (AA'BB' system). ³J_HH ≈ 5-6 Hz. |
| This compound | ~8.6 | ~8.7 | ~7.5 | ~4.0 | All aromatic protons are distinct. ³J_HF ≈ 8-10 Hz; ⁴J_HF ≈ 5-7 Hz; ⁵J_HF ≈ 1-3 Hz; ³J_HH ≈ 5 Hz. |
| Methyl 3-chloroisonicotinate | ~8.8 | ~8.6 | ~7.7 | ~4.0 | All aromatic protons are distinct. No H-Cl coupling observed. ³J_HH ≈ 5 Hz. |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.
Discussion of Spectral Differences
-
Symmetry and Equivalence: In the parent Methyl isonicotinate, the plane of symmetry makes the H-2 and H-6 protons equivalent, as are the H-3 and H-5 protons. The spectrum is therefore simpler, showing two signals for the four aromatic protons.[9][10] Introducing a substituent at the 3-position, whether fluorine or chlorine, breaks this symmetry, making all three remaining aromatic protons (H-2, H-5, H-6) chemically non-equivalent and resulting in three distinct signals.[11]
-
Chemical Shift Effects:
-
Fluorine vs. Hydrogen: Replacing hydrogen with fluorine at position 3 causes a noticeable upfield shift for the adjacent H-5 proton. This is due to the strong +M (mesomeric) or resonance effect of fluorine, which donates electron density to the ortho and para positions, counteracting its strong -I (inductive) effect at the meta position (H-5).
-
Fluorine vs. Chlorine: Chlorine is also electronegative but is a much weaker π-donor than fluorine. Consequently, its shielding effect on the H-5 proton is less pronounced compared to fluorine. The H-2 proton in the chloro-derivative is significantly downfield, reflecting the strong inductive withdrawal of the adjacent chlorine.
-
-
Coupling Patterns: The most dramatic difference is the presence of H-F coupling in this compound. The proton signals are split not only by neighboring protons but also by the fluorine atom over multiple bonds. This provides an unambiguous confirmation of the fluorine's position. In contrast, the spectrum of Methyl 3-chloroisonicotinate only shows H-H couplings, as coupling between ¹H and chlorine isotopes (³⁵Cl, ³⁷Cl) is not observed due to the chlorine nuclei's rapid quadrupolar relaxation.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the powerful diagnostic information provided by fluorine substitution. By breaking the molecule's symmetry, the fluorine atom simplifies signal assignment by making each aromatic proton unique. More importantly, the characteristic through-bond ¹H-¹⁹F coupling constants provide definitive structural evidence, confirming the fluorine's regiochemistry. A comparative analysis against non-fluorinated and chlorinated analogs demonstrates that while all substituents influence chemical shifts through inductive and resonance effects, the coupling patterns introduced by fluorine are a unique and invaluable tool for the structural chemist.
References
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 7, 2026, from [Link]
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Bargonetti, V. et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl isonicotinate. PubChem. Retrieved January 7, 2026, from [Link]
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Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to the 13C NMR Chemical Shift Assignments of Methyl 3-fluoroisonicotinate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison for assigning the 13C NMR chemical shifts of Methyl 3-fluoroisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry.
The Power of Predictive Analysis in 13C NMR Spectroscopy
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. By understanding the influence of various substituents on the pyridine ring, we can predict with a high degree of accuracy the 13C NMR spectrum of a new derivative. This predictive approach, grounded in the principles of substituent-induced chemical shifts (SCS), is not merely an academic exercise. It allows for the rapid, confident assignment of spectra, accelerating research and development by minimizing ambiguity in structural confirmation.
In the case of this compound, we will dissect the individual and combined effects of the fluorine and methoxycarbonyl substituents on the pyridine ring. A comparative analysis with structurally related compounds—pyridine, 3-fluoropyridine, and methyl isonicotinate—will provide the empirical data to support our assignments.
Understanding Substituent Effects on the Pyridine Ring
The 13C NMR chemical shifts of the unsubstituted pyridine ring in CDCl3 are a foundational reference point. The electron-withdrawing nature of the nitrogen atom results in a characteristic deshielding of the α-carbons (C2/C6) and the γ-carbon (C4) compared to benzene.
Now, let's consider the influence of our two substituents:
-
Fluorine at the 3-position: Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M). In aromatic systems, the large one-bond C-F coupling (¹JCF) is a definitive diagnostic tool. The direct attachment of fluorine to a carbon atom (the ipso-carbon) causes a significant downfield shift. The effect on the adjacent (ortho), meta, and para carbons is more nuanced, reflecting a balance of inductive and resonance effects.
-
Methoxycarbonyl group at the 4-position: The methoxycarbonyl group is an electron-withdrawing group, primarily through its resonance effect (-M). This leads to a deshielding of the ipso-carbon (C4) and the carbons ortho to it (C3/C5).
By superimposing these effects, we can construct a predicted 13C NMR spectrum for this compound.
Comparative Analysis with Model Compounds
To ground our predictions in experimental data, we will compare the expected shifts with the known 13C NMR data of three key molecules:
-
Pyridine: Our baseline for the unsubstituted aromatic system.
-
3-Fluoropyridine: This allows us to isolate the effect of the fluorine substituent on the pyridine ring.
-
Methyl Isonicotinate: This provides insight into the influence of the methoxycarbonyl group at the 4-position.
The following table summarizes the experimental 13C NMR chemical shifts for these compounds, which will be used to predict the shifts for our target molecule.
| Carbon | Pyridine (δ, ppm) | 3-Fluoropyridine (δ, ppm) | Methyl Isonicotinate (δ, ppm) |
| C2 | 150.0 | 147.5 (d, J=13.0 Hz) | 150.5 |
| C3 | 123.7 | 159.5 (d, J=245.0 Hz) | 122.9 |
| C4 | 135.9 | 124.0 (d, J=19.0 Hz) | 140.0 |
| C5 | 123.7 | 136.1 (d, J=5.0 Hz) | 122.9 |
| C6 | 150.0 | 141.0 (d, J=3.0 Hz) | 150.5 |
| C=O | - | - | 165.5 |
| OCH3 | - | - | 52.5 |
Note: 'd' denotes a doublet due to C-F coupling.
Predicted 13C NMR Chemical Shift Assignments for this compound
Based on the additive effects of the fluorine and methoxycarbonyl substituents, we can now predict the chemical shifts for this compound. The large one-bond C-F coupling constant will be the most prominent feature, making the assignment of C3 unequivocal.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~148 | Slightly shielded relative to methyl isonicotinate due to the ortho fluorine. |
| C3 | ~158 (d, ¹JCF ≈ 250 Hz) | Significant downfield shift due to the directly attached fluorine atom. |
| C4 | ~142 | Downfield shift from the methoxycarbonyl group, slightly influenced by the meta fluorine. |
| C5 | ~125 | Slightly deshielded relative to methyl isonicotinate due to the meta fluorine. |
| C6 | ~151 | Largely unaffected by the fluorine at the 3-position. |
| C=O | ~165 | Similar to methyl isonicotinate. |
| OCH3 | ~53 | Similar to methyl isonicotinate. |
Visualizing the Assignment Logic
The following diagram illustrates the predicted chemical shift assignments for this compound.
Caption: Predicted 13C NMR assignments for this compound.
Experimental Protocol for 13C NMR Acquisition
To validate these predictions, a standard proton-decoupled 13C NMR experiment should be performed.
Workflow for 13C NMR Acquisition
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 13C frequency.
-
-
Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans, depending on the sample concentration and instrument sensitivity).
-
-
Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
-
Analysis:
-
Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Pick the peaks and record their chemical shifts.
-
Observe the large doublet for the carbon attached to fluorine (C3) and measure the ¹JCF coupling constant.
-
Assign the remaining peaks based on the predicted chemical shifts and comparison with the model compounds.
-
Conclusion
This guide provides a comprehensive framework for the assignment of the 13C NMR spectrum of this compound. By leveraging the principles of substituent effects and a comparative analysis with known compounds, researchers can confidently and efficiently elucidate the structure of this and other novel pyridine derivatives. The provided experimental protocol offers a clear and validated method for obtaining high-quality 13C NMR data.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
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"NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes, 2017, 2(111). [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-fluoroisonicotinate
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a critical step in the research and development pipeline. Methyl 3-fluoroisonicotinate, a fluorinated pyridine derivative, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation behavior of this compound, offering insights grounded in established chemical principles. We will explore the expected fragmentation patterns under electron ionization (EI), compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols to support further investigation.
Introduction to this compound and the Imperative of Structural Verification
This compound (C₇H₆FNO₂) is a substituted pyridine carboxylic acid ester with a molecular weight of 155.13 g/mol .[1][2] Its structure, featuring a pyridine ring, a fluorine atom, and a methyl ester group, suggests a rich and informative fragmentation pattern in mass spectrometry. Understanding this pattern is paramount for confirming its identity in complex reaction mixtures, assessing its purity, and studying its metabolic fate in drug discovery workflows. Mass spectrometry, particularly with "hard" ionization techniques like Electron Ionization (EI), provides a robust method for generating reproducible fragmentation fingerprints, which are invaluable for structural confirmation.[3][4]
Experimental Protocol: Acquiring the Mass Spectrum of this compound
To ensure the generation of a clean and interpretable mass spectrum, a well-defined experimental protocol is essential. The following outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Experimental Workflow
Caption: GC-MS workflow for the analysis of this compound.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under EI-MS is expected to be driven by the presence of the ester functional group and the aromatic pyridine ring. The initial ionization event will likely involve the removal of an electron from either the nitrogen atom or the oxygen atoms of the ester group, forming the molecular ion (M⁺˙) at m/z 155.[3] Subsequent fragmentation will proceed through a series of characteristic losses.
Proposed Fragmentation Pathway
The primary fragmentation pathways are anticipated to be:
-
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, resulting from the cleavage of the C-O bond.[5] This would produce a stable acylium ion.
-
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.
-
Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.
-
Cleavage of the pyridine ring: The stable aromatic ring can also undergo fragmentation, although this typically requires higher energy and may result in lower abundance ions.[6][7]
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A Researcher's Guide to Functional Group Identification in Methyl 3-fluoroisonicotinate using FT-IR Spectroscopy
For professionals in pharmaceutical research and drug development, the precise and efficient characterization of novel chemical entities is paramount. Methyl 3-fluoroisonicotinate, a pyridine derivative, presents a unique combination of functional groups crucial to its chemical reactivity and potential biological activity.[1] This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this molecule, grounded in scientific integrity and practical application.
The Structural Landscape of this compound
Before delving into spectral analysis, a foundational understanding of the molecule's structure is essential. This compound (C₇H₆FNO₂)[2][3] is an aromatic ester built upon a pyridine core. This structure gives rise to several distinct functional groups, each with a characteristic vibrational signature in the infrared spectrum.
Key Functional Groups:
-
Aromatic Pyridine Ring: The heterocyclic ring dictates the aromatic C-H stretches and characteristic ring vibrations (C=C and C=N stretching).
-
Ester Group (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.
-
Carbon-Fluorine Bond (C-F): The highly polar C-F bond produces a strong, characteristic absorption band.
-
Methyl Group (-CH₃): This aliphatic group will exhibit characteristic C-H stretching and bending vibrations.
The Power of FT-IR: A Vibrational Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds as they vibrate.[1][4] Each type of bond (e.g., C=O, C-H, C-F) vibrates at a characteristic frequency, resulting in an absorption peak. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[5][6]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is directly dependent on the rigor of the experimental procedure. Here, we detail a self-validating protocol for the analysis of a solid powder sample like this compound.
Choosing the Right Sampling Technique: KBr Pellet vs. ATR
For a bulk analysis of a solid powder, the Potassium Bromide (KBr) pellet method is often superior.[7] It provides a true transmission spectrum, which can offer higher sensitivity for detecting trace components and often results in a better signal-to-noise ratio compared to Attenuated Total Reflectance (ATR).[7] While ATR is faster and requires minimal sample preparation, it is a surface analysis technique.[8][9] For comprehensive characterization, the KBr method is preferred to ensure the spectrum represents the entire sample.[8]
Step-by-Step KBr Pellet Preparation and Data Acquisition
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr powder at ~110°C for 2-3 hours to remove moisture, which can interfere with the spectrum.[10]
-
Weigh out approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained. This ensures uniform dispersion and minimizes light scattering.
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
The following diagram illustrates this experimental workflow:
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A Senior Scientist's Guide to Pyridine Fluorination: A Comparative Analysis of Key Methodologies
Introduction: The Indispensable Role of Fluorine in Pyridine Chemistry
To professionals in drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The pyridine ring, a ubiquitous motif in pharmaceuticals, undergoes a profound transformation in its physicochemical and biological properties upon fluorination.[2][3] The introduction of fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, modulate pKa, and improve receptor binding affinity and membrane permeability.[1][2] This guide offers an in-depth comparison of the principal methods for pyridine fluorination, providing researchers with the critical insights needed to select the optimal strategy for their synthetic challenges. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each technique, supported by experimental data and protocols.
Classical Approaches: Building on Foundational Reactions
The Balz-Schiemann Reaction: A Time-Honored Route
First reported in 1927, the Balz-Schiemann reaction remains a foundational method for introducing fluorine into aromatic systems, including pyridines.[4] The process involves the diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoropyridine.[4][5]
Mechanism & Causality: The reaction proceeds through an initial diazotization of the primary amine with reagents like sodium nitrite in the presence of a fluorine source, typically fluoroboric acid (HBF₄).[4] The resulting diazonium salt is often stable enough to be isolated.[6] Thermal decomposition then promotes the elimination of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride from the tetrafluoroborate counterion.[4] The choice of a tetrafluoroborate salt is crucial, as it serves as both the acid for diazotization and the fluoride source. While effective, the traditional method often requires high temperatures and carries the risk of exothermic decomposition.[4][6]
Modern Innovations: Modifications to the classic Balz-Schiemann reaction have been developed to mitigate its hazards and improve yields. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the development of continuous flow protocols that avoid the isolation of potentially explosive diazonium salts.[5][7] Photochemical methods have also been shown to induce fluorodediazoniation under milder conditions.[8]
Representative Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
-
Step 1: Diazotization. 4-Aminopyridine is dissolved in an aqueous solution of fluoroboric acid at low temperature (0-5 °C).
-
Step 2: Salt Formation. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the pyridine-4-diazonium tetrafluoroborate salt.
-
Step 3: Isolation. The precipitated diazonium salt is collected by filtration and washed with cold ether.
-
Step 4: Decomposition. The dried salt is heated gently under vacuum, leading to the evolution of nitrogen gas and the formation of 4-fluoropyridine, which is collected by distillation.
Deoxyfluorination of Pyridine N-oxides
The conversion of pyridine N-oxides to 2-fluoropyridines is a powerful and widely used strategy. This method leverages the activation of the pyridine ring by the N-oxide functionality to facilitate nucleophilic substitution at the C2 position.
Mechanism & Causality: Pyridine N-oxides are first activated with an electrophilic reagent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O), to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride source, leading to the formation of the 2-fluoropyridine. A common modern approach involves the in-situ generation of 2-pyridyltrialkylammonium salts, which serve as excellent precursors for nucleophilic fluorination.[9][10] This method offers high regioselectivity for the 2-position and is compatible with a broad range of functional groups.[9]
Reagent Evolution: While classical deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) can be used, they are known for their thermal instability and tendency to promote elimination side reactions. More recent developments have introduced safer and more selective reagents like PyFluor (2-pyridinesulfonyl fluoride), which offers improved chemoselectivity and a better safety profile.[11]
Experimental Workflow: Deoxyfluorination of a Pyridine N-oxide
Caption: Workflow for 2-fluoropyridine synthesis via N-oxide activation.
Modern Strategies: Direct C-H Functionalization
The direct conversion of a C-H bond to a C-F bond represents a significant advance in synthetic efficiency, offering a more atom-economical approach to fluorination.[2]
Electrophilic Fluorination
Electrophilic fluorination methods typically employ reagents containing an N-F bond, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[12][13][14] These reagents act as a source of "F⁺" and are particularly effective for the fluorination of electron-rich pyridine systems or activated intermediates.[12]
Mechanism & Causality: The reaction of 1,2-dihydropyridines with Selectfluor®, for example, leads to the formation of fluorinated 3,6-dihydropyridines.[12][14] These intermediates can then eliminate hydrogen fluoride to yield the corresponding aromatic fluoropyridine.[12][14] This approach provides a pathway to fluorinated pyridines that might be difficult to access through other methods. A recently developed method utilizes ring-opened Zincke imines that undergo regioselective C-F bond formation with electrophilic fluorinating reagents, leading to C3-fluoropyridines after ring closure.[15]
Transition Metal-Catalyzed and Radical-Based C-H Fluorination
Recent breakthroughs have enabled the direct, site-selective fluorination of unactivated C-H bonds in pyridines. A notable example is the use of silver(II) fluoride (AgF₂) for the selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[16][17]
Mechanism & Causality: This method is inspired by the classic Chichibabin amination reaction and proceeds under mild conditions, typically at room temperature.[16][18] The reaction exhibits remarkable regioselectivity for the C2 position.[16][19] Mechanistic studies suggest a pathway that does not involve a simple radical addition but is more complex, adapting the pathway of a classic pyridine amination.[16][18] This C-H fluorination can be combined with subsequent nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allowing for a two-step, late-stage functionalization of complex molecules.[20][21] Rhodium(III)-catalyzed C-H functionalization has also emerged as a method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.
Reaction Mechanism: AgF₂-Mediated C-H Fluorination
Caption: Simplified schematic of direct C2-H fluorination using AgF₂.
Comparative Summary of Fluorination Methods
| Method | Precursor | Reagents | Regioselectivity | Key Advantages | Key Limitations |
| Balz-Schiemann | Aminopyridine | NaNO₂, HBF₄ | Position of the amine | Well-established, reliable[5] | Harsh conditions, potential for explosive intermediates[4][6] |
| Deoxyfluorination | Pyridine N-oxide | Ts₂O, amine, KF or PyFluor[9] | C2-position[9] | High regioselectivity, mild conditions with modern reagents[9][11] | Requires N-oxide precursor synthesis |
| Electrophilic Fluorination | Dihydropyridine or activated pyridine | Selectfluor®[12][14] | Depends on substrate | Access to unique isomers, mild conditions[12] | Substrate scope can be limited to activated systems |
| Direct C-H Fluorination | Pyridine | AgF₂ or Rh(III) catalyst[16] | C2-position (AgF₂) or C3-position (Rh)[16] | High atom economy, late-stage functionalization potential[20][21] | Reagent cost, developing methodology |
Conclusion and Future Outlook
The synthesis of fluorinated pyridines has evolved from classical, often harsh methods to elegant and highly selective modern strategies. The choice of method is a critical decision that depends on the desired substitution pattern, the available starting materials, and the tolerance of other functional groups within the molecule. While the Balz-Schiemann reaction and deoxyfluorination of N-oxides remain valuable tools, the continued development of direct C-H fluorination techniques is poised to revolutionize the field. These late-stage functionalization methods offer unprecedented efficiency and will undoubtedly accelerate the discovery and development of novel, fluorine-containing pharmaceuticals and agrochemicals. For the modern medicinal chemist, a thorough understanding of this diverse synthetic arsenal is not just beneficial—it is essential for innovation.
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
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Various Authors. (n.d.). Synthesis of Ring-Fluorinated Pyridines. ResearchGate. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]
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University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
-
Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(10), 5246-5251. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed, 32660021. [Link]
-
Yamamoto, K., et al. (2023). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 145(21), 11536-11542. [Link]
-
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isonicotinates
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Fluorination's Impact on Isonicotinate Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated isonicotinate derivatives, a scaffold of significant interest due to its presence in numerous bioactive compounds, most notably the frontline anti-tuberculosis drug isoniazid. By examining key physicochemical and biological parameters, this guide aims to equip researchers with the necessary insights to make informed decisions in the design and development of novel isonicotinate-based therapeutics.
The Impact of Fluorination: More Than Just an Isostere
The introduction of fluorine into a molecule, such as an isonicotinate, can profoundly influence its biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can modulate a compound's electronic, lipophilic, and steric characteristics.[1][2] These alterations can critically influence both the pharmacodynamic and pharmacokinetic profiles of a drug.[1]
For instance, fluorination can increase metabolic stability by making the C-F bond resistant to cleavage by cytochrome P450 enzymes, potentially leading to a longer biological half-life.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, which can in turn affect the molecule's ionization state at physiological pH, influencing its solubility, permeability, and interaction with biological targets.[3]
Comparative Biological Activities: A Case Study Approach
To illustrate the practical implications of fluorinating the isonicotinate scaffold, we will examine its impact on two key areas of therapeutic interest: antimicrobial and anticancer activity.
Antimicrobial Activity: The Isoniazid Paradigm
Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis, serves as an excellent model for understanding the structure-activity relationships (SAR) of isonicotinates.[4][5] INH is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[6][7][8] This activation generates reactive species that ultimately inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9][10]
While systematic comparative studies of fluorinated versus non-fluorinated isoniazid analogues are not extensively documented in the public domain, the established SAR of isoniazid provides a framework for predicting the effects of fluorination. Studies have shown that the pyridine ring and the hydrazide moiety are crucial for its antitubercular activity.[4][5] Substitution on the pyridine ring, including with fluorine, can significantly alter the drug's efficacy. For example, substitutions at the 3-position of the pyridine ring are generally not well-tolerated, whereas modifications at the 2-position may be more permissible.[4][5]
The introduction of fluorine can influence the electronic properties of the pyridine ring, potentially affecting the efficiency of the KatG-mediated activation. Furthermore, fluorination could impact the binding of the activated drug to its ultimate target, the enoyl-acyl carrier protein reductase (InhA).[7][10] For instance, some isoniazid derivatives have been shown to inhibit mycolic acid biosynthesis, and their activity against INH-resistant strains can vary based on their chemical modifications.[11]
Anticancer Activity: Emerging Potential
Isonicotinate derivatives have also demonstrated potential as anticancer agents.[12][13] A series of isoniazid derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potent effects.[13] The structure-activity relationship analysis from these studies indicated that the nature and position of substituents on the aromatic ring are critical for their biological activity.[13]
The introduction of fluorine into isatin derivatives, another class of heterocyclic compounds with anticancer properties, has been shown to influence their cytotoxic effects.[14][15] Specifically, the position of the fluorine atom on a benzyl fragment attached to the isatin core was found to impact the compound's activity against tumor cell lines.[14] This suggests that strategic fluorination of isonicotinate-based anticancer drug candidates could similarly be used to modulate their potency and selectivity.
Quantitative Comparison of Biological Activity
To provide a clearer picture of the potential impact of fluorination, the following table summarizes hypothetical comparative data based on general principles observed in medicinal chemistry. It is important to note that these values are illustrative and would need to be confirmed through direct experimental comparison of a fluorinated isonicotinate and its non-fluorinated parent compound.
| Compound | Substitution | Target Organism/Cell Line | Biological Activity (MIC/IC50) |
| Isonicotinate A | H (Non-fluorinated) | Mycobacterium tuberculosis | 0.1 µg/mL |
| Isonicotinate A-F | 2-Fluoro | Mycobacterium tuberculosis | 0.05 µg/mL |
| Isonicotinate B | H (Non-fluorinated) | MCF-7 (Breast Cancer Cell Line) | 5 µM |
| Isonicotinate B-F | 3-Fluoro | MCF-7 (Breast Cancer Cell Line) | 2.5 µM |
MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. Data is hypothetical and for illustrative purposes.
Experimental Protocols for Comparative Evaluation
To ensure the validity and reproducibility of comparative studies, the use of standardized and detailed experimental protocols is essential. Below are methodologies for key assays used to evaluate the antimicrobial and anticancer properties of fluorinated and non-fluorinated isonicotinates.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[16]
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow the cells to attach overnight. [12]2. Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated isonicotinates. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion: The Strategic Value of Fluorination
The strategic incorporation of fluorine into the isonicotinate scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can influence physicochemical characteristics and has the potential to enhance biological potency in both antimicrobial and anticancer applications. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the pursuit of novel and improved isonicotinate-based therapeutics.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography for Purity Assessment of Methyl 3-fluoroisonicotinate
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key building block like Methyl 3-fluoroisonicotinate, a fluorinated pyridine derivative with significant applications in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison based on performance data.
The Criticality of Purity for this compound
This compound (C₇H₆FNO₂) is a versatile intermediate used in the synthesis of various pharmaceutical compounds.[2][3][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory approval. Therefore, a robust and reliable analytical method for purity determination is not just a recommendation but a necessity.[5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the purity assessment of non-volatile and thermally stable small molecules like this compound, HPLC is often the method of choice.[6][7][8] Its high resolution, sensitivity, and adaptability make it a powerful tool for separating the primary compound from structurally similar impurities.[9]
The "Why" Behind the HPLC Method: A Scientist's Rationale
The development of a successful HPLC method is a systematic process rooted in understanding the physicochemical properties of the analyte.[10] For this compound, a polar aromatic compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This approach utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
The choice of a C18 column is a deliberate one. C18 columns are renowned for their versatility and ability to separate a wide range of aromatic compounds.[9] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal separation of both polar and non-polar impurities.[9][11] The gradient elution is crucial for resolving impurities that may have significantly different retention times from the main peak.[12]
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the typical workflow for HPLC purity assessment:
Caption: HPLC Purity Assessment Workflow.
Detailed RP-HPLC Protocol for this compound
This protocol is designed to be a robust starting point for the purity assessment of this compound and should be validated according to ICH Q2(R1) guidelines.[13][14][15][16]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[9][17]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting point of 265 nm is recommended based on the pyridine chromophore. The PDA detector should scan a broader range (e.g., 200-400 nm) to identify any co-eluting impurities.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh the test sample of this compound and dissolve it in the same diluent to the same final concentration as the standard.[9]
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[9]
3. Data Analysis and Quantification:
-
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For a more accurate assay, a calibration curve should be constructed using a series of standards of known concentrations.
System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability requirements as outlined in USP <621>.[17][18][19][20][21] This includes parameters like tailing factor, resolution, and repeatability.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[22]
Decision Framework for Analytical Method Selection
The choice of an analytical technique is a critical decision driven by various factors. The following diagram outlines a logical framework for selecting the most appropriate method for purity assessment.
Caption: Decision tree for selecting an analytical method.
Performance Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[8][23] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[23][24] | Absolute quantification based on the direct relationship between NMR signal intensity and the number of nuclei.[25][26] | Separation based on the differential migration of charged species in an electric field.[27][28] |
| Strengths | High resolution for non-volatile compounds, versatile, and well-established.[23][29] | High efficiency for volatile compounds, fast analysis times.[6][7] | Absolute quantification without a specific reference standard for the analyte, non-destructive.[22][30][31] | High separation efficiency, low sample and reagent consumption.[32][33] |
| Limitations | May require derivatization for compounds without a UV chromophore. | Requires the analyte to be volatile and thermally stable; may require derivatization.[24][34] | Lower sensitivity compared to chromatographic techniques, requires specialized equipment and expertise. | Lower sensitivity than HPLC, primarily applicable to charged molecules.[34][35] |
| Sample Prep. | Dissolution in a suitable solvent.[9] | Often requires derivatization to increase volatility (e.g., for related acidic or basic impurities).[24] | Dissolution in a deuterated solvent with an internal standard.[25][30] | Dissolution in a background electrolyte. |
| Ideal For | Routine purity testing and quality control of non-volatile pharmaceuticals.[6][7] | Analysis of residual solvents and volatile impurities.[7] | Purity determination when a certified reference standard is unavailable, and for orthogonal validation.[30][31] | Analysis of charged impurities and chiral separations.[28][32] |
Gas Chromatography (GC): For this compound, which is a methyl ester, GC could be a viable option.[24][36] However, potential impurities may not be sufficiently volatile or thermally stable, which is a significant limitation.[6][7]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful, primary analytical method that allows for purity determination without the need for a specific reference standard of the analyte.[22][30][31] This is particularly advantageous in early drug development when certified standards may not be available.[30] It serves as an excellent orthogonal technique to HPLC for method validation and confirmation of purity.[22]
Capillary Electrophoresis (CE): CE offers very high separation efficiency, particularly for charged species.[28][32] For this compound, it could be useful for separating charged impurities or for chiral separations if relevant. However, its lower sensitivity compared to HPLC can be a drawback for trace impurity analysis.[34][35]
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC stands as the primary workhorse for routine quality control due to its robustness, high resolution, and adaptability.[29] However, relying on a single method can be misleading. The integration of an orthogonal technique like qNMR provides a more complete and trustworthy purity profile, especially for method validation and in the absence of a certified reference standard.[22] GC and CE can be valuable tools for the analysis of specific types of impurities, such as volatile organic compounds or charged species, respectively.
By understanding the underlying principles and judiciously selecting and validating the appropriate analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the success of their downstream applications.
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Methyl 3-fluoroisonicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Crystal Engineering
In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2][3] The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.[1][4][5] Methyl 3-fluoroisonicotinate and its derivatives are valuable building blocks in this pursuit. Their structural analysis via single-crystal X-ray diffraction (SCXRD) provides the ultimate atomic-level resolution needed to understand how this small but powerful atom influences molecular conformation and intermolecular interactions—the very forces that govern crystal packing and protein-ligand recognition.[6]
This guide offers a comparative framework for the X-ray crystallographic analysis of these derivatives. It moves beyond a mere recitation of protocol to explain the causality behind experimental choices, providing the in-depth insights required to leverage fluorine's unique properties in drug design. We will explore crystallization strategies, delve into a comparative analysis of structural data, and provide a self-validating, step-by-step workflow for structure determination.
Part 1: The Art and Science of Crystallization
The primary, and often most challenging, step in SCXRD is obtaining high-quality single crystals.[7] For small organic molecules like this compound derivatives, success hinges on a systematic exploration of solvents and crystallization techniques.[8][9] The goal is to guide the molecules out of a supersaturated solution into a highly ordered, three-dimensional lattice slowly and methodically.
Common Crystallization Methodologies: A Comparison
| Method | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[10][11] | Compounds that are highly soluble. A good starting point for most new derivatives. | The solvent choice is critical. The rate of evaporation can be controlled by limiting the surface area of the vial opening.[11] |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly. Solubility decreases with temperature, inducing crystallization.[8][10] | Compounds with a significant difference in solubility between hot and cold solvents. | Slow, controlled cooling prevents the formation of many small crystals and promotes the growth of larger, single crystals. Insulation of the vessel is recommended.[12] |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility.[10] | Highly successful for growing high-quality crystals from milligram quantities of material.[10] | Requires a sealed container with two vials: an inner vial with the compound solution and an outer vial with the more volatile anti-solvent.[10] |
| Liquid-Liquid Diffusion | A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the liquids slowly mix.[9] | Useful when vapor diffusion is unsuccessful. | Requires immiscible or slowly miscible solvent systems and a steady, vibration-free environment.[9] |
Expert Insight: The introduction of fluorine can alter the solubility profile of a molecule. A solvent system that works for the parent non-fluorinated compound may not be optimal for its fluorinated analog. It is crucial to screen a range of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile).
Experimental Protocol: Screening for Crystallization Conditions
-
Purity First: Ensure the compound is of the highest possible purity (>95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[9]
-
Solubility Testing: In small vials, test the solubility of ~1-2 mg of your compound in 0.1 mL of various solvents. An ideal crystallization solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.[8][9]
-
Setup Parallel Experiments: Using a 24-well plate or multiple small vials, set up experiments for slow evaporation and vapor diffusion across a matrix of promising solvents and solvent/anti-solvent pairs.
-
Patience and Observation: Place the experiments in a quiet, vibration-free location.[9] Monitor for crystal growth over several days to weeks. Do not disturb the containers.[10]
Part 2: Comparative Crystallographic Analysis
Once suitable crystals are obtained, X-ray diffraction data is collected. The resulting structural model provides a wealth of information. Here, we compare hypothetical but plausible data for three derivatives to illustrate the key analytical points.
-
Compound A: this compound
-
Compound B: Methyl 5-bromo-3-fluoroisonicotinate
-
Compound C: Methyl 3-fluoro-5-methoxyisonicotinate
Table 1: Comparative Crystallographic Data
| Parameter | Compound A | Compound B | Compound C |
| Formula | C₇H₆FNO₂ | C₇H₅BrFNO₂ | C₈H₈FNO₃ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | C2/c |
| Unit Cell (a, b, c; Å) | 5.5, 14.2, 8.1 | 6.1, 21.5, 5.9 | 15.3, 5.4, 10.2 |
| Unit Cell (α, β, γ; °) | 90, 98.5, 90 | 90, 90, 90 | 90, 105.1, 90 |
| Z (Molecules/Unit Cell) | 4 | 4 | 8 |
| R-factor (R1) | 0.045 | 0.038 | 0.051 |
| Key Intermolecular Contact | C-H···F Hydrogen Bond | C-F···Br Halogen Bond | C-H···O Hydrogen Bond |
| Contact Distance (Å) | 2.45 | 3.05 | 2.51 |
Analysis and Interpretation
The Role of Fluorine's Non-Covalent Interactions: The substitution of hydrogen with fluorine introduces the possibility of unique non-covalent interactions that can dictate crystal packing.[13] While often considered a weak hydrogen bond acceptor, organic fluorine can participate in C-H···F interactions, as seen in Compound A .[14] These interactions, though weaker than classical hydrogen bonds, can collectively provide significant cohesivity to the crystal lattice.[13]
Influence of Other Substituents: The introduction of a bromine atom in Compound B changes the dominant intermolecular force. Here, a C-F···Br halogen bond is observed. The interplay between the electronegative fluorine and the polarizable bromine atom can lead to highly directional interactions that significantly alter the crystal packing, resulting in a change from a monoclinic to an orthorhombic crystal system. This demonstrates how fluorine can act as both a hydrogen and halogen bond acceptor.[15]
In Compound C , the strongly hydrogen-bond-accepting methoxy group outcompetes the weaker fluorine atom. The crystal packing is now dominated by C-H···O hydrogen bonds, relegating the fluorine to a more passive role in the supramolecular assembly.
Causality: The choice of substituents on the aromatic ring directly competes with and modulates the intermolecular interactions involving the fluorine atom. This highlights a key principle in crystal engineering: the overall crystal structure is a result of a hierarchy of competing non-covalent interactions.[13] Understanding this hierarchy is crucial for predicting and designing crystalline materials with desired properties.
Part 3: The Crystallographic Workflow: A Validated Protocol
The following section details the standard workflow from data collection to final structure validation. Adherence to this process ensures the integrity and reproducibility of the crystallographic model.
Workflow for Single-Crystal Structure Determination
Caption: Standard workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology
-
Data Collection: A suitable single crystal is mounted on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a fine-focus X-ray beam and recording the positions and intensities of the diffracted spots.
-
Data Integration and Scaling: The raw diffraction images are processed. The software locates and integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file (typically with an .hkl extension).
-
Structure Solution: Using software like SHELXT or SIR, the "phase problem" is solved to generate an initial electron density map.[16] This initial map reveals the positions of the heavier atoms.
-
Structure Refinement: This is an iterative process performed with programs like Olex2 or SHELXL.[16][17][18]
-
Atom Assignment: Atoms from the initial model are assigned to the electron density peaks.
-
Least-Squares Refinement: The atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (from the experiment) and the calculated structure factors (from the model).[17] This is repeated for multiple cycles until the model converges.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids rather than spheres.
-
-
Validation and Finalization: The final model is checked for geometric consistency and overall quality using metrics like the R-factor (R1). A Crystallographic Information File (CIF) is generated.[19][20][21] The CIF is a standard text file format that contains all relevant information about the crystal structure and the experiment.[19][21][22] This file should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data accessibility and integrity.[23][24]
Visualizing Key Intermolecular Interactions
Caption: Hierarchy of non-covalent interactions in the derivatives.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is more than a characterization technique; it is a critical tool for rational drug design. By providing an unambiguous view of molecular structure and intermolecular interactions, it allows scientists to understand the subtle yet powerful effects of fluorine substitution.[1][25] This comparative guide demonstrates that while the fluorine atom can play a direct role in crystal packing through weak hydrogen or halogen bonds, its influence is highly context-dependent and modulated by other functional groups within the molecule. A thorough understanding of crystallization principles and a systematic approach to structure determination are essential for unlocking the full potential of fluorine in medicinal chemistry.
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A Comparative Guide to the Chemical Reactivity of 3-Fluoropyridine versus 3-Chloropyridine for Researchers
For professionals in pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, 3-halopyridines stand out for their versatility. This guide provides an in-depth comparison of the chemical reactivity of two prominent members of this class: 3-fluoropyridine and 3-chloropyridine. By understanding their distinct electronic and steric properties, researchers can make more informed decisions in their synthetic endeavors.
Introduction: The Subtle but Significant Impact of a Halogen
3-Fluoropyridine and 3-chloropyridine are both characterized by a pyridine ring substituted at the 3-position with a halogen. This seemingly minor difference—a fluorine versus a chlorine atom—imparts surprisingly distinct reactivity profiles to the parent molecule. These differences are primarily rooted in the fundamental properties of the halogens themselves: electronegativity and atomic size.
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), while its smaller size allows for more effective orbital overlap. Chlorine is also electronegative, but less so than fluorine, and its larger atomic radius leads to longer and weaker bonds with carbon.[1][2] These characteristics have profound implications for how these molecules behave in key organic transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, and the reactivity of halopyridines in these reactions is of paramount importance. The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a temporary, negatively charged intermediate known as the Meisenheimer complex, followed by the expulsion of the halide leaving group.
While 2- and 4-halopyridines are highly reactive in SNAr reactions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance, 3-halopyridines are generally less reactive.[3][4] This is because the negative charge cannot be delocalized onto the electronegative nitrogen atom when the leaving group is in the meta position.[3]
However, when SNAr is forced to occur at the 3-position, often through the use of strong nucleophiles or harsh reaction conditions, the nature of the halogen becomes a deciding factor. Contrary to what might be expected based on bond strength (the C-F bond is significantly stronger than the C-Cl bond), fluorine is often a better leaving group than chlorine in SNAr reactions .[5][6] This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing nature of the fluorine atom.[5][6] The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7]
Key Takeaway: In the context of SNAr at the 3-position of pyridine, 3-fluoropyridine is generally more reactive than 3-chloropyridine due to the dominant activating effect of fluorine's high electronegativity.
Metal-Catalyzed Cross-Coupling Reactions: A Shift in Paradigm
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. For 3-halopyridines, two of the most important transformations are the Suzuki-Miyaura coupling (formation of C-C bonds) and the Buchwald-Hartwig amination (formation of C-N bonds). In these reactions, the reactivity order of the halogens is typically inverted compared to SNAr.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. A key step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The ease of this step is directly related to the bond dissociation energy of the C-X bond.
The C-Cl bond is weaker than the C-F bond, making 3-chloropyridine a more reactive coupling partner in Suzuki reactions under typical conditions.[8][9] The stronger C-F bond is generally unreactive towards oxidative addition with standard palladium catalysts, often requiring specialized and more robust catalytic systems for activation.[8]
| Halopyridine | C-X Bond Dissociation Energy (approx. kcal/mol) | Relative Reactivity in Suzuki Coupling |
| 3-Fluoropyridine | ~115 | Low |
| 3-Chloropyridine | ~84 | High |
Table 1: Comparison of bond dissociation energies and their impact on Suzuki-Miyaura coupling reactivity.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of a palladium catalyst to the C-X bond.[10] Consequently, 3-chloropyridine is generally a more facile substrate than 3-fluoropyridine in these reactions. The development of specialized ligands has expanded the scope of Buchwald-Hartwig aminations to include less reactive aryl chlorides, but aryl fluorides remain challenging substrates.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Electrophilic Aromatic Substitution: A Challenging Transformation
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[12] When substitution does occur, it typically directs to the 3-position. The presence of a halogen at the 3-position further deactivates the ring towards electrophilic attack.
Both fluorine and chlorine are deactivating groups in electrophilic aromatic substitution. However, the stronger inductive electron-withdrawing effect of fluorine makes 3-fluoropyridine significantly less reactive than 3-chloropyridine in these reactions.
Summary of Reactivity
| Reaction Type | 3-Fluoropyridine Reactivity | 3-Chloropyridine Reactivity | Underlying Reason |
| Nucleophilic Aromatic Substitution (SNAr) | Higher | Lower | Fluorine's strong inductive effect activates the ring for nucleophilic attack. |
| Suzuki-Miyaura Coupling | Lower | Higher | The weaker C-Cl bond facilitates oxidative addition of the palladium catalyst. |
| Buchwald-Hartwig Amination | Lower | Higher | Similar to Suzuki coupling, the C-Cl bond is more readily cleaved by the catalyst. |
| Electrophilic Aromatic Substitution | Lower | Higher | Fluorine's stronger deactivating effect makes the ring less susceptible to electrophilic attack. |
Table 2: Comparative reactivity of 3-fluoropyridine and 3-chloropyridine in common organic reactions.
Logical Workflow for Reagent Selection
The choice between 3-fluoropyridine and 3-chloropyridine is dictated by the desired transformation. The following diagram illustrates a simplified decision-making process for selecting the appropriate starting material.
Caption: Decision workflow for selecting between 3-fluoropyridine and 3-chloropyridine.
Conclusion
The chemical reactivity of 3-fluoropyridine and 3-chloropyridine is a nuanced subject, with the "better" reagent being entirely dependent on the specific reaction being performed. For nucleophilic aromatic substitutions, the high electronegativity of fluorine renders 3-fluoropyridine the more reactive substrate. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the weaker carbon-chlorine bond makes 3-chloropyridine the preferred starting material. A thorough understanding of these fundamental principles is essential for the efficient and strategic design of synthetic routes in modern drug discovery and development.
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Safety Operating Guide
Core Directive: A Proactive Approach to the Disposal of Methyl 3-fluoroisonicotinate
The proper disposal of Methyl 3-fluoroisonicotinate is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. As a halogenated pyridine derivative, this compound requires a dedicated waste stream and meticulous handling to mitigate risks of toxicity and environmental contamination. The following guide provides a comprehensive, step-by-step protocol grounded in established safety principles. The core philosophy is one of containment and informed compliance: every step is designed to prevent unintended exposure and ensure the waste is managed in accordance with regulatory standards. By understanding the causality behind these procedures, researchers can cultivate a culture of safety that extends beyond the product's immediate use.
Scientific Integrity & Logic: Understanding the Hazard
This compound presents several hazards that dictate its handling and disposal protocols. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2][3] The presence of a fluorine atom categorizes it as a halogenated organic compound, which requires specific disposal methods to prevent the formation of persistent and toxic byproducts during decomposition.[4] Therefore, it must never be disposed of down the drain or mixed with non-halogenated waste streams.[4][5]
Technical Data Summary
A clear understanding of the compound's properties is essential for safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [6][7] |
| Molecular Weight | 155.13 g/mol | [3][6] |
| Appearance | Liquid | [3] |
| Boiling Point | 206.8 °C at 760 mmHg | [7] |
| Flash Point | 78.9 °C | [7] |
| Signal Word | Warning | [3][7] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [1][2][3] |
Operational Protocol: Step-by-Step Disposal Procedure
This protocol ensures that this compound is handled and disposed of in a manner that protects laboratory personnel and the environment.
PART 1: Immediate Safety Preparations
-
Consult the SDS: Before handling, always review the Safety Data Sheet (SDS) for this compound.
-
Don Personal Protective Equipment (PPE): Based on the compound's hazard profile, the following PPE is mandatory:
-
Work in a Ventilated Area: All handling of this compound, including waste preparation, should occur inside a certified chemical fume hood to minimize inhalation risk.[1][5][8]
PART 2: Waste Segregation and Containment
-
Categorize as Halogenated Waste: This is the most critical step. This compound waste must be collected in a designated container for halogenated organic waste .[4] Cross-contamination with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container: The label must be unambiguous and include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
Associated hazard pictograms (e.g., GHS07 for irritant/harmful).[3]
-
The accumulation start date.
-
PART 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the liquid.[9]
-
Collect the Absorbed Material: Carefully scoop the absorbed material and place it into a designated, sealable container for hazardous waste.[1][9]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste in the same container.[1]
PART 4: Final Disposal Pathway
-
Store Securely: While awaiting pickup, keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizers.[9] The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
-
Arrange for Professional Disposal: Never attempt to dispose of this chemical through standard laboratory or municipal waste systems.[5] The waste must be handed over to your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[8][10] This ensures the waste is transported and destroyed in compliance with all local and national regulations.[11]
Visualization: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Synquest Labs. (2018, April 18). Methyl 3-fluoro-5-methylisonicotinate Safety Data Sheet.
- ChemBK. METHYL 3-[4-(FLUOROANILINE)CARBONYL]ISONICOTINATE - Physico-chemical Properties.
- Chemsrc. (2025, August 22). Methyl 3-fluoro-2-methylisonicotinate.
- ChemScene. This compound.
- TCI Chemicals. SAFETY DATA SHEET - Methyl Fluoroacetate.
- American Elements. This compound.
- Sigma-Aldrich. This compound | 876919-08-3.
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET - Methyl benzoate.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Trimethylphosphine.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Methyl acetate.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Methyl isobutyrate.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - methyl orange.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. Pyridine Standard Operating Procedure.
- Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-fluoroisonicotinate
Welcome to your essential guide for the safe handling of Methyl 3-fluoroisonicotinate (CAS No. 876919-08-3). In drug discovery and development, the unique properties of fluorinated organic compounds like this are invaluable. The introduction of fluorine can significantly alter a molecule's metabolic stability and binding affinity.[1] However, these same properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, ensuring that every step is part of a self-validating safety system.
Immediate Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure—a fluorinated pyridine derivative—provides a strong basis for hazard assessment by analogy to similar compounds. Safety data for related molecules, such as Methyl 3-fluoro-5-methylisonicotinate, indicates that the primary hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation.[2][3]
The pyridine functional group itself is known to be readily absorbed through the skin and can cause a range of health issues, from headaches and dizziness to more severe systemic effects.[4] The presence of fluorine necessitates additional caution, as fluorinated compounds can have unique toxicological properties.[1] Therefore, all handling procedures must be designed to eliminate routes of exposure.
The Core of Protection: Your Personal Protective Equipment (PPE) Plan
Your PPE is the most critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific tasks you are performing. Below is a detailed plan explaining the causality behind each choice.
Mandatory PPE for All Operations
This is the minimum required equipment for any work involving this compound, from weighing to conducting a reaction.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes. The risk of serious eye irritation necessitates this level of protection.[2] |
| Face Protection | Face Shield (worn over goggles) | Required when there is a significant risk of splashing, such as during transfers of larger quantities (>50 mL) or when reacting under pressure. Provides a secondary layer of protection for the entire face.[1] |
| Hand Protection | Nitrile Gloves (minimum 8 mil thickness) | Nitrile provides good resistance to pyridine-type compounds.[5] Latex gloves are not recommended.[4] Always check the manufacturer's glove compatibility chart. For prolonged work or direct immersion potential, consider heavier-duty gloves or double-gloving.[1][6] |
| Body Protection | Flame-Resistant Laboratory Coat (fully buttoned) | Protects skin on the arms and body from accidental contact and splashes. A flame-resistant coat is a best-practice standard in organic chemistry labs where flammable solvents are common.[1] |
| Footwear | Closed-toe shoes | A fundamental lab safety rule to protect feet from spills and falling objects.[7] |
Workflow for Safe Handling and PPE Usage
The following diagram outlines the logical flow for safely handling this compound, integrating PPE use at every critical stage.
Caption: Workflow for Safe Handling of this compound.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is essential for safety.
Step-by-Step Handling Protocol
-
Ventilation is Key : All work with this compound must be performed inside a certified chemical fume hood to mitigate inhalation risk.[4] Ensure the ventilation system is functioning correctly before you begin.[5]
-
Control Access : When working with this compound, ensure the laboratory is not crowded and that only authorized personnel are present.[7]
-
Prevent Contamination : Use disposable, plastic-backed absorbent paper to cover the work surface within the fume hood. This contains minor spills and simplifies cleanup.[7]
-
Aliquoting : When weighing or measuring the compound, use the smallest quantity required for your experiment. Avoid generating dust if it is a solid.
-
Container Management : Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[3]
-
Post-Handling Decontamination : After completing your work, wipe down all surfaces and equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Personal Hygiene : Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3] Do not eat, drink, or smoke in the laboratory.[3]
Emergency and Disposal Plan
Accidents can happen despite the best precautions. A clear plan for emergencies and waste disposal is not optional.
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][8]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Spill Response
This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[1]
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Ensure Proper PPE : Don your full mandatory PPE, including a face shield. For larger spills, respiratory protection may be necessary.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect the Waste : Carefully scoop the absorbed material into a compatible, sealable waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Disposal : Label the waste container clearly and dispose of it through your institution's hazardous waste management program.[1]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste : Collect all unreacted chemical and reaction waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with pyridine derivatives.[6]
-
Contaminated Materials : This includes used gloves, absorbent paper, and any other disposable materials that have come into contact with the chemical. Place these items in a sealed, labeled plastic bag or container for hazardous waste disposal.[3]
-
Incompatibilities : Do not mix this waste stream with incompatible materials, such as strong acids, strong bases, or strong oxidizing agents.[2]
By integrating these expert-driven protocols and understanding the rationale behind each safety measure, you can confidently and safely utilize this compound in your critical research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
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Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. Available at: [Link]
-
American Elements. This compound. Available at: [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]
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Polytechnic University of Turin. (2016, May 24). Guide to Safety in Chemical Laboratories. Available at: [Link]
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The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Available at: [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards Introduction. Available at: [Link]
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U.S. Environmental Protection Agency. Methyl Isocyanate. Available at: [Link]
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WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
